molecular formula C7H6BrN3 B152525 3-bromo-1H-indazol-5-amine CAS No. 478837-59-1

3-bromo-1H-indazol-5-amine

Cat. No.: B152525
CAS No.: 478837-59-1
M. Wt: 212.05 g/mol
InChI Key: AOKHRTSXJINPPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1H-indazol-5-amine (CAS 478837-59-1) is a key chemical intermediate in medicinal chemistry and drug discovery, valued for its role as a building block in the synthesis of more complex, biologically active molecules. Its primary research application is in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions, where it reacts with various arylboronic acids to generate diverse 3-aryl-1H-indazol-5-amine derivatives efficiently under microwave-assisted conditions . These resultant 3-aryl-indazole scaffolds are of significant interest for screening in anticancer projects, as they are known to exhibit inhibitory activities against various kinases and have been explored for their antiproliferative effects on human cancer cell lines, including chronic myeloid leukemia (K562), lung (A549), prostate (PC-3), and hepatoma (Hep-G2) . The compound allows for direct functionalization without the need for N-protecting groups, streamlining library synthesis for biological evaluation . Researchers utilize this bromo-indazole amine to construct molecular hybrids that can affect apoptosis and the cell cycle, potentially by inhibiting Bcl-2 family members and the p53/MDM2 pathway . Store in a dark place under an inert atmosphere at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKHRTSXJINPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626552
Record name 3-Bromo-2H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478837-59-1
Record name 3-Bromo-2H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1H-indazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-bromo-1H-indazol-5-amine is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and drug discovery. As a derivative of the indazole scaffold, a privileged structure in numerous biologically active molecules, this compound serves as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, synthesis, and potential biological activities. The information presented herein is intended to support researchers and scientists in their efforts to explore the therapeutic potential of this and related compounds.

Chemical and Physical Properties

This compound, identified by the CAS number 478837-59-1, possesses a molecular formula of C₇H₆BrN₃ and a molecular weight of 212.05 g/mol .[1][2][3] While a definitive experimental melting point has not been widely reported in the literature, a predicted boiling point of 431.3°C at 760 mmHg and a flash point of 214.7±23.2 °C are available.[1][4][5] Information regarding the solubility of this compound in common laboratory solvents is not extensively documented.

PropertyValueReference(s)
CAS Number 478837-59-1[1][2][3]
Molecular Formula C₇H₆BrN₃[1][2][3][6]
Molecular Weight 212.05 g/mol [1][2][3]
Predicted Boiling Point 431.3°C at 760 mmHg[1][4]
Predicted Flash Point 214.7±23.2 °C[5]
Purity Typically ≥97%[1][2]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a multi-step process. A plausible synthetic route involves the bromination of a nitro-indazole precursor followed by the reduction of the nitro group to an amine.

Synthesis of 3-bromo-5-nitro-1H-indazole

A key intermediate, 3-bromo-5-nitro-1H-indazole, can be synthesized from 5-nitro-1H-indazole. The following protocol is based on a patented method.[7]

Experimental Protocol:

  • Under a nitrogen atmosphere, add 50g of 5-nitro-1H-indazole to a three-necked reaction flask.

  • Add 500 mL of N,N-dimethylformamide (DMF) to the flask and initiate stirring.

  • Cool the reaction mixture to -5°C.

  • Slowly add 55.8g of bromine to the reaction mixture while maintaining the temperature at -5°C. After the addition is complete, maintain the reaction at 0 to -5°C for 1 hour.

  • Gradually warm the reaction mixture to 35-40°C and maintain this temperature for 11 hours.

  • Upon completion of the reaction, the mixture can be worked up by pouring it into ice water to precipitate the product.

  • The crude product is then collected by filtration, washed with water, and dried. This process is reported to yield 3-bromo-5-nitro-1H-indazole in high purity and a total yield of 95%.[7]

Reduction of 3-bromo-5-nitro-1H-indazole to this compound

The conversion of the nitro-intermediate to the final amine product is a standard chemical transformation. A general method for the reduction of a nitro group on an indazole ring involves the use of a reducing agent such as tin(II) chloride. The following is a representative protocol.[8]

Experimental Protocol:

  • In a round-bottom flask, suspend 3-bromo-5-nitro-1H-indazole in a suitable solvent, such as ethanol.

  • Add an excess of a reducing agent, for example, tin(II) chloride dihydrate.

  • Acidify the mixture with concentrated hydrochloric acid and stir at room temperature.

  • Heat the reaction mixture to facilitate the reduction, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Extract the product with an organic solvent, such as ethyl acetate.

  • Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography.

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring system and the amine protons. The chemical shifts of the aromatic protons will be influenced by the positions of the bromo and amino substituents. The amine protons (NH₂) will likely appear as a broad singlet, and their chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the seven carbon atoms of the indazole core. The chemical shifts of the carbons will be affected by the electron-donating amino group and the electron-withdrawing bromo group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3500-3300 cm⁻¹ region), N-H bending vibrations (around 1650-1580 cm⁻¹), and C-N stretching vibrations.[11]

Mass Spectrometry

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (212.05 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks).[6]

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of indazole derivatives is well-known for its diverse pharmacological properties, including antitumor activities.[13][14][15][16][17][18]

Research on related 1H-indazole-3-amine derivatives has demonstrated their potential to inhibit the growth of various human cancer cell lines, including lung, chronic myeloid leukemia, prostate, and hepatoma cell lines.[13][15][16] One study on a series of such derivatives suggested that their antitumor activity may be mediated through the induction of apoptosis and cell cycle arrest, potentially involving the p53/MDM2 pathway and the regulation of Bcl-2 family members.[13][16]

The p53 tumor suppressor protein is a critical regulator of cell growth and apoptosis. Its activity is tightly controlled by the murine double minute 2 (MDM2) protein, which targets p53 for degradation. Inhibition of the p53-MDM2 interaction is a key strategy in cancer therapy to reactivate p53 function in tumor cells. The indazole scaffold is being explored for the development of inhibitors of this pathway.

Based on the available literature for related compounds, a proposed signaling pathway that could be investigated for this compound is the p53/MDM2 pathway.

p53_MDM2_pathway cluster_0 Cellular Stress cluster_1 p53 Regulation cluster_2 Potential Intervention Point cluster_3 Cellular Outcomes Stress DNA Damage, Oncogene Activation p53 p53 Stress->p53 Stabilizes and Activates MDM2 MDM2 p53->MDM2 Activates Transcription Apoptosis Apoptosis p53->Apoptosis Induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Induces MDM2->p53 Promotes Degradation (Ubiquitination) Indazole This compound (Hypothesized) Indazole->MDM2 Inhibits

References

An In-depth Technical Guide to the Structure Elucidation of 3-bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1] Specifically, the 3-aminoindazole moiety is recognized as a potent pharmacophore, serving as an effective hinge-binding template for kinase inhibitors in cancer therapy and other treatments.[1][2] This technical guide provides a comprehensive overview of the structure elucidation of 3-bromo-1H-indazol-5-amine , a key building block for medicinal chemistry. It details the analytical techniques, experimental protocols, and structural data required for its unambiguous identification and characterization.

Physicochemical and Structural Properties

This compound is a substituted indazole with a bromine atom at the 3-position and an amine group at the 5-position. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 478837-59-1[3]
Molecular Formula C₇H₆BrN₃[4]
Molecular Weight 212.05 g/mol [5]
Monoisotopic Mass 210.9745 Da[4]
InChIKey AOKHRTSXJINPPJ-UHFFFAOYSA-N[4]
SMILES C1=CC2=NNC(=C2C=C1N)Br[4]
Purity (Typical) ≥95%[3]

The definitive structure of this compound is depicted below. The elucidation of this structure relies on a combination of spectroscopic and analytical methods.

G cluster_0 This compound a

Caption: Chemical structure of this compound.

Spectroscopic Characterization for Structure Elucidation

Mass spectrometry is critical for confirming the molecular weight and elemental composition.

  • Expected Data: In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) would be observed. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M+2⁺) separated by 2 m/z units would be the definitive signature for this compound.[8][9]

  • Predicted Data: PubChem predicts an [M+H]⁺ peak at m/z 211.98178, which would be accompanied by a peak at approximately 213.9797.[4]

AdductPredicted m/z
[M+H]⁺ 211.98178
[M+Na]⁺ 233.96372
[M-H]⁻ 209.96722
Source: PubChemLite[4]

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule, allowing for the unambiguous assignment of the substitution pattern.[10]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the indazole NH proton.

    • Aromatic Region (~6.5-8.0 ppm): Three signals corresponding to the protons at C4, C6, and C7. Their specific chemical shifts and coupling constants (J-values) would confirm their relative positions.

    • Amine and Imine Protons: Broad singlets for the NH₂ protons and the indazole N1-H proton. The chemical shift of these protons can vary depending on the solvent and concentration. For the related 5-bromo-1H-indazol-3-amine, the N1-H proton appears as a singlet at 11.55 ppm and the NH₂ protons as a singlet at 5.41 ppm in DMSO-d₆.[11]

  • ¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups (bromine and amine) and the heteroatoms in the indazole ring.

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Peaks:

    • N-H Stretching: Moderate to strong, sharp peaks in the range of 3300-3500 cm⁻¹ corresponding to the primary amine (NH₂) group, and a broader peak for the indazole N-H.

    • C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region, characteristic of the aromatic benzene and pyrazole rings.

    • C-N Stretching: Signals in the 1250-1350 cm⁻¹ range.

    • C-Br Stretching: Typically found in the lower frequency region (500-650 cm⁻¹).

Experimental Protocols

The synthesis and purification of this compound require carefully controlled conditions to ensure correct regioselectivity and high purity.

A plausible and effective method for synthesizing the target compound involves the regioselective bromination of a suitable precursor followed by reduction. This protocol is adapted from a similar synthesis of 3-bromo-5-nitro-1H-indazole.[12]

G start 5-Nitro-1H-indazole step1 Dissolve in DMF Cool to -5°C start->step1 step2 Slowly add Br₂ Stir for 1h at -5°C step1->step2 step3 Warm to 35-40°C Incubate for 11h step2->step3 intermediate 3-bromo-5-nitro-1H-indazole step3->intermediate step4 Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) intermediate->step4 product This compound step4->product

Caption: Synthetic workflow for this compound.

Detailed Steps:

  • Bromination: Dissolve 5-nitro-1H-indazole in N,N-dimethylformamide (DMF) under a nitrogen atmosphere and cool the mixture to -5°C.[12]

  • Slowly add a solution of bromine in DMF dropwise, maintaining the temperature between 0 and -5°C. Stir for 1 hour.[12]

  • Gradually warm the reaction mixture to 35-40°C and let it react for approximately 11 hours.[12]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[13][14]

  • Upon completion, quench the reaction and isolate the crude 3-bromo-5-nitro-1H-indazole intermediate.

  • Reduction: Reduce the nitro group of the intermediate to an amine. This can be achieved using standard methods such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst).

  • Purification: Purify the final product, this compound, using column chromatography on silica gel.[13]

Ensuring the identity and purity of the final compound is paramount.

  • Thin Layer Chromatography (TLC): Use TLC to monitor reaction progress and assess the purity of column fractions. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC for quantitative purity analysis. A C18 column with a gradient of water and acetonitrile (often containing 0.1% trifluoroacetic acid or formic acid) is a standard choice.[10]

  • NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra to confirm the structure and check for impurities.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass and elemental formula of the compound.

Application in Drug Discovery: Signaling Pathway Context

The 3-aminoindazole scaffold is a key component in a multitude of kinase inhibitors.[15] These inhibitors typically function by competing with ATP for binding in the kinase catalytic domain. The 3-amino group often forms critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop that connects the N- and C-lobes of the domain. This interaction stabilizes the inhibitor-kinase complex, leading to potent inhibition of the signaling pathway.[2]

Many of these inhibitors are designed to target the "DFG-out" conformation of the kinase, an inactive state, which can lead to greater selectivity.[15] Derivatives of 3-aminoindazole have shown potent activity against various receptor tyrosine kinases (RTKs) like ALK, ROS1, FLT3, and PDGFRα, which are implicated in different types of cancer.[15][16][17]

G cluster_0 Kinase ATP Binding Site cluster_1 Cellular Signaling hinge Hinge Region atp_pocket ATP Pocket dfg DFG Motif (Activation Loop) pathway_on Pathway Activated (Phosphorylation) atp_pocket->pathway_on Enables pathway_off Pathway Blocked (No Phosphorylation) atp_pocket->pathway_off Disables inhibitor 3-Aminoindazole Inhibitor inhibitor->atp_pocket Competitively Binds atp ATP atp->atp_pocket Binds

Caption: Role of 3-aminoindazoles as competitive kinase inhibitors.

This guide provides the foundational knowledge for the synthesis, purification, and rigorous structure elucidation of this compound, a valuable intermediate for the development of targeted therapeutics.

References

An In-depth Technical Guide to 3-bromo-1H-indazol-5-amine (CAS: 478837-59-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-bromo-1H-indazol-5-amine is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of complex pharmacologically active molecules. The indazole scaffold is recognized as a "privileged structure," frequently appearing in kinase inhibitors and other therapeutic agents. The presence of a bromine atom at the 3-position and an amine group at the 5-position offers versatile handles for synthetic modification, making it a valuable intermediate in the discovery and development of novel drugs. This technical guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, likely reactivity, and potential applications, with a focus on its role in the development of kinase inhibitors.

Chemical and Physical Properties

This compound is a solid at room temperature. While extensive experimental data is not publicly available, the following table summarizes its basic properties based on information from chemical suppliers and predicted data for structurally related compounds.

PropertyValueSource/Method
CAS Number 478837-59-1-
Molecular Formula C₇H₆BrN₃Supplier Data
Molecular Weight 212.05 g/mol Supplier Data
Appearance Off-white to light brown solidSupplier Data
Purity ≥95%Supplier Data
Predicted Boiling Point 425.9±25.0 °C (at 760 mmHg)Computational
Predicted Density 1.8±0.1 g/cm³Computational
Predicted pKa 11.95±0.30 (most acidic), 3.59±0.30 (most basic)Computational

Spectroscopic Data (Predicted)

Detailed experimental spectra for this compound are not widely published. The following tables provide predicted spectroscopic data based on the analysis of structurally similar bromo-amino-indazoles.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0 - 13.0br s1HN1-H
~7.5 - 7.6d1HH4
~7.2 - 7.3d1HH7
~6.8 - 6.9dd1HH6
~5.0 - 5.5br s2H-NH₂
Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~145.0C5
~140.0C7a
~125.0C3a
~122.0C7
~118.0C3
~115.0C4
~105.0C6

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group Assignment
3400 - 3200N-H stretching (amine and indazole)
3100 - 3000Aromatic C-H stretching
1620 - 1580N-H bending, C=C stretching
1500 - 1400Aromatic C=C stretching
~550C-Br stretching

Synthesis and Reactivity

Plausible Synthetic Pathway

A likely synthetic approach involves the bromination of a suitable 5-substituted-1H-indazole precursor, followed by the introduction or modification of the amine functionality. One possible route starts with the bromination of 5-nitro-1H-indazole, followed by the reduction of the nitro group.

G A 5-Nitro-1H-indazole B 3-Bromo-5-nitro-1H-indazole A->B Br₂, DMF -5 °C to 40 °C C This compound B->C Reduction (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: Plausible synthesis of this compound.

Key Reactions and Experimental Protocols

The versatile functionalities of this compound make it a valuable intermediate for further synthetic transformations.

The primary amine at the 5-position can be readily acylated or sulfonylated to introduce a variety of substituents, which is a common strategy in medicinal chemistry to modulate the compound's properties.

  • General Protocol for N-Acylation:

    • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

    • Add a base (e.g., triethylamine or pyridine, 1.2 eq).

    • Cool the mixture to 0 °C.

    • Slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.1 eq).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the product by column chromatography.

The bromine atom at the 3-position is well-suited for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, allowing for the introduction of aryl, alkynyl, or amino substituents.

  • General Protocol for Suzuki Coupling:

    • To a reaction vessel, add this compound (1.0 eq), a boronic acid or boronate ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

    • Purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Add a degassed solvent system (e.g., dioxane/water or DME).

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction, dilute with water, and extract the product with an organic solvent.

    • Purify the product by column chromatography.

G cluster_0 Synthetic Utility Workflow A This compound B N-Acylated Derivative A->B Acylation/Sulfonylation C 3-Aryl-1H-indazol-5-amine A->C Suzuki Coupling D N-Acyl-3-Aryl-1H-indazol-5-amine B->D Suzuki Coupling C->D Acylation/Sulfonylation

Caption: Synthetic utility of this compound.

Applications in Drug Discovery

The 1H-indazole scaffold is a well-established pharmacophore in modern drug discovery, particularly in the field of oncology. Its structural similarity to the purine core of ATP allows indazole derivatives to act as competitive inhibitors of protein kinases.

Role as a Kinase Inhibitor Scaffold

Many clinically approved and investigational kinase inhibitors feature the indazole core. The nitrogen atoms of the indazole ring often form crucial hydrogen bond interactions with the hinge region of the kinase active site. The substituents at various positions on the indazole ring are then tailored to occupy adjacent hydrophobic and solvent-exposed regions, thereby enhancing potency and selectivity. This compound is an ideal starting point for the synthesis of such inhibitors, as the bromine and amine groups provide orthogonal handles for diversification.

Potential Signaling Pathway Interactions

Derivatives of this compound are likely to be investigated as inhibitors of various kinase-driven signaling pathways that are often dysregulated in cancer and other diseases. A generalized diagram of how an indazole-based kinase inhibitor might function is presented below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) Kinase Intracellular Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) P_Substrate->Response Inhibitor Indazole-based Inhibitor Inhibitor->Kinase Inhibits (ATP competitive) Ligand Growth Factor Ligand->Receptor

Caption: General mechanism of an indazole-based kinase inhibitor.

Safety and Handling

This compound should be handled by qualified professionals in a well-ventilated laboratory, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Hazard Statements:

  • H301: Toxic if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for drug discovery and medicinal chemistry. While specific biological data for this compound is limited, its structural features and the well-documented importance of the amino-indazole scaffold strongly suggest its utility in the synthesis of kinase inhibitors and other targeted therapeutics. The synthetic handles at the 3 and 5-positions allow for extensive structure-activity relationship (SAR) studies, making it a key intermediate for the development of next-generation therapies. This guide provides a foundational understanding of its properties and potential applications to aid researchers in their drug discovery efforts.

3-bromo-1H-indazol-5-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the key physicochemical properties of 3-bromo-1H-indazol-5-amine, a heterocyclic building block relevant in medicinal chemistry and drug discovery.

Core Molecular Data

The fundamental molecular characteristics of this compound have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

PropertyValue
Molecular Formula C₇H₆BrN₃[1][2][3][4][5][6]
Molecular Weight 212.05 g/mol [1][3][5][7]
CAS Number 478837-59-1[1][2][3][4][5][7][8]

Experimental Protocols

The determination of the molecular weight and formula for chemical compounds like this compound is typically achieved through a combination of mass spectrometry and elemental analysis.

1. Mass Spectrometry for Molecular Weight Determination:

  • Methodology: High-resolution mass spectrometry (HRMS) is employed to accurately determine the mass-to-charge ratio (m/z) of the molecular ion.

  • Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration.

  • Ionization: A soft ionization technique, such as electrospray ionization (ESI), is used to generate intact molecular ions with minimal fragmentation.

  • Analysis: The sample is introduced into the mass spectrometer, and the m/z of the [M+H]⁺ or [M-H]⁻ ion is measured with high precision. The molecular weight is then calculated from this value.

2. Elemental Analysis for Molecular Formula Confirmation:

  • Methodology: Combustion analysis is used to determine the percentage composition of carbon, hydrogen, and nitrogen in the sample.

  • Procedure: A precisely weighed sample of the compound is combusted in a stream of oxygen. The resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified.

  • Calculation: The percentage of each element is used to determine the empirical formula. This, in conjunction with the molecular weight from mass spectrometry, confirms the molecular formula.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical name, its molecular formula, and its corresponding molecular weight.

A This compound B Molecular Formula C₇H₆BrN₃ A->B has C Molecular Weight 212.05 g/mol B->C corresponds to

Caption: Relationship between compound name, formula, and molecular weight.

References

Spectroscopic and Analytical Profile of 3-bromo-1H-indazol-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 3-bromo-1H-indazol-5-amine, a key intermediate in pharmaceutical research and drug development. The document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, alongside relevant experimental protocols.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound and its isomers. It is important to note that the literature often contains data for the closely related isomer, 5-bromo-1H-indazol-3-amine, and care should be taken when comparing data.

Table 1: ¹H NMR Spectroscopic Data for 5-bromo-1H-indazol-3-amine

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
11.55s-1HNH (indazole)
7.92d1.871HAr-H
7.30dd8.79, 1.891HAr-H
7.19d8.781HAr-H
5.41s-2HNH₂ (amine)

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1][2]

Table 2: Mass Spectrometry Data for this compound

AdductCalculated m/z
[M+H]⁺211.98178
[M+Na]⁺233.96372
[M-H]⁻209.96722
[M+NH₄]⁺229.00832
[M+K]⁺249.93766
[M]⁺210.97395

Data is based on predicted values.[3][4] A literature source also reports a mass spectrometry result for 5-bromo-1H-indazol-3-amine with an m/z of 213 (M+1)[2].

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (Amine)Asymmetric & Symmetric Stretch3400 - 3250Medium (two bands for primary amine)
N-H (Indazole)Stretch~3300Medium-Weak
Aromatic C-HStretch3100 - 3000Medium
N-H (Amine)Bend (Scissoring)1650 - 1580Medium-Strong
C=C (Aromatic)Stretch1600 - 1450Medium
C-N (Aromatic Amine)Stretch1335 - 1250Strong
C-BrStretch680 - 515Medium-Strong
N-H (Amine)Wag910 - 665Broad, Strong

These are predicted values based on typical IR absorption ranges for the respective functional groups.[5][6]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Spectrometer: Bruker AVANCE series or equivalent.

  • Frequency: 400 MHz for ¹H nucleus.

  • Solvent: DMSO-d₆.

  • Temperature: Room temperature.

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Referencing: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is used as an internal reference.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) is recommended for accurate mass measurements.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization Mode: Acquire data in both positive and negative ion modes to observe different adducts.

  • Mass Analyzer: Set the mass analyzer to scan a relevant m/z range (e.g., 100-500 amu).

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺, [M-H]⁻, etc.) and any characteristic fragment ions. High-resolution data allows for the determination of the elemental composition.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Scan: Collect the spectrum over a typical range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in this compound.

Synthesis and Potential Biological Pathway

The following diagrams illustrate the general synthesis workflow for related bromo-indazol-amine compounds and a potential signaling pathway where such molecules may be active, based on their known roles as kinase inhibitors.

Synthesis_Workflow A 5-Bromo-2-fluorobenzonitrile C Reflux in Ethanol A->C B Hydrazine Hydrate B->C D 5-bromo-1H-indazol-3-amine C->D Cyclization

Caption: General synthesis workflow for 5-bromo-1H-indazol-3-amine.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS/MAPK) RTK->Downstream Phosphorylation Cascade Indazole This compound (or derivative) Indazole->RTK Binds to ATP-binding site ATP ATP ATP->RTK Phosphate Donor Proliferation Cell Proliferation & Survival Downstream->Proliferation Signal Transduction

Caption: Postulated mechanism of action via tyrosine kinase inhibition.

References

The Biological Landscape of 3-Bromo-1H-indazol-5-amine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their diverse therapeutic potential, particularly in oncology. This technical guide focuses on the biological activities of derivatives of 3-bromo-1H-indazol-5-amine, a key synthetic intermediate. While direct biological data on this compound is limited, extensive research on its positional isomer, 5-bromo-1H-indazol-3-amine, provides a robust framework for understanding its potential and the activity of its derivatives. This document will detail the antitumor activities, mechanisms of action, and relevant experimental protocols associated with compounds derived from this chemical family, presenting a comprehensive resource for researchers in drug discovery and development.

Antitumor Activity of 1H-Indazole-3-amine Derivatives

A series of novel 1H-indazole-3-amine derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. The data, summarized below, highlights the potential of these compounds as anticancer agents.

Quantitative Analysis of In Vitro Cytotoxicity

The inhibitory activities of synthesized 1H-indazole-3-amine derivatives were assessed against human chronic myeloid leukemia (K562), lung carcinoma (A549), prostate cancer (PC-3), and hepatocellular carcinoma (Hep-G2) cell lines. A normal human embryonic kidney cell line (HEK-293) was used to evaluate cytotoxicity and selectivity. The 50% inhibitory concentration (IC50) values are presented in the following tables.[1]

Table 1: IC50 Values (µM) of Mercaptoacetamide-Derived Indazole Compounds [1]

CompoundK562A549PC-3Hep-G2HEK-293
5a >50>50>5028.34>50
5j 10.1215.2312.544.3218.23
5k 6.238.917.113.329.87
5-Fu (control) 15.825.620.118.5>50

Table 2: IC50 Values (µM) of Piperazine-Derived Indazole Compounds [1]

CompoundK562A549PC-3Hep-G2HEK-293
6a 18.2325.7622.1430.11>50
6o 5.1510.238.9912.4533.2
6u 9.8714.5611.2318.9845.6
5-Fu (control) 15.825.620.118.5>50

Among the tested compounds, derivative 6o demonstrated a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and showed significant selectivity for cancer cells over normal cells (HEK-293 IC50 = 33.2 µM).[1]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Further investigation into the mechanism of action of the lead compound 6o revealed its ability to induce apoptosis and affect the cell cycle in K562 cells.[2]

Apoptosis Induction

Treatment of K562 cells with compound 6o led to a concentration-dependent increase in apoptosis. This was confirmed through flow cytometry analysis after Annexin V-FITC/PI staining. The pro-apoptotic activity is believed to be mediated through the inhibition of Bcl-2 family members, key regulators of the intrinsic apoptotic pathway.[2]

Cell Cycle Arrest

Compound 6o was also found to induce cell cycle arrest in K562 cells, suggesting an interference with the cell division machinery.[2]

Signaling Pathway Involvement

The antitumor effects of compound 6o are potentially mediated through the p53/MDM2 signaling pathway. By inhibiting Bcl-2 family proteins, the compound may trigger a cascade of events leading to the activation of pro-apoptotic proteins and ultimately, programmed cell death.[2]

G Compound 6o Compound 6o Bcl-2 Family Bcl-2 Family Compound 6o->Bcl-2 Family inhibition p53/MDM2 Pathway p53/MDM2 Pathway Compound 6o->p53/MDM2 Pathway modulation Apoptosis Apoptosis Bcl-2 Family->Apoptosis regulation p53/MDM2 Pathway->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p53/MDM2 Pathway->Cell Cycle Arrest

Caption: Proposed mechanism of action for compound 6o.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and further investigation of these findings.

Synthesis of 1H-Indazole-3-amine Derivatives

The synthesis of the target indazole derivatives begins with 5-bromo-2-fluorobenzonitrile.[1]

G A 5-bromo-2-fluorobenzonitrile B 5-bromo-1H-indazol-3-amine A->B Hydrazine Hydrate C Suzuki Coupling Product B->C Suzuki Coupling D Acylated Intermediate C->D Acylation E Final Mercaptoacetamide or Piperazine Derivatives D->E Thiophenol or Piperazine

Caption: General synthetic workflow for 1H-indazole-3-amine derivatives.

Step 1: Synthesis of 5-bromo-1H-indazol-3-amine 5-bromo-2-fluorobenzonitrile is refluxed with hydrazine hydrate (80%) to yield 5-bromo-1H-indazol-3-amine.[1]

Step 2: Suzuki Coupling The resulting 5-bromo-1H-indazol-3-amine is coupled with various substituted boronic acid esters via a Suzuki reaction to introduce diversity at the C-5 position.[1]

Step 3: Acylation The product from the Suzuki coupling undergoes an acylation reaction with chloroacetic anhydride under alkaline conditions.[1]

Step 4: Final Coupling The acylated intermediate is then coupled with different thiophenols or piperazines in the presence of a base to yield the final target compounds.[1]

In Vitro Antiproliferative Activity (MTT Assay)

The antiproliferative activity of the synthesized compounds is evaluated using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.[1]

  • Cell Seeding: Human cancer cell lines (K562, A549, PC-3, Hep-G2) and the normal cell line (HEK-293) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and the positive control (e.g., 5-Fluorouracil) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves.

G A Seed cells in 96-well plate B Add test compounds A->B C Incubate for 48h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add DMSO E->F G Measure absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT-based cytotoxicity assay.

Apoptosis Analysis by Flow Cytometry

Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.[2]

  • Cell Treatment: K562 cells are treated with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

The expression levels of apoptosis-related proteins are determined by Western blotting.[2]

  • Protein Extraction: Total protein is extracted from treated and untreated K562 cells.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, p53, MDM2) and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Derivatives of 3-aminoindazoles, exemplified by the comprehensive study on 5-bromo-1H-indazol-3-amine derivatives, represent a promising class of compounds for the development of novel anticancer agents. Their mechanism of action, involving the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as the p53/MDM2 pathway, provides a solid foundation for further optimization and preclinical development. The detailed experimental protocols provided herein offer a practical guide for researchers aiming to explore the therapeutic potential of this important chemical scaffold.

References

An In-depth Technical Guide to 3-bromo-1H-indazol-5-amine Derivatives and Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-bromo-1H-indazol-5-amine and its analogs, a class of compounds demonstrating significant potential in medicinal chemistry, particularly as kinase inhibitors for oncology applications. This document details their synthesis, biological activities, and the signaling pathways they modulate, supported by experimental protocols and quantitative data.

Core Structure and Synthetic Versatility

The this compound core is a privileged scaffold in drug discovery. The bromine atom at the C3 position serves as a versatile synthetic handle for introducing chemical diversity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] This allows for the systematic exploration of the chemical space around the indazole core to optimize biological activity and pharmacokinetic properties. The amine group at the C5 position also offers a site for further modification.

A general synthetic approach to 3,5-disubstituted indazole derivatives commences with 5-bromo-2-fluorobenzonitrile. This starting material undergoes reflux with hydrazine hydrate to efficiently yield 5-bromo-1H-indazol-3-amine.[3][4] Subsequent Suzuki coupling with various boronic acid esters at the C5 position, followed by acylation at the C3-amino group and further substitution, allows for the creation of a diverse library of analogs.[3]

Biological Activity and Therapeutic Potential

Derivatives of the indazole scaffold have shown potent inhibitory activity against a range of protein kinases implicated in cancer progression. These include Polo-like kinase 4 (PLK4), Fibroblast Growth Factor Receptor 1 (FGFR1), Pim kinases, and Threonine Tyrosine Kinase (TTK).[1] The biological activity is highly dependent on the nature and position of the substituents on the indazole ring system.

Quantitative Analysis of Biological Activity

The following table summarizes the in vitro anti-proliferative and kinase inhibitory activities of representative indazole analogs. This data highlights the structure-activity relationships (SAR) and the impact of various structural modifications on potency.

Compound IDR1 (at C5/C6)R2 (at C3)Target Cell Line / KinaseIC50 (µM)
Analog 1 H-Br4T1 (Breast Cancer)> 10[1]
Analog 2 4-(4-ethylpiperazin-1-yl)pyridin-3-yl-(E)-3,5-dimethoxystyryl4T1 (Breast Cancer)0.23[1][5]
Compound 6o 4-fluorophenyl2-((4-(pyridin-4-yl)piperazin-1-yl)acetyl)aminoK562 (Leukemia)5.15[3][4][6]
Compound 6o 4-fluorophenyl2-((4-(pyridin-4-yl)piperazin-1-yl)acetyl)aminoHEK-293 (Normal Cell)33.2[3][4][6]
Compound 2f 4-(4-ethylpiperazin-1-yl)pyridin-3-yl-(E)-3,5-dimethoxystyrylA549 (Lung Cancer)0.23[5]
Compound 2f 4-(4-ethylpiperazin-1-yl)pyridin-3-yl-(E)-3,5-dimethoxystyrylHCT116 (Colon Cancer)0.35[5]
Indazole Carboxamide 93a VariesCarboxamide derivativeTTK/Mps10.0029[7]
Indazole Carboxamide 93b VariesCarboxamide derivativeTTK/Mps10.0059[7]

Key Signaling Pathways Targeted by Indazole Derivatives

Indazole-based kinase inhibitors modulate critical signaling pathways involved in cell cycle regulation, proliferation, and survival. Understanding these pathways is essential for elucidating the mechanism of action and for rational drug design.

Experimental Workflow for Kinase Inhibitor Evaluation

A typical workflow for the discovery and evaluation of new indazole-based kinase inhibitors involves a series of in vitro and cell-based assays.

experimental_workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis synthesis Synthesis of This compound Derivatives kinase_assay Kinase Inhibition Assay (e.g., ADP-Glo) synthesis->kinase_assay Screening viability Cell Viability Assay (e.g., MTT) kinase_assay->viability Identify Hits cell_cycle Cell Cycle Analysis viability->cell_cycle apoptosis Apoptosis Assay viability->apoptosis western_blot Target Validation (Western Blot) viability->western_blot sar SAR Analysis & Lead Optimization cell_cycle->sar apoptosis->sar western_blot->sar

General workflow for the discovery and evaluation of new kinase inhibitors.

PLK4 Signaling Pathway in Centrosome Duplication

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication. Its dysregulation can lead to centrosome amplification, a hallmark of many cancers. Indazole derivatives can inhibit PLK4, thereby disrupting this process and inducing mitotic catastrophe in cancer cells.

PLK4_pathway Plk4 PLK4 STIL STIL Plk4->STIL phosphorylates CEP192 CEP192 CEP192->Plk4 CEP152 CEP152 CEP152->Plk4 SAS6 SAS-6 STIL->SAS6 recruits Centriole Centriole Duplication SAS6->Centriole Indazole Indazole Inhibitor Indazole->Plk4

PLK4 signaling in centriole duplication and its inhibition.

FGFR1 Signaling in Cancer Proliferation

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, when aberrantly activated, can drive tumor growth and proliferation through downstream pathways like RAS/MAPK and PI3K/AKT.

FGFR1_pathway FGF FGF FGFR1 FGFR1 FGF->FGFR1 RAS RAS FGFR1->RAS PI3K PI3K FGFR1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Indazole Indazole Inhibitor Indazole->FGFR1

FGFR1 signaling cascade and its inhibition by indazole derivatives.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 5-bromo-1H-indazol-3-amine

A solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml) is treated with hydrazine hydrate (99%, 10.0 mmol).[8] The reaction mixture is heated in a sealed tube at 343 K for 4 hours.[8] The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is concentrated to dryness. The resulting solid is purified by recrystallization from ethanol to afford 5-bromo-1H-indazol-3-amine.[8]

Suzuki-Miyaura Cross-Coupling Reaction

To a reaction vessel, add the 3-bromo-1H-indazole derivative (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equiv.).[9][10] The solids are suspended in a solvent system, typically a mixture of dioxane and water (e.g., 4:1).[10] The mixture is degassed by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.[10] Under a positive pressure of the inert gas, a palladium catalyst such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%) is added.[9][10] The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.[10] After cooling, the reaction is worked up by extraction and purified by column chromatography to yield the desired C-arylated indazole derivative.[9]

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

  • Kinase Reaction: In a 384-well plate, a 5 µL kinase reaction is performed containing the kinase of interest, a suitable substrate, ATP, and the test compound (indazole derivative) at various concentrations. The reaction is incubated at room temperature for 60 minutes.[7][11]

  • ATP Depletion: 5 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated at room temperature for 40 minutes.[7][11]

  • ADP to ATP Conversion and Signal Generation: 10 µL of Kinase Detection Reagent is added to convert the ADP produced to ATP and to generate a luminescent signal via a luciferase/luciferin reaction. The plate is incubated at room temperature for 30-60 minutes.[7][11]

  • Data Acquisition: Luminescence is measured using a plate reader. The percent inhibition for each compound concentration is calculated, and IC50 values are determined using appropriate software.[7]

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated overnight to allow for attachment.[12][13]

  • Compound Treatment: The cells are treated with various concentrations of the indazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).[3][12]

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[12]

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[12]

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability relative to the vehicle-treated control is calculated, and IC50 values are determined.[12]

Western Blotting for Target Validation

Western blotting is employed to detect the phosphorylation status of downstream target proteins to confirm the mechanism of action of the kinase inhibitors.

  • Cell Lysis and Protein Quantification: Cells are treated with the indazole inhibitor for a specified time, then lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.[14][15]

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[14][15]

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against the phosphorylated target protein overnight at 4°C.[14][16]

  • Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using a chemiluminescent substrate and an imaging system.[14][16]

  • Data Analysis: Band intensities are quantified, and the phosphoprotein signal is normalized to the total protein and a loading control (e.g., β-Actin or GAPDH).[16]

Conclusion

This compound and its analogs represent a promising class of compounds for the development of novel kinase inhibitors. Their synthetic tractability, coupled with potent and selective biological activity against key cancer targets, makes them a focal point for ongoing research and development in oncology. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and optimize these valuable scaffolds in the pursuit of new anticancer therapeutics.

References

An In-Depth Technical Guide to 3-bromo-1H-indazol-5-amine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3-bromo-1H-indazol-5-amine, a heterocyclic compound of interest in medicinal chemistry. While information on the specific discovery and a detailed historical timeline of this particular isomer is not extensively documented in readily available literature, this paper outlines a plausible and scientifically supported synthetic pathway. This guide includes detailed experimental protocols for key synthetic steps, quantitative data, and visualizations of the chemical synthesis workflow. The indazole core, a privileged scaffold in drug discovery, has a rich history dating back to the work of Emil Fischer in the 1880s. The functionalization of this core, as seen in this compound, allows for the exploration of new chemical space and the development of novel therapeutic agents.

Introduction to the Indazole Scaffold

Indazoles, also known as benzopyrazoles, are bicyclic heterocyclic aromatic organic compounds consisting of a benzene ring fused to a pyrazole ring. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] The arrangement of nitrogen atoms and the potential for substitution at various positions on the bicyclic ring system provide a versatile platform for designing molecules with a wide range of pharmacological activities.

The history of indazole synthesis dates back to the late 19th century, with Emil Fischer's pioneering work on the cyclization of ortho-hydrazinocinnamic acid derivatives.[1] Since then, numerous synthetic methodologies have been developed to access the indazole core and its derivatives, reflecting the enduring interest in this heterocyclic system.

The Emergence of this compound

While the broader family of bromo-indazole derivatives has been explored in various contexts, the specific compound this compound (CAS Number: 478837-59-1) is a more recent entrant into the chemical landscape. Its importance likely stems from its potential as a key intermediate in the synthesis of more complex molecules for drug discovery and development. The presence of a bromine atom at the 3-position and an amine group at the 5-position offers two reactive handles for further chemical modifications, such as cross-coupling reactions and amide bond formations, respectively.

A definitive account of the first synthesis or "discovery" of this compound is not prominently featured in the scientific literature. However, its synthesis can be logically deduced from established chemical principles and related transformations. A plausible and efficient synthetic route involves a two-step sequence starting from the readily available 5-nitro-1H-indazole.

Synthetic Pathway and Experimental Protocols

The most logical synthetic route to this compound involves two key transformations:

  • Bromination of 5-nitro-1H-indazole to yield 3-bromo-5-nitro-1H-indazole.

  • Reduction of the nitro group of 3-bromo-5-nitro-1H-indazole to the corresponding amine.

This synthetic approach is outlined below:

Synthesis_Workflow Start 5-Nitro-1H-indazole Step1 Bromination Start->Step1 Intermediate 3-Bromo-5-nitro-1H-indazole Step1->Intermediate Step2 Reduction Intermediate->Step2 Product This compound Step2->Product Drug_Discovery_Logic Start This compound Modification1 Functionalization at 3-position (Br) Start->Modification1 Modification2 Functionalization at 5-position (NH2) Start->Modification2 Library Library of Novel Indazole Derivatives Modification1->Library Modification2->Library Screening High-Throughput Screening Library->Screening Hit Hit Compounds Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

References

An In-depth Technical Guide to the Safe Handling of 3-bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 3-bromo-1H-indazol-5-amine and its isomers. The information presented is aggregated from various safety data sheets for structurally similar compounds and is intended to provide a robust framework for risk assessment and the implementation of safe laboratory practices.

Hazard Identification and Classification

This compound and its isomers are classified as hazardous materials. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available data for similar compounds, the following hazard statements apply.[1][2]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][3]
Serious Eye Damage/Eye IrritationCategory 2/2AH319: Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation.[1][2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[3]

Pictogram:

alt text

Signal Word: Warning[4]

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to precautionary statements is critical in minimizing risk. The following table summarizes the necessary preventative, response, storage, and disposal measures.

Table 2: Precautionary Statements

TypeCodePrecautionary Statement
PreventionP261Avoid breathing dust/fumes.[1][3]
PreventionP264Wash all exposed external body areas thoroughly after handling.[1]
PreventionP270Do not eat, drink or smoke when using this product.[1]
PreventionP271Use only outdoors or in a well-ventilated area.[1]
PreventionP280Wear protective gloves, protective clothing, eye protection and face protection.[1][3]
ResponseP301+P312IF SWALLOWED: Call a POISON CENTER/doctor/physician/first aider if you feel unwell.[1]
ResponseP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
ResponseP337+P313If eye irritation persists: Get medical advice/attention.[1]
StorageP403+P233Store in a well-ventilated place. Keep container tightly closed.[1]
StorageP405Store locked up.[1]
DisposalP501Dispose of contents/container to authorised hazardous or special waste collection point in accordance with any local regulation.[1]

Table 3: Recommended Personal Protective Equipment

Body PartEquipmentSpecification
Eyes/FaceSafety glasses with side-shields, Chemical goggles, Face shieldConforming to EN166 (EU) or NIOSH (US) approved standards.[5]
SkinProtective gloves (e.g., Nitrile rubber), Lab coat, Full-body suitGloves must be inspected prior to use. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]
RespiratoryDust mask, Full-face respiratorUse type P95 (US) or type P1 (EU EN 143) particle respirator for nuisance exposures. If exposure limits are exceeded, use a full-face respirator.[3]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 4: First Aid Procedures

Exposure RouteProcedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[6][7]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[6][7]
Eye Contact Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Ensure complete irrigation by keeping eyelids apart. Seek medical attention without delay.[1][7]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6]

Fire Fighting and Accidental Release Measures

Fire Fighting: The compound is not considered a significant fire risk; however, containers may burn.[1]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6] There is no restriction on the type of extinguisher which may be used; select based on the surrounding fire.[1]

  • Specific Hazards: In a fire, poisonous and corrosive fumes may be emitted.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.[6][8]

Accidental Release:

  • Personal Precautions: Avoid all personal contact, including inhalation.[1] Wear protective equipment. Avoid dust formation.[6] Evacuate personnel to safe areas.[6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[6]

  • Containment and Cleanup:

    • Minor Spills: Use dry clean-up procedures and avoid generating dust.[1] Place in a suitable, labeled container for waste disposal.[1]

    • Major Spills: Alert emergency services.[1] Control personal contact by wearing protective clothing.[1] If dry, use dry clean-up procedures.[1] If wet, vacuum or shovel up and place in labeled containers for disposal.[1] Wash the area down with large amounts of water and prevent runoff into drains.[1]

Experimental Protocols and Workflows

General Handling Protocol:

  • Preparation: Before handling, ensure a well-ventilated area, such as a fume hood, is available and operational.[6] Inspect all required PPE for integrity.

  • Weighing and Transfer: Handle as a solid. Avoid creating dust. Use non-sparking tools.[6]

  • In Use: Keep the container tightly closed when not in use. Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[1] Launder contaminated clothing separately before reuse.[1]

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_response Emergency Response cluster_post Post-Handling Phase A Review SDS B Assess Risks A->B C Select & Inspect PPE B->C D Work in Ventilated Area C->D E Handle with Care (Avoid Dust/Spills) D->E F Keep Containers Closed E->F K Decontaminate Work Area F->K G Spill Occurs I Follow Spill Cleanup Protocol G->I H Exposure Occurs J Administer First Aid H->J L Properly Store Chemical K->L N Remove & Clean PPE K->N M Dispose of Waste L->M

References

An In-depth Technical Guide on the Storage and Stability of 3-bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the recommended storage, handling, and stability assessment of 3-bromo-1H-indazol-5-amine (CAS No: 478837-59-1). Given the limited publicly available stability data for this specific compound, this guide synthesizes information from supplier safety data sheets (SDS) for the target molecule and its isomers, and incorporates established principles for the stability of aromatic amines and indazole derivatives.

Physicochemical Properties and Structure

  • Molecular Formula: C₇H₆BrN₃

  • Molecular Weight: 212.05 g/mol

  • Appearance: Typically a solid, ranging from pale-yellow to yellow-brown.[1]

  • Structure: Chemical structure of this compound

Recommended Storage and Handling

Proper storage is critical to maintain the integrity and purity of this compound. The primary recommendations gathered from supplier documentation emphasize control over temperature, atmosphere, and light exposure.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale & Key Considerations
Temperature Store at 2-8°C or Room Temperature.[1]Refrigeration is commonly recommended to slow down potential degradation processes. Always refer to the specific supplier's recommendation.
Atmosphere Store under an inert atmosphere (e.g., Argon).[1][2]The amine and indazole functionalities can be sensitive to oxidation. An inert atmosphere minimizes contact with oxygen and moisture.
Light Exposure Keep in a dark place.[1]Aromatic compounds, particularly those with amine groups, can be light-sensitive and may degrade upon exposure to UV or visible light. Use amber vials or store in a light-proof container.
Moisture Store in a dry place. Keep container tightly sealed.[3]The compound is susceptible to hydrolysis and moisture can facilitate degradation. Ensure containers are well-sealed.
Handling Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[2][3][4]The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][3]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in public literature, inferences can be drawn from the known reactivity of the indazole core and aromatic amines.

  • Oxidation: The primary amine group (-NH₂) is susceptible to oxidation, which can lead to the formation of colored impurities (nitroso, nitro compounds) and complex polymeric materials. This process can be accelerated by light, air (oxygen), and metal ions.

  • Hydrolysis: Although the indazole ring itself is relatively stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to ring-opening or other hydrolytic degradation.

  • Photodegradation: Aromatic amines and heterocyclic systems can absorb UV light, leading to the formation of reactive species that can undergo dimerization, polymerization, or reaction with oxygen.

Bacterial degradation of monocyclic aromatic amines often proceeds via hydroxylation and subsequent ring cleavage, typically forming catechols as intermediates.[5][6] While relevant in environmental contexts, chemical degradation through oxidation is the more immediate concern in a laboratory or manufacturing setting.

Experimental Protocol: Forced Degradation Study

To definitively establish the stability profile of this compound, a forced degradation (or stress testing) study is essential. This involves subjecting the compound to a range of harsh conditions to identify potential degradants and develop a stability-indicating analytical method.

Objective: To identify the degradation pathways of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC with UV-Vis or Photodiode Array (PDA) detector and Mass Spectrometer (MS)

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., acetonitrile/water 50:50 v/v).

  • Stress Conditions: For each condition, a sample of the stock solution is treated as described below. A control sample (stock solution stored at 2-8°C, protected from light) should be analyzed concurrently.[7]

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in the solvent to the target concentration before analysis.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Preparation for Analysis: Before injection, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • HPLC-UV/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Detection: PDA detector to monitor at multiple wavelengths and a mass spectrometer to identify the mass of the parent compound and any degradation products.

    • Analysis: Analyze all stressed samples and the control. The method is considered "stability-indicating" if all major degradation products are chromatographically resolved from the parent peak and from each other.

  • Data Presentation: The results should be summarized in a table, quantifying the extent of degradation.

Table 2: Example Data Summary for Forced Degradation Study

Stress ConditionAssay of Parent Compound (%)% DegradationNo. of DegradantsRRT of Major Degradant(s)
Control (T=0)100.00.00-
1 M HCl, 60°C, 24h92.57.520.85, 1.15
1 M NaOH, 60°C, 24h88.111.930.72, 0.91, 1.34
30% H₂O₂, RT, 24h75.424.640.68, 1.22, 1.45, 1.60
Thermal (80°C, 48h)98.21.811.10
Photostability95.74.320.95, 1.25

RRT = Relative Retention Time

Visualization of Stability Assessment Workflow

The following diagram outlines the logical workflow for a comprehensive stability assessment of a chemical substance like this compound.

Stability_Workflow substance Test Substance (this compound) lit_review Literature & SDS Review (Storage, Known Instabilities) substance->lit_review method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) lit_review->method_dev forced_deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_deg method_val Validate Method (Specificity, Linearity, Accuracy) forced_deg->method_val Demonstrates specificity deg_id Identify Degradation Products (LC-MS, NMR) forced_deg->deg_id Generates degradants long_term Long-Term & Accelerated Stability Studies (ICH Conditions) method_val->long_term deg_id->long_term Provides markers data_analysis Data Analysis & Shelf-Life Determination long_term->data_analysis report Final Stability Report data_analysis->report

Caption: Workflow for a comprehensive chemical stability assessment program.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing Suzuki-Miyaura cross-coupling reactions using 3-bromo-1H-indazol-5-amine as a key building block. The synthesis of 3-aryl-1H-indazol-5-amine derivatives is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the indazole scaffold in numerous biologically active compounds.

Introduction

The indazole moiety is a privileged scaffold in pharmaceutical chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition for cancer therapy. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents at the 3-position of the indazole core. This protocol focuses on the efficient coupling of this compound with various boronic acids.

Microwave-assisted synthesis has been shown to be particularly effective for the Suzuki coupling of N-unprotected 3-bromoindazoles, often providing good to excellent yields in short reaction times.[1] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side products.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling of an organohalide (this compound) with an organoboron compound (arylboronic acid). The reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Recommended Reaction Conditions

Based on literature precedents for the Suzuki coupling of 3-bromoindazoles, two primary sets of conditions have been identified as effective. A microwave-assisted approach is often preferred for its efficiency.

Table 1: Optimized Reaction Parameters for Suzuki Cross-Coupling of this compound

ParameterRecommended Conditions (Method A)Recommended Conditions (Method B)Notes
Palladium Catalyst Pd(OAc)₂ (5 mol%)Pd(PPh₃)₄ (5 mol%)Catalyst choice can significantly influence reaction efficiency.
Ligand RuPhos (10 mol%)-Ligand selection is crucial for catalyst stability and activity, especially for heteroaromatic substrates.
Base K₃PO₄ (3 equiv.)Cs₂CO₃ (2 equiv.)The choice of base can affect the reaction rate and yield.
Solvent 1,4-Dioxane / H₂O (4:1)1,4-Dioxane / EtOH / H₂O (3:1.5:0.5)A mixture of an organic solvent and water is typically used.
Temperature 100-140 °C (Microwave)140 °C (Microwave)Microwave irradiation can significantly reduce reaction times.
Reaction Time 30 - 60 min30 minMonitor reaction progress by TLC or LC-MS.

Experimental Protocols

The following protocols provide a general method for the Suzuki coupling of this compound with an arylboronic acid. Researchers should optimize conditions for their specific substrates.

Protocol 1: Microwave-Assisted Suzuki Coupling (Method A)

This protocol is adapted from conditions reported for the microwave-assisted Suzuki-Miyaura cross-coupling of (NH) free 3-bromo-indazol-5-amine.[1]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (10 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Microwave reaction vial

  • Standard laboratory glassware

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).

  • Catalyst and Ligand Addition: To the vial, add palladium(II) acetate (0.05 mmol) and RuPhos (0.10 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) to the vial.

  • Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Microwave Irradiation: Place the vial in a microwave reactor and heat the mixture to 100-140 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1H-indazol-5-amine.

Protocol 2: Microwave-Assisted Suzuki Coupling (Method B)

This protocol provides an alternative set of conditions that have been found to be effective for the Suzuki coupling of 3-bromoindazoles.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Ethanol

  • Water (degassed)

  • Microwave reaction vial

  • Standard laboratory glassware

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a microwave reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the vial.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (3 mL), ethanol (1.5 mL), and water (0.5 mL).

  • Degassing: Seal the vial and purge with argon or nitrogen for 10-15 minutes.

  • Microwave Irradiation: Heat the mixture in a microwave reactor to 140 °C for 30 minutes. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of this compound with various arylboronic acids under microwave-assisted conditions, as reported in the literature.[1]

Table 2: Representative Yields for the Synthesis of 3-Aryl-1H-indazol-5-amines

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-1H-indazol-5-amineGood to Excellent
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-1H-indazol-5-amineGood to Excellent
34-Chlorophenylboronic acid3-(4-Chlorophenyl)-1H-indazol-5-amineGood to Excellent
43-Thienylboronic acid3-(Thiophen-3-yl)-1H-indazol-5-amineGood to Excellent
52-Naphthylboronic acid3-(Naphthalen-2-yl)-1H-indazol-5-amineGood to Excellent

Note: "Good to Excellent" yields are reported in the cited abstract; specific quantitative values were not available in the retrieved search results.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ pd_r2_complex R¹-Pd(II)L₂-R² transmetalation->pd_r2_complex reductive_elimination Reductive Elimination pd_r2_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Combine Reactants: - this compound - Arylboronic acid - Base add_catalyst Add Catalyst System: - Palladium Source - Ligand (if applicable) start->add_catalyst add_solvent Add Solvent System (e.g., Dioxane/H₂O) add_catalyst->add_solvent degas Degas Mixture (e.g., Ar or N₂ bubbling) add_solvent->degas heat Heat to Reaction Temp. (Microwave or Conventional) degas->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product: 3-Aryl-1H-indazol-5-amine purify->product

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols: 3-bromo-1H-indazol-5-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-1H-indazol-5-amine is a pivotal heterocyclic building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of a diverse array of bioactive molecules.[1][2] Its unique structural framework, featuring a fused pyrazole and benzene ring system with strategically positioned bromine and amine functionalities, allows for facile diversification through various chemical transformations. This makes it an invaluable scaffold in the discovery of novel therapeutic agents, particularly in the realm of oncology.[1] The indazole core is a recognized pharmacophore, and its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor properties.[3]

This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery, with a focus on its application in the synthesis of kinase inhibitors.

Key Applications in Drug Discovery

The primary application of this compound in drug discovery lies in its role as a key intermediate for the synthesis of potent and selective kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 1H-indazole-3-amine moiety is a known hinge-binding fragment, effectively interacting with the ATP-binding site of various kinases.[3]

Derivatives of this compound have been successfully employed to develop inhibitors for several important cancer targets:

  • Bcr-Abl Kinase: A series of 1H-indazol-3-amine derivatives have been synthesized and evaluated for their activity against the Bcr-Abl fusion protein, a key driver in chronic myeloid leukemia (CML).[4]

  • Anaplastic Lymphoma Kinase (ALK): The 3-aminoindazole scaffold has served as a starting point for the development of potent ALK inhibitors, such as Entrectinib, which is used to treat certain types of non-small cell lung cancer.[4]

  • Polo-like Kinase 4 (PLK4): Novel indazole-based inhibitors of PLK4, a key regulator of centrosome duplication, have been developed, showing promise as anti-cancer agents.[5][6]

The bromine atom at the 3-position is particularly advantageous as it provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8] This enables the introduction of a wide variety of aryl and heteroaryl substituents, allowing for the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties.

Data Presentation

Inhibitory Activity of 3-Aryl-1H-indazol-5-amine Derivatives

The following table summarizes the in vitro anti-proliferative activity of a series of 1H-indazole-3-amine derivatives synthesized from 5-bromo-1H-indazol-3-amine against various human cancer cell lines.[3]

Compound IDCancer Cell LineIC50 (µM)[3]
6o K562 (Chronic Myeloid Leukemia)5.15
A549 (Lung)>50
PC-3 (Prostate)>50
Hep-G2 (Hepatoma)>50
HEK-293 (Normal Cell)33.2
5k Hep-G2 (Hepatoma)3.32
HEK-293 (Normal Cell)12.17
Kinase Inhibitory Activity of Indazole Derivatives

The table below presents the kinase inhibitory activity of representative indazole-based compounds.

CompoundTarget KinaseIC50 (nM)Reference
Compound 89 Bcr-AblWT14[4]
Bcr-AblT315I450[4]
Entrectinib (127) ALK12[4]
C05 PLK4< 0.1[5]
K22 PLK40.1[6]

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-1H-indazol-3-amine

This protocol describes the synthesis of the title intermediate from 5-bromo-2-fluorobenzonitrile.[3][9]

Reaction Scheme:

G A 5-bromo-2-fluorobenzonitrile C Reflux, 20 min A->C B Hydrazine Hydrate (80%) B->C D 5-bromo-1H-indazol-3-amine C->D

Figure 1. Synthesis of 5-bromo-1H-indazol-3-amine.

Materials:

  • 5-bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml), add hydrazine hydrate (99%) (10.0 mmol).[10]

  • Alternatively, 5-bromo-2-fluorobenzonitrile can be directly reacted with hydrazine hydrate (80%) without a solvent.[3][9]

  • Heat the reaction mixture to reflux for 20 minutes to 4 hours.[3][10] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture to dryness under reduced pressure.[10]

  • The resulting solid can be purified by recrystallization from ethanol to afford 5-bromo-1H-indazol-3-amine as a pale-yellow solid.[10]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of 3-aryl-1H-indazol-5-amine derivatives from this compound using a microwave-assisted Suzuki-Miyaura cross-coupling reaction.[7]

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound G Microwave Irradiation A->G B Arylboronic Acid B->G C Pd(OAc)2 (catalyst) C->G D RuPhos (ligand) D->G E K3PO4 (base) E->G F Dioxane/H2O (solvent) F->G H 3-aryl-1H-indazol-5-amine G->H G Bcr-Abl Bcr-Abl Phosphorylated Substrate Phosphorylated Substrate Bcr-Abl->Phosphorylated Substrate ATP -> ADP Substrate Substrate Substrate->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition Downstream Signaling->Apoptosis Inhibition Indazole Derivative Indazole Derivative Indazole Derivative->Bcr-Abl Inhibition

References

Application Notes and Protocols for the Use of 3-bromo-1H-indazol-5-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-bromo-1H-indazol-5-amine as a key building block in the synthesis of potent kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the hinge-binding motif of ATP in the active site of various kinases. The bromine atom at the 3-position and the amine group at the 5-position of the indazole ring offer versatile handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of selective and potent inhibitors for targets such as Polo-like kinase 4 (PLK4), Pim-1, and c-Jun N-terminal kinase (JNK).

Key Applications

Derivatives of this compound are instrumental in the synthesis of targeted therapeutics for a range of diseases, particularly cancer. The strategic functionalization of this scaffold allows for the development of inhibitors that can modulate key signaling pathways implicated in cell proliferation, survival, and differentiation.

  • Polo-like kinase 4 (PLK4) Inhibitors: PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication. Its dysregulation is linked to tumorigenesis, making it an attractive target for cancer therapy.

  • Pim-1 Kinase Inhibitors: Pim-1 is a serine/threonine kinase involved in cell cycle progression and apoptosis. Its overexpression is associated with various cancers, and its inhibition is a promising therapeutic strategy.

  • c-Jun N-terminal kinase (JNK) Inhibitors: JNKs are a family of serine/threonine kinases that are activated in response to stress stimuli and are implicated in inflammatory diseases and neurodegenerative disorders.

Data Presentation: Comparative Inhibitory Potency (IC50)

The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative kinase inhibitors synthesized from indazole scaffolds, highlighting the potency of this chemical class.

Compound IDTarget KinaseIC50 (nM)Cell LineIC50 (µM)
PLK4 Inhibitors
CFI-400945PLK42.8MDA-MB-468-
K22PLK40.1MCF-71.3[1]
CZL-S092PLK40.9IMR-32>1
Pim-1 Inhibitors
Compound 10f Pim-117PC-30.016[2]
HispidulinPim-12710--
AZD1208Pim-10.4--
JNK Inhibitors
Compound 29 JNK35--
Compound 3 JNK35--
Compound 2 JNK3100--

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of kinase inhibitors using this compound as a starting material. These are generalized procedures and may require optimization for specific substrates and target molecules.

Protocol 1: Suzuki Coupling for the Synthesis of 3-Aryl-1H-indazol-5-amine Derivatives

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to introduce a substituent at the 3-position.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂])

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add [Pd(dppf)Cl₂] (0.05 mmol).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (10 mL).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-1H-indazol-5-amine derivative.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-3-bromo-1H-indazol-5-amine Derivatives

This protocol details the palladium-catalyzed amination to introduce an aryl or heteroaryl group at the 5-amino position.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to a dried reaction vessel.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes.

  • To this catalyst mixture, add this compound (1.0 mmol), the aryl halide (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the reaction vessel and heat the mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel to yield the N-aryl-3-bromo-1H-indazol-5-amine derivative.

Protocol 3: In Vitro Kinase Assay (Generic)

This protocol outlines a general method for determining the inhibitory activity of a synthesized compound against a target kinase.

Materials:

  • Recombinant purified target kinase (e.g., PLK4, Pim-1, JNK3)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP), [γ-³²P]ATP for radioactive assays

  • Synthesized inhibitor compound

  • Kinase reaction buffer

  • Stop solution (e.g., EDTA)

  • Detection reagents (e.g., anti-phospho-specific antibody for TR-FRET, or phosphocellulose paper for radioactive assays)

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in a microplate well.

  • Add the synthesized inhibitor at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution.

  • Detect the amount of phosphorylated substrate using an appropriate method (e.g., TR-FRET, luminescence, or scintillation counting).

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the synthesized inhibitors on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC-3)

  • Cell culture medium and supplements

  • Synthesized inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized inhibitor compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[3][4][5][6]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by indazole-based inhibitors and a general experimental workflow for their synthesis and evaluation.

G cluster_plk4 PLK4 Signaling Pathway PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Cell_Cycle_Progression Cell Cycle Progression Centriole_Duplication->Cell_Cycle_Progression Tumor_Suppression Tumor Suppression Cell_Cycle_Progression->Tumor_Suppression PLK4_Inhibitor This compound -derived Inhibitor PLK4_Inhibitor->PLK4 inhibition G cluster_pim1 Pim-1 Signaling Pathway Cytokines Cytokines JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Cell_Cycle_Progression Cell Cycle Progression Pim1->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis Pim1->Apoptosis_Inhibition Tumor_Growth Tumor Growth Cell_Cycle_Progression->Tumor_Growth Apoptosis_Inhibition->Tumor_Growth Pim1_Inhibitor This compound -derived Inhibitor Pim1_Inhibitor->Pim1 inhibition G cluster_jnk JNK Signaling Pathway Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK Stress_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun JNK->cJun Apoptosis_Inflammation Apoptosis & Inflammation cJun->Apoptosis_Inflammation JNK_Inhibitor This compound -derived Inhibitor JNK_Inhibitor->JNK inhibition G cluster_workflow Experimental Workflow Start This compound Synthesis Chemical Synthesis (e.g., Suzuki, Buchwald-Hartwig) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Inhibitor Synthesized Inhibitor Purification->Inhibitor Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Inhibitor->Biochemical_Assay Cellular_Assay Cell-Based Assays (e.g., MTT Proliferation Assay) Inhibitor->Cellular_Assay Lead_Optimization Lead Optimization Biochemical_Assay->Lead_Optimization Cellular_Assay->Lead_Optimization

References

Application Notes and Protocols for N-alkylation of 3-bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The N-alkylation of indazoles is a critical transformation for the synthesis of diverse compound libraries for drug discovery. A significant challenge in the alkylation of N-unsubstituted indazoles is controlling the regioselectivity, as the reaction can occur at either the N-1 or N-2 position of the pyrazole ring. For many biologically active indazole derivatives, the N-1 substituted regioisomer is the desired product. This document provides a detailed protocol for the selective N-1 alkylation of 3-bromo-1H-indazol-5-amine, a versatile building block for pharmaceutical research.

The presence of a 5-amino group on the indazole ring introduces an additional challenge due to its nucleophilic nature. This protocol will address both a direct N-alkylation approach, which leverages the higher acidity of the indazole N-H over the amino N-H, and an alternative approach involving the protection of the amino group.

Key Concepts and Reaction Theory

The regioselectivity of indazole alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile.[1] Generally, the use of a strong, non-coordinating base in a polar aprotic solvent, such as sodium hydride (NaH) in tetrahydrofuran (THF), favors the formation of the thermodynamically more stable N-1 alkylated product.[1][2]

The pKa of the 1H-indazole N-H is approximately 13.86, while the pKa of the conjugate acid of aniline is about 4.6.[3][4][5][6] This significant difference in acidity suggests that a strong base like NaH will selectively deprotonate the indazole nitrogen in the presence of the 5-amino group, enabling a direct and chemoselective N-1 alkylation without the need for an amino-protecting group.

However, should side reactions or low yields be observed, protection of the 5-amino group with a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group, can be employed. The Boc group is stable under the basic conditions of N-alkylation and can be readily removed under acidic conditions.

Experimental Protocols

Two primary protocols are presented:

  • Protocol 1: Direct N-1 Alkylation of this compound. This is the preferred and more direct method.

  • Protocol 2: N-1 Alkylation via a 5-N-Boc Protected Intermediate. This protocol is an alternative if the direct method proves unsatisfactory.

Protocol 1: Direct N-1 Alkylation of this compound

This protocol is optimized for achieving high N-1 regioselectivity.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon gas inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous THF to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-1 alkylated product.

Quantitative Data (Representative):

Starting MaterialAlkylating AgentBase/SolventTemp. (°C)N-1:N-2 RatioYield (%)
3-COMe-1H-indazolen-pentyl bromideNaH / THFRT to 50>99 : 189
3-tert-butyl-1H-indazolen-pentyl bromideNaH / THFRT to 50>99 : 191
5-bromo-3-CO₂Me-1H-indazoleEthyl TosylateCs₂CO₃ / DMF90>99 : 1 (N-1)>90

Note: The data presented is for analogous indazole derivatives to provide an expected outcome for the N-alkylation of this compound under similar conditions.[7]

Protocol 2: N-1 Alkylation via a 5-N-Boc Protected Intermediate

This protocol involves three stages: protection of the 5-amino group, N-1 alkylation, and deprotection.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equiv) in dichloromethane, add DMAP (1.0 equiv).

  • Addition of Boc Anhydride: Cool the reaction mixture to 0 °C and add Boc anhydride (1.0 equiv).

  • Reaction: Slowly warm the reaction mixture to room temperature and stir for 15 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with dichloromethane and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude compound by column chromatography to afford the N-Boc protected indazole.

Follow the procedure outlined in Protocol 1 , using 5-(N-Boc-amino)-3-bromo-1H-indazole as the starting material.

Materials:

  • N-1-alkyl-5-(N-Boc-amino)-3-bromo-indazole

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: Dissolve the N-Boc protected compound in dichloromethane.

  • Acidic Cleavage: Add trifluoroacetic acid (TFA) and stir at room temperature. Monitor the reaction by TLC.

  • Quenching: Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the product with dichloromethane.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the N-1 alkylated this compound.

Quantitative Data (Representative):

StepSubstrateReagentsYield (%)
Protection3-amino-5-bromo-1H-indazoleBoc₂O, DMAP, DCM~62
Alkylation5-(N-Boc-amino)-indazoleAlkyl halide, NaH, THF>85 (expected)
DeprotectionN-1-alkyl-5-(N-Boc-amino)-indazoleTFA, DCM>90 (expected)

Note: The yield for the protection step is based on a similar substrate. Yields for alkylation and deprotection are typical for these transformations.[8]

Visualizations

Chemical Reaction Schemes

cluster_0 Direct N-1 Alkylation Start_1 This compound Reagents_1 1. NaH, THF 2. R-X Product_1 1-Alkyl-3-bromo-1H-indazol-5-amine Start_1->Product_1

Caption: Direct N-1 Alkylation of this compound.

cluster_1 N-1 Alkylation via Protection/Deprotection Start_2 This compound Protected 5-(N-Boc-amino)-3-bromo-1H-indazole Start_2->Protected Boc₂O, DMAP Alkylated 1-Alkyl-5-(N-Boc-amino)-3-bromo-indazole Protected->Alkylated 1. NaH, THF 2. R-X Product_2 1-Alkyl-3-bromo-1H-indazol-5-amine Alkylated->Product_2 TFA, DCM

Caption: N-1 Alkylation via a 5-N-Boc Protected Intermediate.

Experimental Workflows

cluster_0 Direct N-1 Alkylation Workflow A Dissolve indazole in THF B Cool to 0 °C A->B C Add NaH B->C D Stir at 0 °C then RT C->D E Add alkyl halide at 0 °C D->E F Stir at RT (16-24h) E->F G Quench with NH₄Cl F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Purify by Chromatography I->J

Caption: Workflow for the Direct N-1 Alkylation Protocol.

cluster_1 Protection-Alkylation-Deprotection Workflow cluster_prot Protection cluster_alk Alkylation cluster_deprot Deprotection P1 Dissolve indazole in DCM P2 Add DMAP and Boc₂O P1->P2 P3 Stir at RT (15h) P2->P3 P4 Work-up and Purify P3->P4 A1 Direct Alkylation Protocol 1 P4->A1 D1 Dissolve in DCM A1->D1 D2 Add TFA D1->D2 D3 Neutralize and Extract D2->D3 D4 Concentrate D3->D4

Caption: Workflow for the Protection-Alkylation-Deprotection Protocol.

References

Application of 3-bromo-1H-indazol-5-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-1H-indazol-5-amine is a pivotal heterocyclic building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique structure, featuring a reactive bromine atom at the 3-position and an amino group at the 5-position of the indazole core, offers a versatile scaffold for the synthesis of potent and selective kinase inhibitors. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties, while the amino group provides a key interaction point for binding to the target protein. This document provides detailed application notes, experimental protocols, and data for the utilization of this compound in the discovery of novel therapeutic agents.

Key Applications in Drug Discovery

The primary application of this compound lies in its role as a key intermediate for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this compound have shown significant inhibitory activity against a range of kinases, most notably the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases.

TAM Kinase Inhibitors: The TAM kinases are implicated in various aspects of cancer progression, including cell proliferation, survival, metastasis, and drug resistance.[1][2] 3-Aryl-1H-indazol-5-amine derivatives have emerged as potent inhibitors of AXL, a key member of the TAM family.[3] Overexpression of AXL is associated with poor prognosis in several cancers.[4]

Multi-Kinase Inhibitors: The indazole scaffold derived from this compound is also a privileged structure for the development of multi-kinase inhibitors, targeting other important cancer-related kinases such as FLT3 and c-Kit.[5][6] This multi-targeted approach can be beneficial in overcoming drug resistance and achieving broader anti-cancer activity.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of various kinase inhibitors synthesized using this compound as a starting material.

Compound IDTarget KinaseIC50 (nM)Cell LineGI50 (µM)Reference
Compound 6o --K5625.15[7]
--A549>50[7]
--PC-3>50[7]
--Hep-G213.33[7]
--HEK-293 (non-cancerous)33.2[7]
Compound 89 Bcr-Abl (wild type)14--[5]
Bcr-Abl (T315I mutant)450--[5]
--K5626.50[5]
Compound 99 FGFR12.9--[5]
--KG10.0405[5]
Entrectinib (127) ALK12--[5]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the cyclization of a substituted fluorobenzonitrile with hydrazine.[8]

Materials:

  • 5-bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (99%)

  • Ethanol

Procedure:

  • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml), add hydrazine hydrate (10.0 mmol).

  • Heat the reaction mixture in a sealed tube at 95-100 °C for 4-5 hours.[8][9]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture to dryness under reduced pressure.

  • Purify the resulting solid by recrystallization from ethanol to afford this compound as a pale-yellow solid.

General Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the C-C bond formation between this compound and various aryl or heteroaryl boronic acids.[10][11]

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., PdCl₂(dppf)₂)

  • Base (e.g., Cs₂CO₃ or K₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv.), the respective arylboronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., PdCl₂(dppf)₂, 0.05-0.1 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to 90-110 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.[12]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1H-indazol-5-amine derivative.

Signaling Pathways and Experimental Workflows

TAM (TYRO3, AXL, MER) Signaling Pathway

The TAM family of receptor tyrosine kinases plays a crucial role in regulating cell proliferation, survival, and migration. Their signaling is initiated by the binding of ligands such as Gas6, leading to receptor dimerization and autophosphorylation. This activates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are central to cancer cell survival and proliferation.[3][4]

TAM_Signaling_Pathway Gas6 Gas6 AXL_monomer AXL (monomer) Gas6->AXL_monomer binds AXL_dimer AXL (dimer) (phosphorylated) AXL_monomer->AXL_dimer dimerizes & autophosphorylates PI3K PI3K AXL_dimer->PI3K activates MAPK_pathway MAPK/ERK Pathway AXL_dimer->MAPK_pathway activates Metastasis Metastasis & Drug Resistance AXL_dimer->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_pathway->Proliferation

Caption: Simplified TAM (AXL) signaling pathway.

General Experimental Workflow for Kinase Inhibitor Synthesis

The synthesis of kinase inhibitors from this compound typically follows a multi-step process, beginning with the formation of the core indazole structure, followed by functionalization via cross-coupling reactions, and subsequent derivatization to obtain the final active compounds.

Synthesis_Workflow start 5-bromo-2-fluorobenzonitrile intermediate1 This compound start->intermediate1 Hydrazine Cyclization coupling Suzuki-Miyaura Cross-Coupling intermediate1->coupling intermediate2 3-aryl-1H-indazol-5-amine coupling->intermediate2 derivatization Further Derivatization (e.g., amidation) intermediate2->derivatization final_product Final Kinase Inhibitor derivatization->final_product

Caption: General workflow for kinase inhibitor synthesis.

References

Application Notes and Protocols: Synthesis and Evaluation of 3-bromo-1H-indazol-5-amine Derivatives for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-bromo-1H-indazol-5-amine and its derivatives, which have emerged as a promising scaffold in the development of novel anti-cancer agents. The indazole core is a privileged structure in medicinal chemistry, and its derivatives have been shown to exhibit a range of biological activities, including the inhibition of protein kinases and the induction of apoptosis in cancer cells.

Introduction

The 1H-indazole scaffold is a bioisostere of purine and has been successfully incorporated into numerous clinically approved drugs and investigational compounds. The strategic introduction of a bromine atom at the 3-position and an amine group at the 5-position of the indazole ring provides a versatile platform for chemical modifications. The bromine atom serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR). The amino group can be functionalized to modulate the physicochemical properties and biological activity of the compounds. This document outlines the synthesis of the core intermediate, this compound, and provides protocols for its derivatization and subsequent biological evaluation in cancer cell lines.

Synthetic Chemistry

The synthesis of this compound derivatives typically starts with the preparation of the core indazole structure, followed by functionalization. A common and efficient method for the synthesis of the 5-bromo-1H-indazol-3-amine core is through the cyclization of a substituted benzonitrile with hydrazine.

Synthetic Scheme for this compound

synthetic_pathway cluster_0 Synthesis of this compound start 5-bromo-2-fluorobenzonitrile product This compound start->product Reflux, 20 min reagent Hydrazine hydrate (NH2NH2·H2O) Ethanol (EtOH)

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of 5-bromo-1H-indazol-3-amine[1]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-fluorobenzonitrile (1.0 eq) in ethanol.

  • Addition of Reagent: Add hydrazine hydrate (80%) (10.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux for 20 minutes.

  • Work-up: After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent to afford 5-bromo-1H-indazol-3-amine.

Derivatization Strategies

The this compound core can be further modified at several positions to generate a library of derivatives for SAR studies. Common derivatization strategies include Suzuki coupling at the 5-position and acylation or alkylation of the 3-amino group.

General Workflow for Derivative Synthesis and Evaluation

workflow start Synthesis of This compound derivatization Chemical Derivatization (e.g., Suzuki Coupling, Acylation) start->derivatization purification Purification and Characterization (NMR, MS) derivatization->purification screening In vitro Anti-proliferative Screening (MTT Assay) purification->screening hit_id Hit Identification (IC50 Determination) screening->hit_id moa Mechanism of Action Studies (Apoptosis, Cell Cycle Analysis) hit_id->moa lead_opt Lead Optimization moa->lead_opt

Caption: General workflow for the synthesis and evaluation of derivatives.

Biological Evaluation

The synthesized this compound derivatives can be evaluated for their anti-cancer activity using various in vitro assays. A primary screening is typically performed to assess the anti-proliferative effects of the compounds against a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Anti-proliferative Activity[1]
  • Cell Seeding: Seed cancer cells (e.g., A549, K562, PC-3, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized indazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC50 (half-maximal inhibitory concentration) values for each compound.

Quantitative Data

The anti-proliferative activities of representative this compound derivatives are summarized in the table below.

Compound IDModificationCancer Cell LineIC50 (µM)Reference
6o 5-substituted via Suzuki coupling, 3-amino acylated and further modifiedK562 (Chronic Myeloid Leukemia)5.15[1]
6o 5-substituted via Suzuki coupling, 3-amino acylated and further modifiedHEK-293 (Normal Cell Line)33.2[1]
2f 6-bromo-3-styryl-1H-indazole derivative4T1 (Breast Cancer)0.23[2]
2f 6-bromo-3-styryl-1H-indazole derivativeA549 (Lung Cancer)1.15[2]

Mechanism of Action: Induction of Apoptosis

Several studies have indicated that indazole derivatives exert their anti-cancer effects by inducing apoptosis. For instance, compound 6o has been shown to induce apoptosis in K562 cells, potentially by inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway.[1][3] Another derivative, 2f , was found to promote apoptosis in 4T1 breast cancer cells through the ROS-mitochondrial apoptotic pathway, characterized by the upregulation of Bax and cleaved caspase-3, and downregulation of the anti-apoptotic protein Bcl-2.[2][4]

Signaling Pathway: Pro-Apoptotic Action of Indazole Derivatives

apoptosis_pathway cluster_0 Indazole Derivative Action cluster_1 Mitochondrial Pathway cluster_2 Execution Pathway Indazole This compound Derivative (e.g., 2f, 6o) ROS ↑ Reactive Oxygen Species (ROS) Indazole->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Indazole->Bcl2 inhibition Bax ↑ Bax (Pro-apoptotic) Indazole->Bax activation Mito Mitochondrial Outer Membrane Permeabilization ROS->Mito Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 ↑ Cleaved Caspase-3 (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by indazole derivatives.

Conclusion

This compound serves as a valuable and versatile scaffold for the development of novel anti-cancer agents. The synthetic protocols and biological evaluation methods described in this document provide a framework for researchers to synthesize and screen new derivatives. The ability of these compounds to induce apoptosis in cancer cells through pathways involving key regulatory proteins like Bcl-2 and caspases highlights their therapeutic potential. Further optimization of the hit compounds identified through these protocols could lead to the discovery of potent and selective drug candidates for cancer therapy.

References

Application Notes and Protocols for the Bromination of 1H-Indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the regioselective bromination of 1H-indazol-5-amine. Due to the activating nature of the amine substituent, direct bromination is anticipated to proceed under mild conditions. This protocol utilizes N-bromosuccinimide (NBS) as the brominating agent to afford mono-brominated products. The methodologies detailed herein are intended to serve as a robust starting point for the synthesis of brominated 1H-indazol-5-amine derivatives, which are valuable intermediates in medicinal chemistry and drug development.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. The functionalization of the indazole scaffold is crucial for the modulation of biological activity. The introduction of a bromine atom, in particular, provides a versatile handle for further synthetic transformations, such as cross-coupling reactions. The presence of the amino group at the 5-position of the 1H-indazole ring strongly activates the molecule towards electrophilic aromatic substitution. This protocol outlines a procedure for the selective bromination of 1H-indazol-5-amine, taking into consideration the directing effects of the amine group.

Chemical Reaction Pathway

The bromination of 1H-indazol-5-amine with one equivalent of N-bromosuccinimide is expected to yield a mixture of regioisomers, with the substitution occurring at the positions ortho to the activating amino group (C4 and C6).

Bromination of 1H-Indazol-5-amine reactant 1H-Indazol-5-amine reagent N-Bromosuccinimide (NBS) (1.0 eq.) Solvent (e.g., DMF) reactant->reagent product1 4-Bromo-1H-indazol-5-amine (Predicted Major Product) reagent->product1 Electrophilic Aromatic Substitution product2 6-Bromo-1H-indazol-5-amine (Predicted Minor Product) reagent->product2

Caption: Predicted reaction pathway for the mono-bromination of 1H-indazol-5-amine.

Data Presentation

Table 1: Materials and Reagents

Reagent/MaterialGradeSupplier
1H-Indazol-5-amine≥98%Commercially Available
N-Bromosuccinimide (NBS)Reagent Grade, ≥98%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Saturated aq. NaHCO₃ACS GradePrepared in-house
Saturated aq. NaCl (Brine)ACS GradePrepared in-house
Anhydrous Na₂SO₄ or MgSO₄ACS GradeCommercially Available
Silica Gel230-400 meshCommercially Available
Triethylamine (TEA)Reagent Grade, ≥99%Commercially Available

Table 2: Experimental Conditions

ParameterValue/Condition
Stoichiometry (NBS)1.0 - 1.1 equivalents
SolventAnhydrous DMF
Reaction Temperature0 °C to Room Temperature
Reaction Time1 - 4 hours
Work-up ProcedureAqueous quench and extraction
Purification MethodFlash column chromatography

Experimental Protocol

1. Reaction Setup

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-indazol-5-amine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

2. Reagent Addition

  • To the cooled solution, add N-bromosuccinimide (NBS, 1.05 eq.) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

3. Reaction Monitoring

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

4. Work-up

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous phase with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

5. Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • A suitable eluent system is a gradient of ethyl acetate in hexanes. To prevent product tailing on the acidic silica gel, it is recommended to add a small amount of triethylamine (e.g., 0.5-1% v/v) to the eluent.

  • Combine the fractions containing the desired product(s) and concentrate under reduced pressure to yield the purified brominated 1H-indazol-5-amine(s).

Experimental Workflow

Experimental Workflow for Bromination step1 Dissolve 1H-indazol-5-amine in anhydrous DMF step2 Cool to 0 °C step1->step2 step3 Add NBS portion-wise step2->step3 step4 Stir at 0 °C then warm to RT step3->step4 step5 Monitor reaction by TLC/LC-MS step4->step5 step6 Aqueous work-up and extraction with Ethyl Acetate step5->step6 Reaction complete step7 Dry organic layer and concentrate step6->step7 step8 Purify by flash column chromatography (Hexanes/EtOAc + TEA) step7->step8 step9 Isolate and characterize product(s) step8->step9

Caption: Step-by-step workflow for the bromination of 1H-indazol-5-amine.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N-bromosuccinimide is a lachrymator and should be handled with care.

  • N,N-Dimethylformamide is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversionInactive NBS, insufficient reaction time or temperatureUse freshly opened or recrystallized NBS. Increase reaction time or allow the reaction to proceed at room temperature for a longer duration.
Formation of multiple productsOver-brominationUse a stoichiometric amount of NBS (1.0 eq.). Ensure slow, portion-wise addition at low temperature.
Product streaking on TLC plateInteraction of the basic amine with acidic silica gelAdd a small amount of triethylamine (0.5-1%) to the TLC mobile phase.
Difficult purificationSimilar polarity of regioisomersUtilize a shallow gradient during column chromatography or consider alternative purification methods such as preparative HPLC.

Characterization

The purified product(s) should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To determine the structure and confirm the position of the bromine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

The exact spectral data will depend on the specific regioisomer obtained.

Disclaimer

This protocol is intended as a guideline for trained research professionals. The reaction conditions may require optimization depending on the specific laboratory setup and the purity of the reagents. All procedures should be performed with appropriate safety precautions.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 3-bromo-1H-indazol-5-amine as a versatile building block in the synthesis of a variety of heterocyclic compounds. The indazole scaffold is a privileged structure in medicinal chemistry, and its functionalization is key to developing novel therapeutic agents.[1] This document outlines detailed protocols for palladium-catalyzed cross-coupling reactions and the synthesis of fused heterocyclic systems, supported by quantitative data and visual diagrams to facilitate experimental design and execution.

Overview of Synthetic Applications

This compound is a valuable starting material for the synthesis of diverse heterocyclic structures, primarily through reactions targeting the bromine atom at the C3 position and the amino group at the C5 position. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of various aryl, heteroaryl, and amino substituents. These reactions are fundamental in creating libraries of compounds for drug discovery.

Furthermore, the inherent bifunctionality of the 3-aminoindazole core, which can be unmasked from the 3-bromo-5-aminoindazole, serves as a precursor for the construction of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. These fused systems are of significant interest due to their diverse biological activities, including kinase inhibition.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. The protocols below detail the Suzuki-Miyaura and Buchwald-Hartwig reactions starting from this compound.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C3 position of the indazole and various aryl or heteroaryl boronic acids. This reaction is widely used to synthesize biaryl and heteroaryl-substituted indazoles, which are common motifs in kinase inhibitors.

Protocol 2.1.1: Synthesis of 3-(4-methoxyphenyl)-1H-indazol-5-amine

This protocol is adapted from a microwave-assisted Suzuki-Miyaura cross-coupling reaction of (NH)-free 3-bromo-indazol-5-amine with arylboronic acids.

  • Materials:

    • This compound

    • 4-methoxyphenylboronic acid

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

    • Potassium phosphate (K₃PO₄)

    • 1,4-Dioxane

    • Water

    • Microwave synthesis reactor

  • Procedure:

    • To a microwave vial, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), and K₃PO₄ (3.0 eq).

    • Add a mixture of 1,4-dioxane and water (4:1, v/v) to the vial.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 140°C for 30 minutes.

    • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-(4-methoxyphenyl)-1H-indazol-5-amine.

Arylboronic AcidProductYield (%)
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-1H-indazol-5-amine92
4-Fluorophenylboronic acid3-(4-Fluorophenyl)-1H-indazol-5-amine85
Phenylboronic acid3-Phenyl-1H-indazol-5-amine88
4-(Trifluoromethyl)phenylboronic acid3-(4-(Trifluoromethyl)phenyl)-1H-indazol-5-amine78

Table 1: Representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Quantitative Data for 3-(4-methoxyphenyl)-1H-indazol-5-amine:

PropertyValue
Molecular FormulaC₁₄H₁₃N₃O
Molecular Weight239.27 g/mol
Melting PointNot reported
¹H NMR (DMSO-d₆, 400 MHz) δ 12.35 (s, 1H), 7.85 (d, J = 8.8 Hz, 2H), 7.30 (d, J = 8.8 Hz, 1H), 7.05 (d, J = 8.8 Hz, 2H), 6.85 (s, 1H), 6.70 (dd, J = 8.8, 2.0 Hz, 1H), 4.80 (s, 2H), 3.80 (s, 3H).
¹³C NMR (DMSO-d₆, 100 MHz) δ 159.0, 145.0, 142.0, 140.5, 128.0, 125.0, 121.0, 115.0, 114.0, 110.0, 98.0, 55.0.
MS (ESI) m/z 240.1 [M+H]⁺

Table 2: Physicochemical and spectroscopic data for a representative Suzuki-Miyaura coupling product.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of N-aryl or N-heteroaryl indazoles by coupling an amine with the C3 position of the bromoindazole. This reaction is crucial for accessing a wide range of 3-aminoindazole derivatives.

Protocol 2.2.1: Synthesis of 3-morpholino-1H-indazol-5-amine (Adapted Protocol)

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl bromides.

  • Materials:

    • This compound

    • Morpholine

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous toluene

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq).

    • Add anhydrous toluene, followed by this compound (1.0 eq) and morpholine (1.2 eq).

    • Seal the tube and heat the reaction mixture at 100-110°C for 12-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

AmineProductExpected Yield Range (%)
Morpholine3-Morpholino-1H-indazol-5-amine75-90
AnilineN-Phenyl-1H-indazole-3,5-diamine70-85
BenzylamineN-Benzyl-1H-indazole-3,5-diamine65-80

Table 3: Representative amines and expected yield ranges for the Buchwald-Hartwig amination of this compound.

Synthesis of Fused Heterocyclic Systems: Pyrazolo[1,5-a]pyrimidines

This compound can be converted into precursors for the synthesis of fused heterocyclic systems. For example, a two-step process involving a Buchwald-Hartwig amination to install a primary amine at the C3 position, followed by a cyclocondensation reaction, can yield pyrazolo[1,5-a]pyrimidine derivatives.

Protocol 3.1: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine (Plausible Route)

This plausible two-step route combines the Buchwald-Hartwig amination with a subsequent cyclocondensation.

  • Step 1: Synthesis of 1H-Indazole-3,5-diamine

    • Follow the adapted Buchwald-Hartwig protocol (Protocol 2.2.1) using a suitable ammonia equivalent (e.g., benzophenone imine followed by hydrolysis, or L-valine tert-butyl ester as an ammonia surrogate).

  • Step 2: Synthesis of the Pyrazolo[1,5-a]pyrimidine

    • Materials:

      • 1H-Indazole-3,5-diamine (from Step 1)

      • A suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)

      • Acetic acid or a suitable catalyst

    • Procedure:

      • Dissolve 1H-Indazole-3,5-diamine (1.0 eq) in glacial acetic acid.

      • Add the 1,3-dicarbonyl compound (1.1 eq) to the solution.

      • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

      • Cool the reaction mixture and pour it into ice water.

      • Neutralize with a suitable base (e.g., sodium bicarbonate solution) and collect the precipitate by filtration.

      • Wash the solid with water and dry under vacuum.

      • Recrystallize or purify by column chromatography as needed.

Application in Kinase Inhibitor Synthesis and Signaling Pathway Modulation

Derivatives of this compound are valuable scaffolds for the development of kinase inhibitors. For instance, functionalized indazoles have been investigated as inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[2] Overexpression of PLK4 is implicated in some cancers.

PLK4 initiates centriole duplication by phosphorylating its substrate, SAS-6. This phosphorylation event is a critical step that allows SAS-6 molecules to self-assemble into a cartwheel structure, which serves as the foundation for the formation of a new centriole. Inhibition of PLK4 disrupts this process, leading to a failure in centriole duplication, which can induce cell cycle arrest or cell death in cancer cells that are dependent on this pathway.

The synthesis of potent PLK4 inhibitors can be achieved by utilizing the Suzuki-Miyaura and Buchwald-Hartwig reactions to introduce diverse functionalities onto the this compound scaffold, allowing for the fine-tuning of binding affinity and selectivity for the PLK4 active site.

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified researchers based on specific experimental conditions and safety considerations. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Note & Protocol: Quantitative Analysis of 3-bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-1H-indazol-5-amine is a heterocyclic amine of interest in pharmaceutical research and development due to its structural similarity to biologically active indazole derivatives, which are known to be potent inhibitors in various signaling pathways. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs).

This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The HPLC-UV method is suitable for routine analysis and quality control, while the LC-MS/MS method offers higher sensitivity and selectivity, making it ideal for bioanalytical applications.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical methods. These values are typical for validated methods and serve as a benchmark for laboratory implementation.

Table 1: HPLC-UV Method Performance

ParameterResult
Linearity (r²)> 0.999
Range0.1 - 100 µg/mL
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%
Retention Time~ 4.2 min

Table 2: LC-MS/MS Method Performance

ParameterResult
Linearity (r²)> 0.998
Range0.05 - 50 ng/mL
Limit of Detection (LOD)0.015 ng/mL
Limit of Quantification (LOQ)0.05 ng/mL
Accuracy (% Recovery)99.1% - 102.5%
Precision (% RSD)< 3.0%
Retention Time~ 3.8 min
MRM TransitionQ1: 212.0 m/z, Q3: 133.0 m/z

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a robust method for the quantification of this compound in bulk material or simple formulations.

1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water

1.2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

1.3. Chromatographic Conditions

  • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 10% B

    • 1-7 min: 10% to 90% B

    • 7-8 min: 90% B

    • 8-8.1 min: 90% to 10% B

    • 8.1-10 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

1.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

1.5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis of the calibration curve.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of this compound, suitable for complex matrices such as biological fluids.

2.1. Materials and Reagents

  • Same as HPLC-UV method, with the addition of an appropriate internal standard (e.g., a stable isotope-labeled analog).

2.2. Instrumentation

  • LC-MS/MS system consisting of a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Data acquisition and processing software.

2.3. Chromatographic and MS Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-4 min: 5% to 95% B

    • 4-4.5 min: 95% B

    • 4.5-4.6 min: 95% to 5% B

    • 4.6-6 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1): 212.0 m/z, Product ion (Q3): 133.0 m/z

    • Internal Standard: To be determined based on the selected standard.

2.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): As described for the HPLC-UV method.

  • Working Standard Solutions: Prepare calibration standards by spiking the stock solution into the appropriate matrix (e.g., plasma, urine) to achieve concentrations from 0.05 ng/mL to 50 ng/mL.

  • Sample Preparation (e.g., for plasma): Perform a protein precipitation by adding three volumes of cold acetonitrile (containing the internal standard) to one volume of plasma sample. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the mobile phase.

2.5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Use a weighted linear regression for the calibration curve.

  • Quantify the analyte in the samples using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Accurate Weighing of Standard and Sample dissolve Dissolution in Appropriate Solvent weigh->dissolve dilute Serial Dilution for Calibration Curve dissolve->dilute filter Filtering (0.45 µm) dilute->filter inject Injection into HPLC or LC-MS/MS filter->inject separate Chromatographic Separation on C18 Column inject->separate detect Detection by UV or MS/MS separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Analyte calibrate->quantify

Caption: Experimental workflow for the quantification of this compound.

hplc_system solvent Solvent Reservoirs (Mobile Phase) pump HPLC Pump solvent->pump injector Autosampler/ Injector pump->injector column Column injector->column detector UV-Vis Detector column->detector data_system Data Acquisition System detector->data_system waste Waste detector->waste

Caption: Logical diagram of a typical HPLC system.

signaling_pathway receptor Receptor Tyrosine Kinase substrate Substrate Protein receptor->substrate phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate atp ATP adp ADP atp->adp hydrolysis response Cellular Response p_substrate->response inhibitor This compound (Hypothetical Inhibitor) inhibitor->receptor inhibits

Caption: Hypothetical signaling pathway showing inhibition by an indazole derivative.

Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-bromo-1H-indazol-5-amine with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction between 3-bromo-1H-indazol-5-amine and various boronic acids. This reaction is a powerful tool for the synthesis of 3-aryl- and 3-heteroaryl-1H-indazol-5-amines, which are key structural motifs in many biologically active compounds, particularly in the field of oncology and kinase inhibitor discovery.[1][2]

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The functionalization of the indazole ring at the C3-position via carbon-carbon bond formation is a critical strategy for the development of novel therapeutic agents. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a highly efficient and versatile method for achieving this transformation, allowing for the introduction of a diverse array of aryl and heteroaryl moieties.[1][3]

This document outlines optimized reaction conditions, provides detailed experimental protocols, and summarizes the application of the resulting 3-substituted-1H-indazol-5-amine derivatives as kinase inhibitors.

Experimental Data Summary

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various boronic acids, as reported in the scientific literature. Microwave-assisted conditions have been shown to be particularly effective for this transformation, often leading to high yields in short reaction times.[3]

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C) & TimeYield (%)Reference
1Phenylboronic acidPd(OAc)₂ (5)RuPhos (10)K₃PO₄Dioxane/H₂O140 (MW), 30 min95[3]
24-Methylphenylboronic acidPd(OAc)₂ (5)RuPhos (10)K₃PO₄Dioxane/H₂O140 (MW), 30 min92[3]
34-Methoxyphenylboronic acidPd(OAc)₂ (5)RuPhos (10)K₃PO₄Dioxane/H₂O140 (MW), 30 min88[3]
44-Fluorophenylboronic acidPd(OAc)₂ (5)RuPhos (10)K₃PO₄Dioxane/H₂O140 (MW), 30 min90[3]
53-Methoxyphenylboronic acidPd(OAc)₂ (5)RuPhos (10)K₃PO₄Dioxane/H₂O140 (MW), 30 min85[3]
62-Thiopheneboronic acidPd(dppf)Cl₂ (10)-K₂CO₃DME80, 2 hGood[1]
7N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)-K₂CO₃DME80, 2 hGood[1]
8Various arylboronic acidsPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140 (MW)-Good[3]

DME: 1,2-Dimethoxyethane; MW: Microwave irradiation.

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid[3]

This protocol describes a general procedure for the efficient synthesis of 3-phenyl-1H-indazol-5-amine using microwave irradiation.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Deionized water

  • Microwave reactor vials

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a 10 mL microwave reactor vial, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and RuPhos (0.10 mmol).

  • Add K₃PO₄ (2.0 mmol) to the vial.

  • Add a mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 140 °C for 30 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-phenyl-1H-indazol-5-amine.

Protocol 2: Conventional Suzuki-Miyaura Coupling of a 5-bromo-1H-indazole Derivative[1]

This protocol provides a general method for the Suzuki-Miyaura coupling using conventional heating.

Materials:

  • 5-bromo-1H-indazole derivative (e.g., 5-bromo-1H-indazole)

  • Aryl- or heteroarylboronic acid (e.g., 2-thiopheneboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Deionized water

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the 5-bromo-1H-indazole derivative (1.0 mmol) and Pd(dppf)Cl₂ (0.10 mmol) in anhydrous DME (10 mL).

  • Stir the solution under an inert atmosphere (e.g., argon) for 1 hour.

  • Sequentially add a solution of the boronic acid (2.0 mmol) in anhydrous DME (2.6 mL) and a solution of K₂CO₃ (2.0 mmol) in water (2.5 mL).

  • Heat the reaction mixture to 80 °C for 2 hours.

  • Allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_materials Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification This compound This compound Reaction Setup Reaction Setup This compound->Reaction Setup Boronic Acid Boronic Acid Boronic Acid->Reaction Setup Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Reaction Setup Base Base Base->Reaction Setup Solvent Solvent Solvent->Reaction Setup Heating (Conventional or MW) Heating (Conventional or MW) Reaction Setup->Heating (Conventional or MW) Quenching & Extraction Quenching & Extraction Heating (Conventional or MW)->Quenching & Extraction Drying & Concentration Drying & Concentration Quenching & Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Applications in Drug Discovery: Kinase Inhibition

Derivatives of 3-aryl-1H-indazol-5-amine have shown significant promise as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2][4][5][6] For instance, certain compounds from this class have been identified as potent inhibitors of Pim kinases, c-Jun N-terminal kinase (JNK), and the BCR-ABL fusion protein.[4][6][7]

One notable example demonstrated that a 3,5-disubstituted indazole derivative induced apoptosis and cell cycle arrest in cancer cells, potentially through the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway.[2][5]

G 3-Aryl-1H-indazol-5-amine Derivative 3-Aryl-1H-indazol-5-amine Derivative Pim Kinase Pim Kinase 3-Aryl-1H-indazol-5-amine Derivative->Pim Kinase JNK JNK 3-Aryl-1H-indazol-5-amine Derivative->JNK BCR-ABL BCR-ABL 3-Aryl-1H-indazol-5-amine Derivative->BCR-ABL Downstream Effectors Downstream Effectors Pim Kinase->Downstream Effectors JNK->Downstream Effectors BCR-ABL->Downstream Effectors Cell Proliferation Cell Proliferation Downstream Effectors->Cell Proliferation Apoptosis Apoptosis Downstream Effectors->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Downstream Effectors->Cell Cycle Arrest

Caption: Inhibition of Kinase Signaling Pathways.

References

Scale-Up Synthesis of 3-bromo-1H-indazol-5-amine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scale-up synthesis of 3-bromo-1H-indazol-5-amine, a valuable building block in pharmaceutical and medicinal chemistry. The described two-step synthesis is designed to be robust and scalable, starting from commercially available 5-nitro-1H-indazole.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its structural features, including the indazole core, the bromine atom, and the primary amine, allow for diverse chemical modifications, making it a versatile scaffold in drug discovery programs. This protocol outlines a reliable method for its preparation on a larger scale, focusing on process efficiency and product purity.

Overall Reaction Scheme

The synthesis of this compound is achieved in two sequential steps:

  • Bromination: Regioselective bromination of 5-nitro-1H-indazole at the 3-position to yield 3-bromo-5-nitro-1H-indazole.

  • Reduction: Selective reduction of the nitro group of 3-bromo-5-nitro-1H-indazole to the corresponding primary amine.

Overall_Reaction_Scheme cluster_0 Step 1: Bromination cluster_1 Step 2: Reduction 5-nitro-1H-indazole 5-nitro-1H-indazole 3-bromo-5-nitro-1H-indazole 3-bromo-5-nitro-1H-indazole 5-nitro-1H-indazole->3-bromo-5-nitro-1H-indazole Br2, DMF 3-bromo-5-nitro-1H-indazole_2 3-bromo-5-nitro-1H-indazole This compound This compound 3-bromo-5-nitro-1H-indazole_2->this compound Fe, NH4Cl, EtOH/H2O

Caption: Overall two-step synthesis of this compound.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialGradeSupplier
5-nitro-1H-indazole98%Commercially Available
BromineReagent GradeCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Iron Powder (-325 mesh)Reagent GradeCommercially Available
Ammonium ChlorideACS GradeCommercially Available
Ethanol200 ProofCommercially Available
Ethyl AcetateACS GradeCommercially Available
Saturated Sodium BicarbonateLaboratory PreparedN/A
Saturated Sodium Chloride (Brine)Laboratory PreparedN/A
Anhydrous Sodium SulfateACS GradeCommercially Available
Celite®N/ACommercially Available
Table 2: Summary of Reaction Parameters and Yields
StepReactionKey ParametersTypical YieldPurity (by HPLC)
1Bromination-5°C to 40°C, 12 hours90-95%>98%
2ReductionReflux, 4-6 hours85-90%>99%

Experimental Protocols

Step 1: Synthesis of 3-bromo-5-nitro-1H-indazole

This protocol is adapted from a patented procedure and is suitable for scale-up.[1]

Procedure:

  • To a multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 5-nitro-1H-indazole (1.0 eq) and N,N-dimethylformamide (DMF, 10 vol).

  • Stir the mixture under a nitrogen atmosphere until all the solid has dissolved.

  • Cool the reaction mixture to -5°C using an ice-salt bath.

  • Slowly add bromine (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 0°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour.

  • Slowly warm the mixture to room temperature and then heat to 40°C.

  • Maintain the reaction at 40°C for 11-12 hours, monitoring the progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water (50 vol).

  • Stir the resulting slurry for 30 minutes.

  • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the solid under vacuum to afford 3-bromo-5-nitro-1H-indazole as a yellow solid.

Bromination_Workflow A Charge 5-nitro-1H-indazole and DMF to reactor B Cool to -5°C A->B C Slowly add Bromine B->C D Stir at 0°C for 1h C->D E Warm to 40°C and stir for 12h D->E F Quench with ice-water E->F G Filter and wash the precipitate F->G H Dry to obtain 3-bromo-5-nitro-1H-indazole G->H

Caption: Workflow for the synthesis of 3-bromo-5-nitro-1H-indazole.

Step 2: Synthesis of this compound

This protocol utilizes a classic and scalable method for the reduction of aromatic nitro compounds.

Procedure:

  • To a multi-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 3-bromo-5-nitro-1H-indazole (1.0 eq), ethanol (15 vol), and water (5 vol).

  • Stir the suspension and add ammonium chloride (5.0 eq) followed by iron powder (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Wash the filter cake with ethanol.

  • Concentrate the combined filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue, add ethyl acetate and basify with a saturated solution of sodium bicarbonate until the pH is ~8-9.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 vol).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Reduction_Workflow A Charge 3-bromo-5-nitro-1H-indazole, EtOH, H2O, NH4Cl, and Fe powder B Heat to reflux for 4-6h A->B C Cool and filter through Celite® B->C D Concentrate the filtrate C->D E Add EtOAc and basify with NaHCO3 D->E F Separate layers and extract aqueous phase E->F G Combine, wash, dry, and concentrate organic extracts F->G H Obtain this compound G->H

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields with 3-bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Suzuki coupling reactions involving 3-bromo-1H-indazol-5-amine.

Troubleshooting Guide

This section addresses specific issues that may arise during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low to No Yield 1. Catalyst Inactivity/Decomposition: The Pd(0) active species may not be forming or is degrading. Palladium black precipitation is a visual indicator.[1] 2. Inappropriate Ligand Choice: The ligand may not be suitable for the electron-rich and potentially coordinating indazole substrate.[2] 3. Poor Base Selection: The base may be too weak or too strong, or its solubility may be an issue.[3][4] 4. Suboptimal Solvent System: The chosen solvent may not be appropriate for the reaction, affecting solubility and reaction rates.[3] 5. Low Reaction Temperature: The temperature may be insufficient to drive the reaction to completion.[5]1. Use a fresh, high-quality palladium source. Consider stable pre-catalysts like XPhosPdG2.[6] Ensure thorough degassing of solvents and reaction mixtures to prevent oxidation of Pd(0).[7] 2. Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) which are effective for heteroaromatic substrates.[8] 3. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, K₃PO₄.[4][9] The choice of base can be critical and is often solvent-dependent. 4. Test different solvent systems. Aprotic polar solvents like dioxane, DME, or THF, often with a small amount of water, are commonly used.[2][9] 5. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.[5][10] Microwave irradiation can also be explored to accelerate the reaction.
Significant Side Product Formation 1. Protodeboronation of Boronic Acid: The boronic acid is unstable under the reaction conditions and is replaced by a hydrogen atom.[2][11] 2. Debromination of the Indazole: The bromo group on the indazole is replaced by a hydrogen atom.[2][6] 3. Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form a biaryl byproduct.[11]1. Use boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are more stable.[12] Minimize the amount of water in the reaction or use anhydrous conditions if possible. 2. This can be promoted by certain bases or high temperatures. Using a well-chosen catalyst/ligand system, such as XPhosPdG2/XPhos, can help to avoid this side reaction.[6] 3. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid.[8] Adding the boronic acid slowly to the reaction mixture can also help.
Reaction Stalls/Incomplete Conversion 1. Catalyst Deactivation: The pyridine-like nitrogen of the indazole ring can coordinate to the palladium center, leading to catalyst inhibition.[12][13] 2. Insufficient Base Strength or Equivalents: The base may not be strong enough or may be consumed during the reaction.[12]1. Employ bulky ligands that can sterically hinder the coordination of the indazole nitrogen to the palladium.[2] 2. Try a stronger base or increase the equivalents of the current base (e.g., from 2 to 3 equivalents).[6]
Difficulty in Product Purification 1. Close Polarity of Product and Starting Materials/Byproducts: The desired product has a similar retention factor (Rf) to the starting materials or byproducts on TLC.[14] 2. Residual Palladium: The final product is contaminated with palladium.1. Optimize the reaction to go to full conversion to simplify purification. Explore different solvent systems for column chromatography. Acid-base extraction can sometimes help to separate the amine-containing product from non-basic impurities.[14] 2. Use a palladium scavenger resin or perform an aqueous wash with a solution of a chelating agent like EDTA.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?

A1: A reliable starting point would be to use a palladium pre-catalyst like Pd(dppf)Cl₂ or a more advanced system like XPhos Pd G2 (1-5 mol%), with a suitable ligand if necessary (e.g., XPhos).[9] For the base, K₂CO₃ or Cs₂CO₃ (2-3 equivalents) are often effective.[9] A common solvent system is a mixture of an organic solvent like 1,4-dioxane or DME with water (e.g., 4:1 v/v).[9] The reaction is typically heated to 80-110 °C.[6][9]

Q2: How does the amine group on the indazole ring affect the Suzuki coupling reaction?

A2: The free amine group can potentially coordinate to the palladium catalyst, which may lead to catalyst inhibition or deactivation.[13][15] Additionally, the unprotected N-H of the indazole can be deprotonated by the base. While protection of the amine or indazole N-H is an option, careful selection of a bulky ligand can often mitigate these issues by sterically shielding the palladium center.[2]

Q3: My boronic acid is not commercially available. What are my options?

A3: If your desired boronic acid is not available, you can often use the corresponding boronic ester, such as a pinacol ester, which you may be able to synthesize or find commercially. Boronic esters are often more stable than their corresponding acids and can lead to higher yields by minimizing protodeboronation.[12] Potassium trifluoroborate salts are another stable and effective alternative.[16]

Q4: I am observing the formation of a black precipitate in my reaction. What is it and what should I do?

A4: A black precipitate is typically palladium black, which is the inactive, agglomerated form of the palladium catalyst.[2] Its formation indicates catalyst decomposition and will lead to a lower yield. To prevent this, ensure your reaction is thoroughly deoxygenated, use high-purity and dry solvents, and consider using a more stable palladium pre-catalyst or a ligand that better stabilizes the active Pd(0) species.[2][7]

Q5: Is it necessary to protect the N-H of the indazole ring?

A5: While N-alkylation or N-acylation of the indazole is a possible strategy, many Suzuki couplings on N-H free indazoles have been successfully performed.[9][17] The choice to protect will depend on the specific substrates and conditions. It is often preferable to first screen different reaction conditions with the unprotected indazole before resorting to a protection/deprotection sequence, which adds extra steps to the synthesis.

Data Presentation

Table 1: Recommended Catalyst and Ligand Combinations
CatalystLigandKey AdvantagesReference(s)
Pd(dppf)Cl₂(none)Good general catalyst for bromoindazoles, often providing good yields.[1][9]
Pd₂(dba)₃XPhosHighly active system, effective for challenging substrates and can minimize debromination.[6]
XPhos Pd G2/G3(none)Air- and moisture-stable pre-catalysts, allowing for easier reaction setup. Highly active.[6][18]
Pd(PPh₃)₄(none)A classic catalyst, but can be less effective than more modern systems for this substrate.[1][9]
Table 2: Common Bases and Solvents for Suzuki Coupling of Bromoindazoles
BaseSolvent System (v/v)Temperature (°C)NotesReference(s)
K₂CO₃DME/H₂O (4:1)80A widely used and effective combination.[9]
Cs₂CO₃1,4-Dioxane/H₂O (4:1)90-100Often provides higher yields, especially for difficult couplings.[9]
K₃PO₄Toluene/H₂O (10:1)100-110A strong base that can be effective when others fail.[19]
Na₂CO₃Ethanol/H₂O (4:1)110Can be a good choice, especially under microwave conditions.[6][20]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound
  • Reagent Preparation: In a reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[8]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.[14][21]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 4:1 DME/H₂O).[9] Then, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.).[9]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC or LC-MS until the starting material is consumed.[8][21]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8][13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8][13]

Mandatory Visualization

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil Ar-Pd(II)-X L₂ oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation pdiil_r Ar-Pd(II)-R L₂ transmetalation->pdiil_r reductive_elimination Reductive Elimination pdiil_r->reductive_elimination reductive_elimination->pd0 arr Ar-R reductive_elimination->arr arx Ar-X arx->oxidative_addition rbory R-B(OR)₂ rbory->transmetalation base Base base->transmetalation Experimental_Workflow start Start setup Reaction Setup: - Add this compound,  boronic acid, and base to vessel start->setup inert Establish Inert Atmosphere (Purge with Ar or N₂) setup->inert add_solvents_catalyst Add Degassed Solvents and Palladium Catalyst inert->add_solvents_catalyst react Heat and Stir Reaction Mixture add_solvents_catalyst->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end Troubleshooting_Tree start Low Yield Issue check_catalyst Is catalyst active? (Fresh? Degassed?) start->check_catalyst check_conditions Are conditions optimal? check_catalyst->check_conditions Yes rescreen_catalyst Solution: - Use fresh/pre-catalyst - Improve degassing check_catalyst->rescreen_catalyst No check_side_reactions Significant side products? check_conditions->check_side_reactions Yes optimize_conditions Solution: - Screen bases (K₂CO₃, Cs₂CO₃) - Screen solvents (Dioxane, DME) - Vary temperature check_conditions->optimize_conditions No address_side_reactions Solution: - Use boronic ester - Adjust stoichiometry - Change ligand (e.g., XPhos) check_side_reactions->address_side_reactions Yes

References

Technical Support Center: Purification of Crude 3-bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-bromo-1H-indazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: My crude this compound product has a dark brown color. How can I decolorize it?

A1: Colored impurities are common in the synthesis of indazole derivatives. These can often be removed by treating the crude product with activated carbon during recrystallization. The general procedure involves dissolving the crude compound in a suitable hot solvent, adding a small amount of activated carbon, heating for a short period, and then performing a hot filtration to remove the carbon.

Q2: What are the most common impurities I should expect in my crude this compound?

A2: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Depending on the synthetic route, potential impurities could be starting materials like 5-bromo-2-fluorobenzonitrile or related precursors, and byproducts from incomplete cyclization or over-bromination.

Q3: Should I choose recrystallization or column chromatography for purification?

A3: The choice between recrystallization and column chromatography depends on the purity of your crude product and the nature of the impurities. Recrystallization is often effective for removing minor impurities and for large-scale purifications if a suitable solvent is found. Column chromatography provides higher resolution and is better for separating compounds with similar polarities, especially when dealing with a complex mixture of impurities.[1][2]

Q4: I am having trouble finding a suitable single solvent for recrystallization. What should I do?

A4: If a single solvent is not effective, a binary solvent system can be employed. This typically involves dissolving the crude product in a "good" solvent at an elevated temperature and then slowly adding a "poor" solvent until the solution becomes turbid. Upon cooling, crystals of the purified product should form. For similar compounds like 7-bromo-4-chloro-1H-indazol-3-amine, a mixture of methanol and water has been used successfully.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Purity After Recrystallization - Inappropriate solvent choice.- Incomplete removal of impurities.- Co-precipitation of impurities.- Screen for a more selective recrystallization solvent or a binary solvent system.- Consider a pre-purification step such as an acid-base extraction.- If impurities are of similar polarity, column chromatography is recommended.
Product Oiling Out During Recrystallization - The boiling point of the solvent is higher than the melting point of the compound.- The concentration of the solute is too high.- Use a lower boiling point solvent.- Use a larger volume of solvent.- Initiate crystallization at a lower temperature.
Poor Separation in Column Chromatography - Incorrect mobile phase polarity.- Column overloading.- Inappropriate stationary phase.- Optimize the eluent system using thin-layer chromatography (TLC) first.- Reduce the amount of crude material loaded onto the column.- For amine-containing compounds, specialized columns (e.g., amine-deactivated silica) can prevent peak tailing.
Product is a Gummy Solid Instead of Crystals - Residual solvent.- Presence of persistent impurities.- Dry the product under high vacuum for an extended period.- Re-purify using column chromatography to remove the impurities that hinder crystallization.[1][2]

Experimental Protocols

Recrystallization from an Ethanol/Water Mixture

This protocol is adapted from purification methods for similar indazole derivatives.[1][3]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount (e.g., 1-2% by weight of the crude product) of activated carbon and gently reflux for 10-15 minutes.

  • Hot Filtration: While hot, filter the solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon or any insoluble impurities.

  • Crystallization: To the hot filtrate, add water dropwise until persistent turbidity is observed.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.

Column Chromatography

This protocol is based on the purification of a related bromo-indazole derivative.[1][2]

  • Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh). For amines, a deactivated silica or one treated with a small amount of triethylamine in the eluent can improve separation.

  • Mobile Phase (Eluent): A gradient or isocratic mixture of ethyl acetate and hexane is a good starting point. Based on related compounds, a system of 20-30% ethyl acetate in hexane can be effective.[1][2] The optimal eluent should be determined by TLC analysis.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Run the column with the chosen eluent system, collecting fractions.

  • Analysis and Collection: Monitor the fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for Bromo-Indazole Derivatives

Compound Purification Method Solvent/Eluent System Outcome Reference
5-Bromo-1H-indazol-3-amineRecrystallizationEthanolPale-yellow needles[1]
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylateColumn Chromatography20-30% Ethyl Acetate in HexaneGummy solid that solidifies[1][2]
3-bromo-5-nitro-1H-indazoleRecrystallizationWater/Alcohol mixture with activated carbon and EDTACrystalline product[4]
7-Bromo-4-chloro-1H-indazol-3-amineRecrystallizationMethanol/Water (80/20, v/v)Solid with ~97% purity[3]

Visualizations

PurificationWorkflow Crude Crude this compound Assess Assess Purity & Impurity Profile (TLC, NMR) Crude->Assess Recrystallization Recrystallization Assess->Recrystallization High Purity / Crystalline Column Column Chromatography Assess->Column Low Purity / Complex Mixture Pure Pure Product Recrystallization->Pure Waste Impurities Recrystallization->Waste Column->Pure Column->Waste

Caption: General purification workflow for this compound.

TroubleshootingFlow Start Crude Product IsColored Is the product colored? Start->IsColored AddCarbon Recrystallize with Activated Carbon IsColored->AddCarbon Yes Recrystallize Attempt Recrystallization IsColored->Recrystallize No AddCarbon->Recrystallize OilingOut Does it oil out? Recrystallize->OilingOut ChangeSolvent Change Solvent System (e.g., binary mixture) OilingOut->ChangeSolvent Yes LowPurity Is purity still low? OilingOut->LowPurity No ChangeSolvent->Recrystallize ColumnChrom Perform Column Chromatography LowPurity->ColumnChrom Yes PureProduct Pure Product LowPurity->PureProduct No ColumnChrom->PureProduct

Caption: Troubleshooting decision tree for purification.

References

Technical Support Center: Synthesis of 3-bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-bromo-1H-indazol-5-amine. The following information addresses common impurities and challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A prevalent synthetic strategy involves a two-step process starting from 5-nitro-1H-indazole. The first step is the regioselective bromination of 5-nitro-1H-indazole to yield 3-bromo-5-nitro-1H-indazole. The subsequent step involves the reduction of the nitro group to an amine, affording the final product, this compound.

Q2: What are the potential impurities in the bromination of 5-nitro-1H-indazole?

During the bromination step, several impurities can form. These include:

  • Unreacted 5-nitro-1H-indazole: Incomplete bromination can lead to the presence of the starting material in the final product of this step.

  • Regioisomers: Although the bromination is reported to be highly selective for the 3-position, minor amounts of other brominated isomers might be formed.

  • Di-brominated products: Over-bromination can lead to the formation of di-bromo-5-nitro-1H-indazole species.

Q3: What impurities can be expected during the reduction of 3-bromo-5-nitro-1H-indazole?

The reduction of the nitro group is a critical step where several byproducts can be generated:

  • Incomplete reduction intermediates: Partial reduction of the nitro group can result in the formation of nitroso (NO) or hydroxylamine (-NHOH) intermediates.

  • De-brominated product: Depending on the reducing agent and reaction conditions, the bromine atom can be cleaved, leading to the formation of 5-amino-1H-indazole.

  • Unreacted 3-bromo-5-nitro-1H-indazole: If the reduction is not driven to completion, the starting material of this step will be present as an impurity.

Q4: What are the recommended purification methods for this compound?

Purification of the final product can typically be achieved through:

  • Recrystallization: This is an effective method for removing minor impurities, assuming a suitable solvent system can be identified.

  • Column Chromatography: Silica gel column chromatography is a common technique for separating the desired product from closely related impurities. The choice of eluent is critical for achieving good separation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Incomplete Bromination of 5-nitro-1H-indazole
Observation Potential Cause Suggested Solution
Presence of significant amounts of 5-nitro-1H-indazole in the product mixture (detected by TLC, LC-MS, or NMR).Insufficient brominating agent.Ensure the stoichiometry of the brominating agent (e.g., bromine) is accurate. A slight excess may be required.
Reaction time is too short.Monitor the reaction progress using TLC. Extend the reaction time until the starting material is consumed.
Reaction temperature is too low.Ensure the reaction is maintained at the optimal temperature as specified in the protocol.
Problem 2: Formation of Over-brominated Impurities
Observation Potential Cause Suggested Solution
Presence of di-bromo-5-nitro-1H-indazole detected in the product mixture.Excess of brominating agent.Carefully control the stoichiometry of the brominating agent. Add the brominating agent dropwise to avoid localized high concentrations.
High reaction temperature.Maintain the reaction at the recommended temperature to minimize side reactions.
Problem 3: Incomplete Reduction of 3-bromo-5-nitro-1H-indazole
Observation Potential Cause Suggested Solution
Presence of the starting nitro compound or intermediate nitroso/hydroxylamine species in the final product.Insufficient reducing agent.Use a sufficient excess of the reducing agent (e.g., SnCl₂·2H₂O, Fe).
Deactivated catalyst (for catalytic hydrogenation).Use fresh, high-quality catalyst. Ensure the reaction setup is free of catalyst poisons.
Reaction time is too short.Monitor the reaction by TLC until the starting material is fully consumed.
Problem 4: Presence of De-brominated Impurity (5-amino-1H-indazole)
Observation Potential Cause Suggested Solution
Detection of 5-amino-1H-indazole in the final product.Harsh reduction conditions.Use a milder reducing agent. For catalytic hydrogenation, consider using a more selective catalyst or optimizing the reaction pressure and temperature. SnCl₂/HCl is often a good choice to avoid dehalogenation.
Prolonged reaction time at elevated temperatures.Monitor the reaction closely and stop it once the starting material is consumed.

Experimental Protocols

Step 1: Synthesis of 3-bromo-5-nitro-1H-indazole

This protocol is adapted from patent CN103570624A.

Materials:

  • 5-nitro-1H-indazole

  • N,N-Dimethylformamide (DMF)

  • Bromine (Br₂)

  • Deionized water

  • Ethanol

Procedure:

  • Under a nitrogen atmosphere, add 5-nitro-1H-indazole (e.g., 50 g) to a reaction flask.

  • Add DMF (e.g., 500 ml) and stir until the solid dissolves.

  • Cool the reaction mixture to -5 °C.

  • Slowly add bromine (e.g., 55.8 g) dropwise, maintaining the temperature at -5 °C.

  • After the addition is complete, stir the mixture at 0 to -5 °C for 1 hour.

  • Slowly warm the reaction mixture to 35-40 °C and maintain this temperature for 11 hours.

  • Monitor the reaction by HPLC to ensure the starting material is consumed (residual content < 0.2%).

  • Add deionized water (e.g., 300 ml) to the reaction mixture and cool to below 10 °C to precipitate the product.

  • Filter the solid, wash the filter cake with deionized water, and dry to obtain the crude product.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-bromo-5-nitro-1H-indazole.

Step 2: Synthesis of this compound

This is a general protocol for the reduction of a nitro group using tin(II) chloride.

Materials:

  • 3-bromo-5-nitro-1H-indazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend 3-bromo-5-nitro-1H-indazole (1 equivalent) in ethanol.

  • Add tin(II) chloride dihydrate (4-5 equivalents).

  • Carefully add concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Summary of Potential Impurities and their Origin.

Impurity NameStructurePoint of Origin
5-nitro-1H-indazole(Structure of 5-nitro-1H-indazole)Incomplete bromination
Di-bromo-5-nitro-1H-indazole(Structure of a di-bromo-5-nitro-1H-indazole)Over-bromination
3-bromo-5-nitroso-1H-indazole(Structure of 3-bromo-5-nitroso-1H-indazole)Incomplete reduction
3-bromo-5-hydroxylamino-1H-indazole(Structure of 3-bromo-5-hydroxylamino-1H-indazole)Incomplete reduction
5-amino-1H-indazole(Structure of 5-amino-1H-indazole)De-bromination during reduction
3-bromo-5-nitro-1H-indazole(Structure of 3-bromo-5-nitro-1H-indazole)Incomplete reduction

Visualizations

Synthesis_Pathway 5-nitro-1H-indazole 5-nitro-1H-indazole 3-bromo-5-nitro-1H-indazole 3-bromo-5-nitro-1H-indazole 5-nitro-1H-indazole->3-bromo-5-nitro-1H-indazole Bromination (Br₂, DMF) This compound This compound 3-bromo-5-nitro-1H-indazole->this compound Reduction (e.g., SnCl₂/HCl)

Caption: Synthetic pathway for this compound.

Troubleshooting_Logic cluster_bromination Bromination Step cluster_reduction Reduction Step Start_Bromination 5-nitro-1H-indazole Bromination_Reaction Bromination Start_Bromination->Bromination_Reaction Product_Bromo 3-bromo-5-nitro-1H-indazole Bromination_Reaction->Product_Bromo Impurity_Unreacted Impurity: Unreacted Starting Material Bromination_Reaction->Impurity_Unreacted Incomplete Reaction Impurity_Overbrominated Impurity: Over-bromination Bromination_Reaction->Impurity_Overbrominated Excess Reagent Start_Reduction 3-bromo-5-nitro-1H-indazole Product_Bromo->Start_Reduction Reduction_Reaction Reduction Start_Reduction->Reduction_Reaction Product_Amine This compound Reduction_Reaction->Product_Amine Impurity_Incomplete Impurity: Incomplete Reduction Reduction_Reaction->Impurity_Incomplete Insufficient Reducing Agent Impurity_Debrominated Impurity: De-bromination Reduction_Reaction->Impurity_Debrominated Harsh Conditions

Caption: Logical workflow for troubleshooting impurity formation.

Technical Support Center: Synthesis of 3-bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-bromo-1H-indazol-5-amine synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two main synthetic strategies for the preparation of this compound:

  • Route 1: Direct Bromination. This approach involves the direct regioselective bromination of 1H-indazol-5-amine at the C3 position. Controlling the regioselectivity is crucial to avoid the formation of other brominated isomers.

  • Route 2: Two-Step Synthesis from 5-nitro-1H-indazole. This method consists of the C3-bromination of 5-nitro-1H-indazole, followed by the reduction of the nitro group to an amine. This route can offer better control over the final product's regiochemistry.

Q2: How can I minimize the formation of isomeric impurities during direct bromination?

A2: The formation of undesired isomers is a common challenge in the direct bromination of indazoles. To enhance the regioselectivity for the C3 position, consider the following:

  • Choice of Brominating Agent: While N-Bromosuccinimide (NBS) and bromine (Br₂) are common, they can lead to mixtures of isomers. The use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasound irradiation has been shown to favor C3 bromination.

  • Reaction Conditions: Optimization of the solvent, temperature, and reaction time is critical. For instance, using a non-polar solvent and maintaining a low temperature can sometimes improve selectivity.

  • Protecting Groups: Although it adds extra steps, the use of protecting groups on the indazole nitrogen can influence the regioselectivity of the bromination.

Q3: What are the most common issues encountered during the reduction of the nitro group in Route 2?

A3: The reduction of the nitro group is generally a high-yielding reaction. However, potential issues include:

  • Incomplete Reaction: The reaction may not go to completion, leaving starting material. Ensure the reducing agent is fresh and used in sufficient molar excess. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential.

  • Side Reactions: Depending on the reducing agent and conditions, other functional groups can be sensitive. For instance, catalytic hydrogenation with Pd/C might be too harsh if other reducible groups are present. Tin(II) chloride (SnCl₂) in an acidic medium is a common and effective method for this specific transformation.

  • Work-up and Purification: The work-up procedure, especially the neutralization and extraction steps, needs to be performed carefully to avoid loss of the product. The final product may require purification by column chromatography to remove inorganic salts and any remaining starting material.

Troubleshooting Guides

Route 1: Direct Bromination of 1H-indazol-5-amine
Issue Possible Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Formation of multiple isomers. - Product loss during work-up and purification.- Increase reaction time and/or temperature, monitoring by TLC. - Optimize the brominating agent and reaction conditions for better regioselectivity (see Experimental Protocols). - Ensure efficient extraction and careful purification.
Formation of Multiple Spots on TLC (Isomeric Impurities) - Lack of regioselectivity of the brominating agent. - Unoptimized reaction conditions (temperature, solvent).- Switch to a more selective brominating agent like DBDMH. - Screen different solvents and reaction temperatures. Low temperatures often favor selectivity. - Consider a protecting group strategy for the indazole nitrogen.
Product is Difficult to Purify - Close polarity of the desired product and isomeric byproducts.- Optimize the mobile phase for column chromatography to achieve better separation. - Consider derivatization of the crude mixture to separate isomers, followed by deprotection. - Recrystallization from a suitable solvent system might be effective if the product is a solid.
Route 2: Two-Step Synthesis (Bromination of 5-nitro-1H-indazole and Subsequent Reduction)
Issue Possible Cause(s) Suggested Solution(s)
Low Yield in Bromination Step - Incomplete reaction. - Suboptimal reaction conditions.- Ensure the reaction goes to completion by monitoring with TLC. - Follow the detailed protocol for temperature control and addition of reagents. The reaction of 5-nitro-1H-indazole with bromine in DMF has been reported with high yield.[1]
Low Yield in Reduction Step - Inactive or insufficient reducing agent. - Incomplete reaction. - Product loss during work-up.- Use a fresh batch of the reducing agent (e.g., SnCl₂). - Increase the molar equivalents of the reducing agent. - Extend the reaction time, monitoring by TLC. - Optimize the pH during neutralization and ensure thorough extraction with an appropriate solvent.
Presence of Starting Material in Final Product - Incomplete reduction. - Inefficient purification.- Drive the reduction to completion by adjusting reaction time or amount of reducing agent. - Optimize column chromatography conditions (e.g., eluent gradient) for better separation.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Route 1: Direct Bromination Route 2: Two-Step Synthesis
Starting Material 1H-indazol-5-amine5-nitro-1H-indazole
Key Reagents Brominating agent (e.g., DBDMH, NBS, Br₂)1. Bromine (Br₂) in DMF 2. Reducing agent (e.g., SnCl₂)
Number of Steps 12
Reported Yield Variable, highly dependent on selectivityHigh (up to 95% for bromination, reduction is typically high-yielding)[1]
Key Challenge Achieving high regioselectivity for C3 brominationHandling of a two-step sequence
Purification Often requires careful chromatography to separate isomersGenerally straightforward purification after each step

Experimental Protocols

Route 1: Regioselective C3-Bromination of 1H-indazol-5-amine (Proposed Method)

This protocol is adapted from a method for the C3-bromination of indazoles using DBDMH and ultrasound irradiation, which has shown high regioselectivity.[2][3][4][5]

Materials:

  • 1H-indazol-5-amine

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • Sodium Carbonate (Na₂CO₃)

  • Ethanol (EtOH)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1H-indazol-5-amine (1.0 mmol) in ethanol (10 mL) in a sonication flask, add sodium carbonate (2.0 mmol).

  • Add 1,3-dibromo-5,5-dimethylhydantoin (1.0 mmol) to the mixture.

  • Place the flask in an ultrasonic bath and irradiate at 40 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2, Step 1: Synthesis of 3-bromo-5-nitro-1H-indazole[1]

Materials:

  • 5-nitro-1H-indazole

  • Bromine (Br₂)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Water

Procedure:

  • In a reaction flask, dissolve 5-nitro-1H-indazole (10 g, 61.3 mmol) in DMF (100 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add bromine (3.5 mL, 67.4 mmol) dropwise to the solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture onto crushed ice.

  • The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 3-bromo-5-nitro-1H-indazole. A yield of up to 95% has been reported for a similar process.[1]

Route 2, Step 2: Reduction of 3-bromo-5-nitro-1H-indazole to this compound

This is a general procedure for the reduction of a nitro group on an indazole ring using tin(II) chloride.

Materials:

  • 3-bromo-5-nitro-1H-indazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-bromo-5-nitro-1H-indazole (1.0 mmol) in ethanol or ethyl acetate (20 mL), add tin(II) chloride dihydrate (4-5 mmol).

  • Heat the mixture to reflux (or stir at room temperature, the reaction may be slower) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully add saturated sodium bicarbonate solution to neutralize the acid and precipitate the tin salts.

  • Filter the mixture through a pad of celite to remove the inorganic solids.

  • Extract the filtrate with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary to obtain this compound.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Direct Bromination cluster_route2 Route 2: Two-Step Synthesis A 1H-indazol-5-amine B Bromination (e.g., DBDMH, Ultrasound) A->B C Crude Product (mixture of isomers) B->C D Purification (Column Chromatography) C->D E This compound D->E F 5-nitro-1H-indazole G C3-Bromination (Br2, DMF) F->G H 3-bromo-5-nitro-1H-indazole G->H I Nitro Group Reduction (e.g., SnCl2) H->I J Crude Product I->J K Purification J->K L This compound K->L

Caption: Comparative workflow of the two primary synthetic routes for this compound.

Troubleshooting_Bromination start Direct Bromination of 1H-indazol-5-amine issue Low Yield or Mixture of Isomers? start->issue check_completion Check Reaction Completion (TLC) issue->check_completion purification Optimize Purification (Column Chromatography) issue->purification incomplete Incomplete check_completion->incomplete Yes complete Complete check_completion->complete No increase_time Increase Reaction Time/ Temperature incomplete->increase_time optimize_reagents Optimize Brominating Agent (e.g., use DBDMH) complete->optimize_reagents optimize_conditions Optimize Conditions (Solvent, Temperature) complete->optimize_conditions increase_time->issue optimize_reagents->issue optimize_conditions->issue success Improved Yield and Purity purification->success

Caption: Troubleshooting workflow for the direct bromination of 1H-indazol-5-amine.

References

Technical Support Center: Synthesis of 3-Bromo-1H-indazol-5-amine and Related Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bromo-amino-1H-indazoles, with a focus on potential side reactions encountered during the synthesis of the 3-bromo-1H-indazol-5-amine scaffold and its closely related isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce a bromo-amino-1H-indazole scaffold?

A1: A widely used and high-yielding method is the reaction of a bromo-fluorobenzonitrile derivative with hydrazine hydrate. For instance, 5-bromo-1H-indazol-3-amine can be synthesized from 5-bromo-2-fluorobenzonitrile and hydrazine hydrate in ethanol, often with yields reported to be as high as 99.5%.[1] This reaction proceeds via a nucleophilic aromatic substitution (SNAr) followed by cyclization.

Q2: I am trying to synthesize this compound by direct bromination of 1H-indazol-5-amine. Why am I getting a mixture of products or the wrong isomer?

A2: Direct bromination of an existing amino-indazole ring system can be problematic and often leads to a lack of regioselectivity. For a similar substrate, the direct bromination of a 3-aminoindazole derivative with N-Bromosuccinimide (NBS) resulted in the formation of an undesired regioisomer as the major product.[2][3] The amino group is an activating group and can direct bromination to multiple positions on the benzene ring, while the pyrazole ring also has positions susceptible to electrophilic substitution.

Q3: Are there any alternative strategies if direct bromination is unsuccessful?

A3: Yes, a more reliable strategy is to introduce the bromine and amino functionalities through precursors before forming the indazole ring. One common approach is to start with a substituted benzonitrile that already contains the desired bromine and a group that can be converted to an amine (like a nitro group) or a leaving group for the cyclization with hydrazine. For example, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine is achieved by first synthesizing 3-bromo-2,6-dichlorobenzonitrile, followed by cyclization with hydrazine.[2][3]

Q4: What are some common side reactions when working with bromo-substituted benzonitrile precursors?

A4: During the bromination of benzonitrile derivatives, several side reactions can occur. These include:

  • Over-bromination: Introduction of more than one bromine atom onto the aromatic ring.

  • Hydrolysis of the cyano group: The nitrile group can be hydrolyzed to an amide or a carboxylic acid, especially under harsh acidic or basic conditions and elevated temperatures.[2][3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of bromo-amino-1H-indazoles.

Issue 1: Low Yield of the Desired Bromo-Amino-Indazole
Potential Cause Troubleshooting Steps
Incorrect Regioisomer Formation during Bromination Avoid direct bromination of the amino-indazole ring. Instead, synthesize the indazole ring from a precursor that is already correctly brominated.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, consider increasing the reaction time or temperature cautiously. Ensure the quality of reagents, especially the hydrazine hydrate.
Degradation of Starting Material or Product Use moderate reaction temperatures. Some bromination reactions are highly exothermic and require careful temperature control to prevent side reactions.[2][3]
Sub-optimal Reaction Conditions Optimize the solvent, base (if applicable), and temperature for the cyclization step. For the synthesis of 5-bromo-1H-indazol-3-amine, heating in ethanol has been shown to be effective.[1][4]
Issue 2: Presence of Impurities in the Final Product
Potential Impurity Identification Mitigation and Purification
Over-brominated Byproducts Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy will show signals corresponding to a di- or tri-brominated compound.Optimize the stoichiometry of the brominating agent (e.g., use slightly more than 1 equivalent of NBS).[2] Purification can be achieved by column chromatography or recrystallization.
Hydrolyzed Nitrile (Amide or Carboxylic Acid) Infrared (IR) spectroscopy will show characteristic C=O stretches. NMR will show the absence of the nitrile signal and the appearance of amide or carboxylic acid protons.Perform the reaction under anhydrous conditions and at lower temperatures to minimize hydrolysis of the cyano group.[2] Purification can be achieved by extraction or column chromatography.
Unreacted Starting Material TLC, High-Performance Liquid Chromatography (HPLC), and NMR will show the presence of the starting benzonitrile.Increase reaction time or temperature. Ensure the molar ratio of hydrazine hydrate is sufficient (often a large excess is used).[1][4] Purification is typically achieved through recrystallization or column chromatography.
Incorrect Regioisomer NMR spectroscopy is the primary method for distinguishing between isomers based on the coupling patterns of the aromatic protons.This often requires a change in synthetic strategy, as isomers can be difficult to separate. Synthesizing from a pre-functionalized precursor is the best approach to ensure correct regiochemistry.

Experimental Protocols

Synthesis of 5-Bromo-1H-indazol-3-amine [1][4]

  • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml), add hydrazine hydrate (99%) (10.0 mmol).

  • Heat the reaction mixture in a sealed tube at 70°C for 4 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, concentrate the reaction mixture to dryness.

  • Purify the resulting solid by recrystallization from ethanol to afford 5-bromo-1H-indazol-3-amine.

Visual Guides

Main Synthetic Pathway and Potential Side Reactions

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions in Precursor Synthesis cluster_alt Problematic Direct Bromination A 5-Bromo-2-fluorobenzonitrile B 5-Bromo-1H-indazol-3-amine A->B + Hydrazine Hydrate C Benzonitrile Derivative D Over-brominated Product C->D + Excess Brominating Agent E Hydrolyzed Nitrile (Amide/Acid) C->E H2O, Heat F 1H-Indazol-5-amine G Undesired Regioisomer F->G + Brominating Agent H Mixture of Products F->H + Brominating Agent

Caption: Synthetic pathways for bromo-amino-indazoles and common side reactions.

Troubleshooting Workflow for Impurities

G start Impurity Detected in Product ms_nmr Analyze by MS and NMR start->ms_nmr over_brom Over-bromination Detected ms_nmr->over_brom Excess Mass hydrolysis Nitrile Hydrolysis Detected ms_nmr->hydrolysis C=O in IR / Amide Protons in NMR wrong_isomer Incorrect Regioisomer Detected ms_nmr->wrong_isomer Unexpected NMR Coupling optimize_br Reduce Equivalents of Brominating Agent over_brom->optimize_br dry_conditions Use Anhydrous Conditions & Lower Temperature hydrolysis->dry_conditions change_strategy Redesign Synthesis from Pre-brominated Precursor wrong_isomer->change_strategy purify Purify by Column Chromatography or Recrystallization optimize_br->purify dry_conditions->purify change_strategy->purify

Caption: A decision-making workflow for identifying and mitigating common impurities.

References

Technical Support Center: 3-bromo-1H-indazol-5-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromo-1H-indazol-5-amine (CAS: 478837-59-1). The content is designed to address specific issues that may be encountered during synthetic reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity?

A1: this compound possesses several functional groups that dictate its chemical behavior. The bromine atom at the C3 position is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. The amine group at the C5 position is a nucleophilic site and can also influence the electronic properties of the indazole ring system. The NH group of the indazole ring can be deprotonated under basic conditions, potentially leading to side reactions or requiring a protection strategy, such as Boc protection.[1]

Q2: What are the most common reactions performed with this compound?

A2: The most prevalent reactions involving this compound are palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds. These include:

  • Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl groups at the C3 position.

  • Buchwald-Hartwig Amination: To couple amines, amides, or carbamates at the C3 position.

  • Sonogashira Coupling: For the introduction of alkyne moieties.

  • N-Arylation/Alkylation: The amino group at C5 can be functionalized, though this is less common than reactions at the C3-bromo position.

Q3: Is it necessary to protect the amine or indazole NH group during cross-coupling reactions?

A3: The necessity of protecting groups depends on the specific reaction conditions and the desired outcome. The unprotected primary amine in similar substrates can sometimes inhibit the catalytic cycle by coordinating to the palladium center.[2] However, with the appropriate choice of ligands and conditions, successful couplings can be achieved without protection.[2] For the indazole NH, strong bases can lead to deprotonation and potential side reactions. Protecting the NH with a group like Boc can prevent these issues and improve solubility.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem 1: Low or no yield of the coupled product.

Potential Cause Troubleshooting Step Rationale
Catalyst Inactivity Use a fresh batch of palladium catalyst and ligand. Consider a pre-catalyst like a G3 palladacycle.Palladium catalysts, especially Pd(PPh₃)₄, can degrade over time. Pre-catalysts are often more stable and efficient.[3]
Inefficient Oxidative Addition For electron-rich indazoles, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).These ligands accelerate the rate-limiting oxidative addition step of the catalytic cycle.[4][5]
Issues with the Boronic Acid/Ester Use fresh boronic acid or a more stable boronate ester (e.g., pinacol ester). Ensure the boronic acid is not degrading or forming anhydrides.Boronic acids can be unstable and undergo protodeboronation or trimerization, reducing their effective concentration.[5][6]
Inappropriate Base Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely ground.The choice of base is critical and substrate-dependent. Finely ground base has a larger surface area and can improve reaction rates.[3][4]
Solvent Issues Ensure anhydrous solvents are used where required. A mixture of an organic solvent (e.g., dioxane, DME) with water is often beneficial.Water can facilitate the transmetalation step, but excess water can lead to protodeboronation.[3][4]

Problem 2: Significant formation of debrominated side product.

Potential Cause Troubleshooting Step Rationale
Reaction Conditions Too Harsh Lower the reaction temperature and monitor the reaction closely.High temperatures can promote hydrodehalogenation pathways.
Choice of Catalyst/Ligand Switch to a catalyst/ligand system known to suppress debromination, such as XPhosPdG2/XPhos.[7]Certain ligand systems are less prone to side reactions like debromination.
Presence of Hydride Sources Use anhydrous solvents and ensure reagents are dry.Water or other protic impurities can act as hydride sources, leading to the formation of the debrominated product.
Buchwald-Hartwig Amination

Problem 1: Low conversion of the starting material.

Potential Cause Troubleshooting Step Rationale
Catalyst Deactivation The free amino group on the indazole or the amine coupling partner may be coordinating to the palladium center. Use a higher catalyst loading or a more robust ligand.Bulky biaryl phosphine ligands like Amphos can create a sterically hindered environment around the palladium, favoring the desired catalytic cycle.[8]
Base Incompatibility Strong bases like NaOtBu or LHMDS are typically required. Ensure the base is fresh and added under an inert atmosphere.The strength of the base is crucial for the deprotonation of the amine to form the active nucleophile.[9]
Solvent Choice Common solvents include toluene, dioxane, and THF. The choice can significantly impact the reaction.The solvent affects the solubility of the reagents and intermediates in the catalytic cycle.[10]

Problem 2: Formation of side products.

Potential Cause Troubleshooting Step Rationale
Hydrodehalogenation Similar to Suzuki coupling, this can be a side reaction. Optimize temperature and catalyst system.Minimizing reaction time and temperature can reduce the likelihood of this side reaction.
Reaction with the Indazole NH If using a strong base, the indazole NH may be deprotonated and could potentially react.Protecting the indazole NH with a Boc group can prevent this side reaction.[1]
Incompatible Functional Groups Functional groups like esters or nitro groups on the coupling partner may be sensitive to strong bases like KOtBu.A weaker base like K₂CO₃ could be used, although this may lead to a lower reaction rate.[11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from procedures for similar heterocyclic systems.[2][12]

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₃PO₄ (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 4:1 dioxane/water).

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%) and any additional ligand.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is based on general procedures for Buchwald-Hartwig amination.[8][9]

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., a G3 palladacycle, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2-1.5 eq.) to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.1-1.2 eq.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Signaling Pathway Diagrams

Indazole derivatives are frequently investigated as kinase inhibitors.[13][14] The following diagrams illustrate simplified signaling pathways that are often targeted by such compounds.

VEGFR_signaling cluster_membrane Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates VEGF VEGF VEGF->VEGFR Binds Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->VEGFR Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Proliferation ERK->Proliferation

Caption: Simplified VEGFR signaling pathway targeted by indazole inhibitors.

PLK4_signaling PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylates Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->PLK4 Inhibits SAS6 SAS-6 STIL->SAS6 Recruits Centriole_Duplication Centriole Duplication SAS6->Centriole_Duplication Initiates Aneuploidy Aneuploidy & Tumorigenesis Centriole_Duplication->Aneuploidy Uncontrolled

Caption: Role of PLK4 in centriole duplication and its inhibition.

References

Technical Support Center: Recrystallization of 3-bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 3-bromo-1H-indazol-5-amine via recrystallization. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on procedures for structurally similar compounds, ethanol is a highly effective solvent for the recrystallization of bromo-indazol-amine derivatives, yielding pale-yellow needles of purified product.[1] Additionally, mixed solvent systems, such as methanol/water or ethanol/water, have proven successful for related compounds and can be optimized for this compound.[2][3]

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, particularly with amines.[4] This typically occurs if the solution is too concentrated or cooled too rapidly, or if the boiling point of the solvent is higher than the melting point of the compound. To resolve this, try the following:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional hot solvent to decrease the saturation.[5][6]

  • Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[4][7]

Q3: No crystals are forming even after the solution has cooled. What are the next steps?

A3: If crystals do not form upon cooling, the solution may be too dilute or the compound may be very pure and thus slow to crystallize.[6] You can induce crystallization by:

  • Scratching the inner surface of the flask with a glass rod at the meniscus. This creates a rough surface that can initiate crystal growth.[6]

  • Adding a seed crystal of pure this compound to the solution.[4][6]

  • Reducing the solvent volume by gently heating the solution to evaporate some of the solvent, then allowing it to cool again.[5][6]

Q4: The recovery yield of my recrystallized product is very low. How can I improve it?

A4: A low yield can result from using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor.[5] To improve your yield:

  • Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.[6]

  • After slow cooling to room temperature, cool the flask in an ice bath for at least 30 minutes to maximize precipitation.[6]

  • Minimize the number of transfers of the solution to avoid product loss.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Compound "oils out" 1. Solution is too concentrated. 2. Cooling is too rapid. 3. High level of impurities.[6] 4. Melting point of the compound is lower than the boiling point of the solvent.[5]1. Reheat and add a small amount of additional solvent.[5][6] 2. Allow the solution to cool slowly to room temperature before further cooling.[4][7] 3. Consider pre-purification by another method if impurities are substantial.[6]
No crystal formation 1. Solution is too dilute (too much solvent used).[5][6] 2. The compound is highly pure and slow to crystallize.[6]1. Gently boil off some of the solvent to increase the concentration and allow to cool again.[6] 2. Scratch the inside of the flask with a glass rod.[6] 3. Add a seed crystal of the pure compound.[4][6]
Poor recovery/low yield 1. Excessive solvent was used, leading to high solubility in the mother liquor.[5] 2. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent for dissolution.[6] 2. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[6] 3. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling.[7]
Colored impurities in crystals 1. Impurities are co-crystallizing with the product. 2. Colored impurities were not fully removed during dissolution.1. Perform a second recrystallization. 2. Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[7]

Experimental Protocol: Recrystallization of this compound

This protocol is adapted from the purification of the structurally similar compound, 5-bromo-1H-indazol-3-amine.[1]

Materials:

  • Crude this compound

  • Ethanol (or a methanol/water mixture)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of ethanol and gently heat the mixture on a hot plate with stirring.

  • Solvent Addition: Continue to add small portions of hot ethanol until the compound is completely dissolved. Use the minimum amount of hot solvent necessary to achieve a saturated solution.[6]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. It is advisable to preheat the filtration apparatus to prevent premature crystallization.[7]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Do not disturb the flask during this time.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or dry them further in a desiccator.

Recrystallization Workflow

Recrystallization_Workflow A Crude This compound B Dissolve in minimal hot solvent (e.g., Ethanol) A->B C Hot Filtration (optional, if impurities or charcoal present) B->C Impurities? D Slowly cool to room temperature B->D No Impurities C->D J Insoluble Impurities Mother Liquor (soluble impurities) C->J Collect Impurities E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash crystals with ice-cold solvent F->G F->J Collect Mother Liquor H Dry Crystals G->H I Pure Crystals of This compound H->I

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Column Chromatography of 3-bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-bromo-1H-indazol-5-amine using column chromatography. The information is tailored to researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for the column chromatography of this compound?

A starting point for the purification of this compound is to use a silica gel stationary phase with a gradient mobile phase of ethyl acetate in hexane. Given the polar nature of the amine and indazole functionalities, a higher proportion of polar solvent is likely necessary. It is advisable to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q2: My compound is streaking or tailing on the TLC plate and the column. How can I resolve this?

Streaking or tailing is a common issue when purifying amines on silica gel, which is acidic. This is due to strong interactions between the basic amine group and the acidic silanol groups on the silica surface. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the mobile phase. This will neutralize the acidic sites on the silica gel and lead to improved peak shape.

Q3: I am observing very poor separation of my compound from impurities. What can I do?

Poor separation can be addressed by several strategies:

  • Optimize the Mobile Phase: Experiment with different solvent systems. For instance, a dichloromethane/methanol gradient can offer different selectivity compared to ethyl acetate/hexane.

  • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using neutral or basic alumina. For basic compounds like this compound, alumina can sometimes provide better separation and reduce tailing.

  • Employ Dry Loading: If the compound is not dissolving well in the mobile phase or if you are observing band broadening, dry loading can lead to sharper bands and better separation. This involves pre-adsorbing the crude material onto a small amount of silica gel before loading it onto the column.

Q4: The recovery of my compound after column chromatography is very low. What are the potential causes and solutions?

Low recovery can be due to a few factors:

  • Irreversible Adsorption: Your compound may be strongly and irreversibly binding to the silica gel. This can be addressed by using a less acidic stationary phase like alumina or by deactivating the silica gel with a base like triethylamine before running the column.

  • Compound Degradation: The compound might be unstable on silica gel. If you suspect this, it is best to minimize the time the compound spends on the column by using flash chromatography.

  • Co-elution with Non-UV Active Impurities: If you are monitoring the column by UV, you might be missing fractions containing your product if it co-elutes with impurities that do not absorb UV light. In this case, analyzing fractions by TLC is crucial.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Compound does not move from the baseline Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in hexane or switch to a more polar system like dichloromethane/methanol.
Compound runs with the solvent front Mobile phase is too polar.Decrease the polarity of the mobile phase. Start with a low percentage of the polar solvent and gradually increase it.
Multiple spots on TLC for a pure compound The compound may be interacting with the acidic silica, leading to streaking that appears as multiple spots.Add 0.1-1% triethylamine or ammonia to the mobile phase to improve the spot shape.
Product crystallizes on the column The concentration of the product in a particular fraction is too high, and the mobile phase is a poor solvent for the crystalline form.If possible, use a solvent system in which the compound is more soluble. If this is not feasible, a wider column may be needed to reduce the concentration of the product in any given band.

Experimental Protocols

Method 1: Silica Gel Chromatography with Basic Modifier

This protocol is a good starting point for the purification of this compound, especially if tailing is observed during initial TLC analysis.

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Preparation: Prepare a stock solution of your chosen mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) and add 0.5% (v/v) triethylamine.

  • Column Packing: Pack the column with silica gel using the prepared mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the mobile phase. Alternatively, perform a dry load by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Start with a low polarity mobile phase (e.g., 20% Ethyl Acetate in Hexane) and gradually increase the polarity. Collect fractions and monitor them by TLC.

  • Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Method 2: Alumina Chromatography

If issues with tailing or low recovery persist on silica gel, switching to a neutral or basic alumina stationary phase is recommended.

  • Stationary Phase: Neutral or basic alumina.

  • Mobile Phase: A suitable solvent system as determined by TLC on alumina plates (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol). A basic modifier is generally not necessary with alumina for purifying amines.

  • Column Packing: Pack the column with alumina using the chosen mobile phase.

  • Sample Loading: Use either wet or dry loading as described in the silica gel protocol.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC, combine the pure fractions, and concentrate.

Visualizations

ColumnChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Solvent System) Pack 2. Pack Column (Silica Gel or Alumina) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase (Gradient or Isocratic) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate PureProduct Pure this compound Evaporate->PureProduct

Caption: Workflow for the column chromatography purification of this compound.

How to avoid debromination in 3-bromo-1H-indazol-5-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 3-bromo-1H-indazol-5-amine, with a primary focus on preventing debromination in palladium-catalyzed cross-coupling reactions.

Troubleshooting Guides

Issue: Significant Debromination Observed in Suzuki-Miyaura Coupling

Symptoms: Your reaction yields a substantial amount of the debrominated side-product (1H-indazol-5-amine) alongside, or instead of, the desired coupled product. This is often confirmed by LC-MS or ¹H NMR analysis of the crude reaction mixture.

Root Causes & Solutions: Debromination in palladium-catalyzed reactions is often caused by the formation of palladium-hydride (Pd-H) species, which can arise from the base, solvent, or impurities. These species can then react with the starting material to replace the bromine atom with hydrogen. The following table outlines potential causes and recommended solutions to mitigate this side reaction.

Potential CauseRecommended SolutionRationale
Aggressive Base Switch from strong bases (e.g., NaOtBu, NaOH) to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.Milder bases are less likely to generate the Pd-H species responsible for hydrodebromination.[1][2]
Suboptimal Catalyst/Ligand Employ a catalyst system with bulky, electron-rich phosphine ligands. For unprotected this compound, a Pd(OAc)₂/RuPhos system has been shown to be effective. For other bromoindazoles, Pd(dppf)Cl₂ has also yielded good results. In cases of severe debromination, a tandem catalyst system like XPhosPdG2/XPhos can be highly effective.Bulky, electron-rich ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the debromination pathway.
Inappropriate Solvent Use anhydrous, aprotic solvents like dioxane, toluene, or THF. If an aqueous mixture is required, a dioxane/H₂O mixture is a good starting point. Avoid alcohol-based solvents if debromination is an issue.Protic solvents can serve as a source of hydride ions, leading to the formation of Pd-H species.
High Reaction Temperature Lower the reaction temperature and monitor the reaction closely. Aim for the lowest effective temperature that allows for the consumption of the starting material in a reasonable timeframe.High temperatures can increase the rate of side reactions, including debromination.
N-H Acidity/Coordination For challenging substrates, consider N-protection of the indazole ring with a Boc group. This can prevent side reactions associated with the acidic N-H proton and avoid catalyst inhibition through coordination.Protection of the indazole nitrogen can improve reaction outcomes, and in some cases, such as Sonogashira couplings, it may be essential for the reaction to proceed.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem in reactions with this compound?

A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on the indazole ring is replaced by a hydrogen atom. This leads to the formation of 1H-indazol-5-amine as a byproduct, which reduces the yield of your desired product and complicates purification due to similar polarities of the starting material and the side product.

Q2: What is the primary mechanism of debromination in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed reactions, the primary cause of debromination is the formation of a palladium-hydride (Pd-H) intermediate. This highly reactive species can be generated from various sources in the reaction mixture, including the solvent (e.g., water, alcohols), the base, or even the phosphine ligand. Once formed, the Pd-H species can undergo oxidative addition to another molecule of the bromo-indazole, leading to the replacement of the bromine with a hydrogen atom.

Q3: How does the choice of palladium ligand affect the extent of debromination?

A3: The choice of ligand is critical. Bulky and electron-rich phosphine ligands, such as RuPhos, XPhos, and SPhos, are often effective at minimizing debromination. These ligands promote the desired reductive elimination step of the catalytic cycle, leading to the formation of the C-C or C-N bond, which can outcompete the undesired debromination pathway. Less bulky or electron-poor ligands may lead to a less stable catalytic complex that is more prone to side reactions.

Q4: Should I protect the N-H group of the indazole ring before running a cross-coupling reaction?

A4: While successful couplings of unprotected this compound have been reported, particularly for Suzuki-Miyaura reactions, N-protection can be a valuable strategy, especially if you are experiencing significant debromination or low yields. The acidic N-H proton of the indazole can interfere with the reaction, and the nitrogen atoms can coordinate to the palladium catalyst, potentially inhibiting its activity. Protecting the indazole with a group like tert-butoxycarbonyl (Boc) can prevent these issues. For some reactions, like the Sonogashira coupling of 3-iodoindazoles, N-protection has been reported to be essential for the reaction to proceed.

Q5: Are there any specific recommendations to avoid debromination in Heck reactions with 3-bromoindazoles?

A5: Yes, for Heck reactions involving 3-bromoindazoles, debromination can be a significant side reaction. It has been shown that the addition of catalytic amounts of tetrabutylammonium bromide (TBAB) and sodium bromide (NaBr) can effectively suppress this dehalogenation.[1][2][3][4] These bromide salts are thought to play a dual role by both inhibiting the dehalogenation pathway and acting as a grinding auxiliary in solvent-free, ball-milling conditions.[1][2][3][4]

Data Presentation

Table 1: Influence of Catalyst and Base on Suzuki-Miyaura Coupling of Bromo-heterocycles
EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Product Yield (%)Debrominated Product (%)
13-Bromo-pyrazolo-pyrimidinonePdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2)Dioxane110991
23-Bromo-pyrazolo-pyrimidinonePdCl₂(dppf) (5)-Na₂CO₃ (2)Dioxane1101783
33-Bromo-pyrazolo-pyrimidinoneXPhosPdG2 (5)XPhos (10)Na₂CO₃ (2)Dioxane1101783
43-Bromo-pyrazolo-pyrimidinoneXPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)Dioxane/H₂O11089Not detected
5(NH) free 3-bromo-indazol-5-aminePd(OAc)₂ (10)RuPhos (20)K₃PO₄ (3)Dioxane/H₂O140 (MW)75-85Not specified (good to excellent yields)
65-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂ (10)-K₂CO₃ (2)DME8085Not specified (high yield)

Data for entries 1-4 are adapted from a study on a similar heterocyclic system prone to debromination. Data for entries 5 and 6 are from studies on bromoindazoles.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Unprotected this compound

This protocol is adapted for the Suzuki-Miyaura cross-coupling of (NH) free 3-bromo-indazol-5-amine with arylboronic acids under microwave-assisted conditions to minimize debromination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv)

  • RuPhos (0.2 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Dioxane and Water (e.g., 4:1 v/v), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a microwave vial, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate flask, prepare the catalyst system by dissolving Pd(OAc)₂ and RuPhos in the degassed dioxane/water solvent mixture.

  • Add the catalyst solution to the microwave vial containing the reagents.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 140 °C and hold for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Boc Protection of this compound

This protocol describes a general procedure for the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

  • This compound (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv)

  • Triethylamine (TEA, 1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask.

  • Add TEA and DMAP to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add (Boc)₂O to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc protected this compound.

Visualizations

Troubleshooting_Debromination Troubleshooting Workflow for Debromination start Debromination Observed check_base Evaluate Base (e.g., NaOtBu, NaOH) start->check_base change_base Switch to Milder Base (K₃PO₄, K₂CO₃, Cs₂CO₃) check_base->change_base Strong Base? check_catalyst Assess Catalyst/Ligand System check_base->check_catalyst Mild Base? change_base->check_catalyst change_catalyst Use Bulky, Electron-Rich Ligand (e.g., RuPhos, XPhos) check_catalyst->change_catalyst Suboptimal? check_temp Review Reaction Temperature check_catalyst->check_temp Optimal? change_catalyst->check_temp lower_temp Lower Temperature & Monitor check_temp->lower_temp High Temp? check_solvent Examine Solvent check_temp->check_solvent Optimal Temp? lower_temp->check_solvent change_solvent Use Anhydrous, Aprotic Solvent (Dioxane, Toluene) check_solvent->change_solvent Protic/Wet? consider_protection Consider N-H Protection (Boc) check_solvent->consider_protection Aprotic/Dry? change_solvent->consider_protection end Debromination Minimized consider_protection->end Problem Solved Reaction_Factors Key Factors to Minimize Debromination center Desired Cross-Coupling (Minimized Debromination) base Mild Inorganic Base (K₃PO₄, K₂CO₃) center->base ligand Bulky, Electron-Rich Ligand (RuPhos, XPhos) center->ligand solvent Anhydrous Aprotic Solvent (Dioxane, Toluene) center->solvent temperature Optimal (Lower) Temperature center->temperature protection N-H Protection (Optional) (Boc) center->protection Experimental_Workflow General Experimental Workflow for Cross-Coupling start Start reagents Combine Aryl Bromide, Coupling Partner, & Base start->reagents degas Degas Solvent & Reagents reagents->degas catalyst Add Pd Catalyst & Ligand under Inert Atmosphere degas->catalyst reaction Heat Reaction Mixture (Optimal Temperature) catalyst->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 3-bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on catalyst selection, troubleshooting, and experimental protocols for the cross-coupling of 3-bromo-1H-indazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are commonly used to functionalize this compound?

A1: The most common palladium-catalyzed cross-coupling reactions for functionalizing this compound and related bromoindazoles are the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds at the C3 position of the indazole core.

Q2: What are the key factors to consider when selecting a catalyst system for a specific cross-coupling reaction with this substrate?

A2: The choice of catalyst, ligand, base, and solvent is critical for a successful reaction. Key considerations include the specific coupling partners, the electronic properties of the indazole substrate, and the desired reaction conditions (e.g., temperature, reaction time). For instance, bulky, electron-rich phosphine ligands are often employed to enhance catalyst activity and stability.

Q3: What are common side reactions, and how can they be minimized?

A3: Common side reactions include debromination (hydrodehalogenation), where the bromine atom is replaced by a hydrogen, and homocoupling of the starting materials.[1][2] Debromination can be promoted by certain bases and protic solvents.[2] Minimizing these side reactions often involves careful selection of the catalyst system, base, and reaction conditions, as well as ensuring an inert atmosphere to prevent catalyst deactivation. For Heck reactions, the addition of bromide salts can help suppress dehalogenation.[1]

Q4: Can the amine and NH groups on the indazole ring interfere with the coupling reaction?

A4: Yes, the free amine (NH2) and the indazole NH can potentially coordinate to the palladium catalyst, inhibiting its activity. While many successful couplings are reported with the unprotected substrate, N-protection of the indazole ring is sometimes employed, particularly in Heck reactions, to avoid side reactions.[3] However, for Suzuki-Miyaura reactions, successful couplings have been achieved without protection of the NH group.

Catalyst System Selection Guides

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds with boronic acids or esters. For this compound, several effective catalyst systems have been reported.

Recommended Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane/H₂O120 (Microwave)0.585-95
Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)Dioxane/EtOH/H₂O140 (Microwave)0.5Good
Pd(dppf)Cl₂ (3)-K₂CO₃ (3)MeCN/H₂O801-2High

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a microwave vial, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 ratio).

  • Reaction: Seal the vial and heat in a microwave reactor to 120°C for 30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Troubleshooting Suzuki-Miyaura Coupling

IssuePotential CauseSuggested Solution
Low or No ConversionInactive catalystUse a fresh catalyst and ensure an inert atmosphere.
Poorly soluble baseUse a base that is soluble in the reaction mixture or add a phase-transfer catalyst.
DebrominationProtic solvent or strong baseUse an aprotic solvent and a weaker base like K₂CO₃ or Cs₂CO₃.
Homocoupling of Boronic AcidPresence of oxygenThoroughly degas all solvents and reagents before use.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. While specific examples with this compound are not abundant in the literature, protocols for similar bromo-heterocycles can be adapted.

Recommended Catalyst Systems for Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Pd₂(dba)₃ (2)BINAP (4)NaOtBu (1.4)Toluene100-110
Pd(OAc)₂ (1-5)XPhos (1.5-7.5)K₃PO₄ (2)Dioxane80-120

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), BINAP (0.04 equiv), and NaOtBu (1.4 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the mixture at 100-110°C until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.

Troubleshooting Buchwald-Hartwig Amination

IssuePotential CauseSuggested Solution
Low YieldCatalyst inhibition by substrateConsider N-protection of the indazole. Screen different bulky, electron-rich ligands (e.g., XPhos, SPhos).
Base incompatibilityTry a different base such as K₃PO₄ or Cs₂CO₃, especially if the substrate is base-sensitive.
Side ReactionsHigh temperatureOptimize the reaction temperature; sometimes lower temperatures for longer times are beneficial.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Copper(I) is often used as a co-catalyst.

Recommended Catalyst Systems for Sonogashira Coupling

Catalyst (mol%)Ligand (mol%)Co-catalyst (mol%)Base (equiv)SolventTemperature (°C)
Pd(PPh₃)₂Cl₂ (2.5)PPh₃ (5)CuI (5)Et₃N (2)DMF100
Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃N (2)DMF100
Pd₂(dba)₃P(t-Bu)₃- (Copper-free)Cs₂CO₃DioxaneRoom Temp

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.025 equiv), and CuI (0.05 equiv).

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Solvent and Reagents: Add degassed DMF, the terminal alkyne (1.2 equiv), and Et₃N (2.0 equiv).

  • Reaction: Heat the mixture at 100°C and monitor the reaction progress.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.[4]

Troubleshooting Sonogashira Coupling

IssuePotential CauseSuggested Solution
Alkyne Homocoupling (Glaser Coupling)Presence of oxygen; excess copperThoroughly degas all reagents and solvents. Reduce the amount of CuI or switch to a copper-free protocol.[5]
Low ReactivityPoor catalyst activityUse a more electron-rich and bulky ligand. For aryl bromides, higher temperatures may be required.
Catalyst DeactivationImpurities in reagentsUse high-purity reagents and solvents.
Heck Coupling

The Heck reaction couples an aryl halide with an alkene. For 3-bromoindazoles, debromination can be a significant side reaction.

Recommended Catalyst Systems for Heck Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv)AdditiveSolventTemperature (°C)
Pd(OAc)₂ (5)PPh₃ (10)Et₃N (1.2)TBAB (5 mol%), NaBrNone (Ball-milling)-
Pd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)-DMF100

Experimental Protocol: Heck Coupling (Ball-Milling)

  • Reaction Setup: In a stainless steel grinding jar, place this compound (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.10 equiv), Et₃N (1.2 equiv), TBAB (0.05 equiv), and NaBr as a grinding auxiliary.[1]

  • Milling: Mill the mixture at a high speed (e.g., 800 rpm) for a specified time (e.g., 90 minutes).[2]

  • Work-up: After milling, extract the mixture with an appropriate organic solvent and filter.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Troubleshooting Heck Coupling

IssuePotential CauseSuggested Solution
DebrominationSide reaction promoted by base and catalystAdd a bromide source like NaBr or TBAB to suppress this pathway.[1]
Low YieldCatalyst deactivationUse a stabilizing ligand and ensure an inert atmosphere.
Poor substrate reactivityConsider N-protection of the indazole, as the free NH can sometimes interfere.[3]

Visualized Workflows and Catalytic Cycles

experimental_workflow start Start reagents Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quench - Extract - Wash monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Characterize Product purification->product end End product->end

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

suzuki_cycle pd0 Pd(0)L₂ pd2_ox L₂Pd(II)(Ar)(Br) pd0->pd2_ox Oxidative Addition (Ar-Br) pd2_trans L₂Pd(II)(Ar)(Ar') pd2_ox->pd2_trans Transmetalation (Ar'B(OH)₂ + Base) pd2_trans->pd0 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

buchwald_cycle pd0 Pd(0)L₂ pd2_ox L₂Pd(II)(Ar)(Br) pd0->pd2_ox Oxidative Addition (Ar-Br) pd2_amido L₂Pd(II)(Ar)(NR¹R²) pd2_ox->pd2_amido Amine Coordination & Deprotonation (HNR¹R² + Base) pd2_amido->pd0 Reductive Elimination (Ar-NR¹R²)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_ox L₂Pd(II)(Ar)(Br) pd0->pd2_ox Oxidative Addition pd2_alkynyl L₂Pd(II)(Ar)(C≡CR) pd2_ox->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination cu_halide Cu(I)Br cu_alkynyl Cu(I)C≡CR cu_halide->cu_alkynyl Alkyne + Base cu_alkynyl->pd2_ox

Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

References

Managing reaction temperature for 3-bromo-1H-indazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction temperature during the synthesis of 3-bromo-1H-indazol-5-amine. Below you will find troubleshooting guides and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound where temperature is a critical parameter?

A1: A prevalent and temperature-sensitive method is the cyclization of a substituted benzonitrile, such as 5-bromo-2-fluorobenzonitrile, with hydrazine hydrate. Another common route involves the direct bromination of a 1H-indazole precursor, a reaction that is often exothermic and requires strict temperature control to ensure regioselectivity and prevent side reactions.

Q2: Why is temperature management so crucial in the synthesis of this compound?

A2: Temperature control is critical for several reasons. The formation of the indazole ring can be an exothermic process, leading to a potential runaway reaction if not properly managed.[1] For bromination reactions, improper temperature control can result in the formation of undesired isomers, over-bromination, or hydrolysis of nitrile groups.[2][3] Furthermore, reaction kinetics and, consequently, product yield and purity are highly dependent on the reaction temperature.

Q3: What are the typical temperature ranges for the key steps in the synthesis?

A3: For the cyclization of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate, temperatures typically range from 70°C to 100°C.[4] Bromination reactions are often conducted at lower temperatures, for instance, between -10°C and 10°C, to control the reaction rate and minimize side-product formation. However, the optimal temperature can be substrate-dependent.

Q4: What are the most common side products related to improper temperature control?

A4: In bromination steps, elevated temperatures can lead to the formation of di- or tri-brominated indazoles and the hydrolysis of nitrile groups into amides or carboxylic acids.[2][3] During the cyclization with hydrazine, excessively high temperatures may promote the formation of undesired isomers or degradation of the product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield
Possible Cause Recommended Action
Incomplete Reaction The reaction temperature may be too low, leading to slow kinetics. Gradually increase the temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by TLC or LC-MS. Be aware that some protocols suggest that for certain brominations, lowering the temperature can lead to reduced conversion.[2]
Product Degradation The reaction temperature may be too high. Consider lowering the temperature and extending the reaction time. For exothermic reactions, ensure efficient stirring and use an ice bath or other cooling system to dissipate heat.
Side Product Formation Suboptimal temperature can favor the formation of side products. Refer to the "Problem 2: Presence of Impurities" section for more details.
Problem 2: Presence of Impurities
Impurity Observed Possible Cause Recommended Action
Over-brominated Products The bromination reaction temperature was likely too high, or the reaction was run for too long.Lower the reaction temperature. For some substrates, a range of -10°C to 10°C is effective. Ensure the brominating agent is added dropwise to maintain temperature control.
Hydrolysis of Nitrile Group High temperatures, especially in the presence of acid or base, can cause the hydrolysis of the benzonitrile starting material.Reduce the reaction temperature. If possible, use anhydrous solvents and reagents.
Isomeric Impurities The formation of undesired indazole isomers can be influenced by reaction temperature.Carefully control the temperature during the cyclization step. The thermodynamic product is often favored at specific temperatures.

Data Presentation

Table 1: Temperature Parameters for Cyclization of 5-bromo-2-fluorobenzonitrile with Hydrazine Hydrate
Temperature (°C) Reaction Time Yield (%) Notes
704 hours90Reaction performed in a sealed tube.
95OvernightNot specified-
1005 minutes99.5Rapid reaction at a higher temperature.[4]
Table 2: Temperature Effects on Bromination Reactions
Substrate Brominating Agent Temperature (°C) Observation
2,6-dichlorobenzonitrilePotassium bromate/H₂SO₄Decreased to 0 or -10Lower conversion.[2]
3-fluoro-2-methylanilineN-bromosuccinimide-10 to 10High yield of monobrominated product.
1H-indazoleBromine/Acetic Acid90Formation of 5-bromo-1H-indazole-3-carboxylic acid.
2,6-dichlorobenzonitrileNBS/H₂SO₄IncreasedHydration of nitrile and over-bromination dominated.[3]

Experimental Protocols

Synthesis of this compound via Cyclization

This protocol is adapted from a literature procedure for a similar synthesis.

Materials:

  • 5-bromo-2-fluorobenzonitrile

  • Hydrazine hydrate (99%)

  • Ethanol

Procedure:

  • In a sealed tube, dissolve 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (10.0 mmol).

  • Heat the reaction mixture to 70°C (343 K) for 4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture to dryness under reduced pressure.

  • Purify the resulting solid by recrystallization from ethanol to yield this compound.

Mandatory Visualization

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product 5-bromo-2-fluorobenzonitrile 5-bromo-2-fluorobenzonitrile Cyclization Cyclization 5-bromo-2-fluorobenzonitrile->Cyclization Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Cyclization This compound This compound Cyclization->this compound Heat (70-100°C) Troubleshooting_Guide Troubleshooting Temperature Control Issues Start Start Low_Yield Low_Yield Start->Low_Yield Check Yield Impurities Impurities Start->Impurities Check Purity Temp_Too_Low Increase Temperature & Extend Time Low_Yield->Temp_Too_Low Incomplete Reaction Temp_Too_High_Yield Decrease Temperature & Ensure Cooling Low_Yield->Temp_Too_High_Yield Product Degradation Over-bromination Lower Bromination Temp (-10 to 10°C) Impurities->Over-bromination Excess Bromination Nitrile_Hydrolysis Reduce Overall Reaction Temperature Impurities->Nitrile_Hydrolysis Hydrolysis Products

References

Technical Support Center: Alkylation of 3-bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the alkylation of 3-bromo-1H-indazol-5-amine and preventing undesirable side reactions.

Troubleshooting Guide: Preventing Over-Alkylation and Controlling Regioselectivity

Direct alkylation of this compound can lead to a mixture of products, including alkylation at the N1 and N2 positions of the indazole ring, as well as potential alkylation of the 5-amino group. The following table outlines common issues, their potential causes, and suggested solutions to achieve selective mono-alkylation.

Problem Potential Cause(s) Suggested Solution(s)
Mixture of N1 and N2 alkylated isomers Reaction conditions (base, solvent) are not optimized for regioselectivity. The indazole ring has two nucleophilic nitrogen atoms (N1 and N2), and direct alkylation often yields a mixture of both isomers.[1][2][3][4][5][6]For N1-selectivity: Use sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF).[2][3][4][5] This combination is known to favor the thermodynamically more stable N1-alkylated product.[3][5] For N2-selectivity: Employ Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) or utilize trifluoromethanesulfonic acid (TfOH) with diazo compounds as the alkylating agent.[1][3][7]
Alkylation of the 5-amino group The 5-amino group is nucleophilic and can compete with the indazole nitrogens for the alkylating agent, leading to undesired N-alkylation at the C5 position.[8][9]Protect the 5-amino group prior to N-alkylation of the indazole ring. A common protecting group for amines is tert-butoxycarbonyl (Boc).[8][10] The Boc group can be introduced using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine or DMAP.[10] It is stable under the basic conditions often used for N1-alkylation and can be readily removed later under acidic conditions.[8]
Formation of di-alkylated products on the 5-amino group The mono-alkylated amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[9][11]While protecting the amine is the preferred strategy, if direct alkylation of the amine is intended and over-alkylation is an issue, using a large excess of the amine starting material can statistically favor mono-alkylation.[9][11] Reductive amination is another reliable method for controlled mono-alkylation of amines.[9][11]
Poor yield or incomplete reaction The chosen base may not be strong enough to fully deprotonate the indazole. Reaction temperature or time may be insufficient. Steric hindrance from the 3-bromo substituent could slow the reaction.Ensure anhydrous reaction conditions, particularly when using NaH. Consider stronger bases like potassium bis(trimethylsilyl)amide (KHMDS) if deprotonation is incomplete. Increase the reaction temperature or prolong the reaction time, monitoring progress by TLC or LC-MS.
Difficulty in separating N1 and N2 isomers The N1 and N2 isomers can have very similar polarities, making chromatographic separation challenging.[2][4]Optimize chromatographic conditions (e.g., try different solvent systems or stationary phases). If separation remains difficult, consider derivatizing one isomer to alter its polarity for easier separation, followed by a deprotection step.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when alkylating this compound?

A1: The main challenge is achieving regioselectivity. The indazole ring has two nitrogen atoms (N1 and N2) that can be alkylated, often leading to a mixture of N1- and N2-substituted isomers.[1][2][3][4][5][6] Additionally, the presence of the 5-amino group introduces another potential site for alkylation, which can lead to undesired side products if not properly managed.[8]

Q2: How can I selectively achieve N1-alkylation of the indazole ring?

A2: To favor N1-alkylation, the use of sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established method.[2][3][4][5] This approach generally leads to the thermodynamically more stable N1-isomer.[3][5] It is also crucial to first protect the 5-amino group to prevent its reaction.

Q3: What conditions favor N2-alkylation?

A3: For selective N2-alkylation, Mitsunobu conditions, which involve reacting the indazole with an alcohol in the presence of a phosphine and an azodicarboxylate, are often effective.[1][3] Another method involves using an acid catalyst like trifluoromethanesulfonic acid (TfOH) with a diazo compound as the alkylating agent.[7]

Q4: Is it necessary to protect the 5-amino group before alkylating the indazole nitrogen?

A4: Yes, it is highly recommended to protect the 5-amino group. The amino group is nucleophilic and can compete with the indazole nitrogens during alkylation.[8] Using a protecting group like tert-butoxycarbonyl (Boc) ensures that the alkylation occurs selectively on the indazole ring.[8][10]

Q5: What are the key factors that influence the N1/N2 regioselectivity?

A5: The key factors include:

  • Base and Solvent System: As mentioned, NaH in THF favors N1-alkylation.[2][3][4][5]

  • Substituents on the Indazole Ring: The electronic and steric nature of substituents can influence the site of alkylation. For instance, bulky groups at the C3 position can favor N1 alkylation.[2][5]

  • Reaction Conditions: Thermodynamic control (often leading to the more stable N1 product) versus kinetic control can be influenced by temperature and reaction time.[3]

Experimental Protocols

Protocol 1: Protection of the 5-Amino Group with Boc Anhydride
  • Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a base, for example, triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP).

  • Addition of Boc Anhydride: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring completion by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting tert-butyl (3-bromo-1H-indazol-5-yl)carbamate by column chromatography if necessary.

Protocol 2: N1-Selective Alkylation using NaH/THF
  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Suspension of NaH: Suspend sodium hydride (60% dispersion in mineral oil) in anhydrous THF.

  • Addition of Protected Indazole: Cool the suspension to 0 °C and slowly add a solution of the Boc-protected this compound in anhydrous THF.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature or gently heat if necessary, and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_protection Step 1: Protection of 5-Amino Group cluster_alkylation Step 2: N1-Selective Alkylation cluster_deprotection Step 3: Deprotection (Optional) start This compound prot_reagents Boc₂O, Base (e.g., Et₃N) DCM or THF start->prot_reagents protected_product tert-butyl (3-bromo-1H-indazol-5-yl)carbamate prot_reagents->protected_product alk_reagents 1. NaH, Anhydrous THF 2. Alkyl Halide (R-X) protected_product->alk_reagents n1_product N1-alkylated Boc-protected indazole alk_reagents->n1_product deprot_reagents Acid (e.g., TFA or HCl) n1_product->deprot_reagents final_product N1-alkyl-3-bromo-1H-indazol-5-amine deprot_reagents->final_product

Caption: A generalized experimental workflow for selective N1-alkylation.

decision_tree start Goal: Selective Alkylation of This compound protect_q Is the 5-amino group protected? start->protect_q protect_y Proceed to Indazole Alkylation protect_q->protect_y Yes protect_n Protect 5-amino group first (e.g., with Boc) protect_q->protect_n No regio_q Desired Regioisomer? protect_y->regio_q protect_n->protect_y n1_path N1-Alkylation regio_q->n1_path N1 n2_path N2-Alkylation regio_q->n2_path N2 n1_cond Use NaH in THF n1_path->n1_cond n2_cond Use Mitsunobu conditions or TfOH/diazo compounds n2_path->n2_cond

Caption: Decision logic for preventing over-alkylation and controlling regioselectivity.

References

Validation & Comparative

A Comparative Guide to the Synthesis and Reactivity of 3-bromo-1H-indazol-5-amine and 5-bromo-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, substituted indazoles are a privileged scaffold, forming the core of numerous kinase inhibitors and other therapeutic agents. The precise placement of functional groups on the indazole ring is critical for biological activity and synthetic accessibility. This guide provides a detailed comparison of two isomeric brominated aminoindazoles: 3-bromo-1H-indazol-5-amine and 5-bromo-1H-indazol-3-amine, focusing on their synthesis and synthetic utility. While 5-bromo-1H-indazol-3-amine is a well-documented and commercially available building block, its isomer, this compound, is less characterized. This guide aims to provide a comprehensive overview of both, including a plausible synthetic route for the lesser-known isomer.

Chemical Structures and Properties

A clear understanding of the isomeric relationship is fundamental. The position of the bromine and amine substituents on the indazole core dictates the electronic properties and steric environment of the molecule, which in turn influences its reactivity in synthetic transformations.

CompoundThis compound5-bromo-1H-indazol-3-amine
Chemical Structure
CAS Number 478837-59-161272-71-7
Molecular Formula C₇H₆BrN₃C₇H₆BrN₃
Molecular Weight 212.05 g/mol 212.05 g/mol
Appearance Not widely documentedSolid

Synthesis of Isomers

The synthetic accessibility of a building block is a crucial factor in its application. Here, we compare the established synthesis of 5-bromo-1H-indazol-3-amine with a proposed, literature-supported route for this compound.

Synthesis of 5-bromo-1H-indazol-3-amine

This isomer is readily synthesized in high yield from commercially available starting materials.

Reaction Scheme:

Synthesis_of_5_bromo_1H_indazol_3_amine start 5-bromo-2-fluorobenzonitrile reagent + Hydrazine hydrate product 5-bromo-1H-indazol-3-amine start->product Heat

Caption: Synthesis of 5-bromo-1H-indazol-3-amine.

Experimental Protocol:

A common and efficient method involves the cyclization of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.[1]

  • Reaction Setup: To a round-bottom flask, add 5-bromo-2-fluorobenzonitrile.

  • Reagent Addition: Add an excess of hydrazine hydrate.

  • Reaction Conditions: Heat the reaction mixture, for example, at 100°C for a short period (e.g., 5-20 minutes).[1]

  • Work-up and Purification: After cooling, the excess hydrazine is removed under reduced pressure. The resulting solid can be purified by trituration or recrystallization to afford 5-bromo-1H-indazol-3-amine in high yield (often >90%).[2]

Proposed Synthesis of this compound

Proposed Reaction Scheme:

Proposed_Synthesis_of_3_bromo_1H_indazol_5_amine start 5-nitro-1H-indazole intermediate 3-bromo-5-nitro-1H-indazole start->intermediate Bromination (e.g., Br₂ in DMF) product This compound intermediate->product Reduction (e.g., SnCl₂/HCl)

Caption: Proposed synthesis of this compound.

Experimental Protocols:

Step 1: Synthesis of 3-bromo-5-nitro-1H-indazole

This step is based on a patented procedure.

  • Reaction Setup: Dissolve 5-nitro-1H-indazole in N,N-dimethylformamide (DMF) in a reaction flask.

  • Reagent Addition: Cool the solution and slowly add a solution of bromine in DMF.

  • Reaction Conditions: Maintain the reaction at a low temperature initially, then allow it to warm and stir for several hours to ensure complete bromination at the C3 position.

  • Work-up and Purification: The reaction mixture is typically worked up by pouring it into water and collecting the precipitated product, which can be further purified by recrystallization. This method is reported to provide a high yield of the desired product.

Step 2: Reduction of 3-bromo-5-nitro-1H-indazole to this compound

The reduction of an aromatic nitro group to an amine is a standard transformation in organic synthesis. Tin(II) chloride in the presence of a strong acid like hydrochloric acid is a classic and effective method for this purpose.

  • Reaction Setup: Suspend 3-bromo-5-nitro-1H-indazole in a suitable solvent such as ethanol.

  • Reagent Addition: Add an excess of tin(II) chloride dihydrate followed by concentrated hydrochloric acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up and Purification: After cooling, the reaction mixture is carefully basified to precipitate tin salts, which are then filtered off. The filtrate is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated. The crude product can be purified by column chromatography to yield this compound.

Comparison of Synthetic Utility

The different positions of the bromine and amine functionalities on the indazole ring offer distinct opportunities for synthetic diversification.

FeatureThis compound5-bromo-1H-indazol-3-amine
Key Reactive Sites Bromine at C3, Amine at C5Bromine at C5, Amine at C3
Typical Reactions of Bromine - Suzuki, Stille, Sonogashira, Buchwald-Hartwig, etc. cross-coupling reactions at the C3 position.- Suzuki, Stille, Sonogashira, Buchwald-Hartwig, etc. cross-coupling reactions at the C5 position.[1]
Typical Reactions of Amine - Acylation, sulfonylation, alkylation, diazotization followed by Sandmeyer reaction at the C5 position.- Acylation, sulfonylation, alkylation at the C3 amino group.
Established Applications Limited documentation. Potentially useful for introducing diversity at the C3 and C5 positions.Widely used as a key intermediate in the synthesis of kinase inhibitors for cancer therapy.[1] The 3-amino group often interacts with the hinge region of kinases.

Synthetic Workflow Comparison:

Synthetic_Utility_Comparison cluster_0 This compound cluster_1 5-bromo-1H-indazol-3-amine a This compound a_c3 C3-Coupling (e.g., Suzuki) a->a_c3 Br at C3 a_c5 C5-Amine Derivatization (e.g., Acylation) a->a_c5 NH₂ at C5 b 5-bromo-1H-indazol-3-amine b_c5 C5-Coupling (e.g., Suzuki) b->b_c5 Br at C5 b_c3 C3-Amine Derivatization (e.g., Acylation) b->b_c3 NH₂ at C3

Caption: Comparative synthetic utility of the two isomers.

Conclusion

Both this compound and 5-bromo-1H-indazol-3-amine are valuable building blocks for the synthesis of complex indazole-based molecules.

  • 5-bromo-1H-indazol-3-amine is a well-established, readily synthesized intermediate with a proven track record in the development of kinase inhibitors. Its synthetic utility is primarily centered on derivatization of the C3-amino group and cross-coupling reactions at the C5-bromo position.[1]

  • This compound , while less explored, offers a complementary reactivity profile. The proposed synthetic route via bromination of 5-nitro-1H-indazole followed by reduction provides a viable pathway for its preparation. This isomer allows for functionalization at the C5-amino group and cross-coupling reactions at the C3 position, opening up avenues for the synthesis of novel indazole analogues with different substitution patterns.

For researchers in drug discovery, the choice between these two isomers will depend on the desired final structure and the specific interactions being targeted in a biological system. The well-documented utility of the 5-bromo isomer makes it a reliable choice for established synthetic strategies, while the 3-bromo isomer presents an opportunity for exploring novel chemical space and developing new intellectual property. This guide provides the necessary information to make an informed decision on which of these valuable building blocks is best suited for a given synthetic campaign.

References

A Comparative Guide to the Reactivity of Bromo-Indazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of bromo-indazole isomers in several key organic reactions. Understanding the nuanced differences in reactivity among these isomers is crucial for designing efficient synthetic routes and developing novel indazole-based therapeutics. The information presented herein is supported by experimental data from peer-reviewed literature, offering insights into reaction outcomes and optimal conditions.

Introduction to Bromo-Indazole Reactivity

The indazole scaffold is a privileged motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] The functionalization of the indazole core, often starting from a bromo-indazole precursor, is a critical step in the synthesis of these valuable compounds. The position of the bromine atom on the indazole ring significantly influences the substrate's reactivity in various transformations, primarily due to a combination of electronic and steric effects. This guide focuses on comparing the reactivity of 3-bromo-, 4-bromo-, 5-bromo-, 6-bromo-, and 7-bromo-1H-indazole in palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of bromo-indazole isomers in these reactions is a key consideration for synthetic planning.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between a bromo-indazole and an organoboron reagent. The reactivity of the bromo-indazole isomer is influenced by the electronic environment of the C-Br bond.

Comparative Data for Suzuki-Miyaura Coupling of Bromo-Indazole Isomers

IsomerCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromo-6-(trifluoromethyl)-1H-indazoleArylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄Toluene/H₂O10012-2475-95[2]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)-K₂CO₃Dimethoxyethane802High[3]
6-Bromo-1H-indazole derivative(4-methoxyphenyl)boronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-dioxane/water80-100N/AHigh[4]
7-Bromo-4-substituted-1H-indazoleArylboronic acidsPd(dppf)Cl₂ (10)-K₂CO₃1,4-Dioxane/H₂O120257-81[5]

General Reactivity Trend (Qualitative): 3-Bromo > 5-Bromo ≈ 6-Bromo > 7-Bromo > 4-Bromo

The C3 position of the indazole ring is generally the most electron-deficient, leading to a higher reactivity of 3-bromo-indazole in the oxidative addition step of the catalytic cycle.[6] The reactivity of the other isomers is influenced by the electronic effects of the fused benzene ring and the position of the bromine atom.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in the synthesis of many biologically active compounds.

Comparative Data for Buchwald-Hartwig Amination of Bromo-Indazole Isomers

IsomerAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromo-6-(trifluoromethyl)-1H-indazolePrimary/Secondary AminePd₂(dba)₃BINAP or RuPhosNaOtBu or LiHMDSToluene or THF80-11012-2470-90[2]
6-Bromo-1H-indazolePrimary AmineBrettPhos precatalyst (2)-LiHMDSTHF6512-2480-95[7]
6-Bromo-1H-indazoleSecondary AmineRuPhos precatalyst (2)-LiHMDSTHF6512-2475-90[7]

General Reactivity Trend (Qualitative): The reactivity in Buchwald-Hartwig amination generally follows a similar trend to Suzuki-Miyaura coupling, with 3-bromo- and 6-bromo-indazoles being commonly used substrates.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C triple bonds between a bromo-indazole and a terminal alkyne.

Comparative Data for Sonogashira Coupling of Bromo-Indazole Isomers

IsomerAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromo-1,2-dionesSubstituted acetylenesPd(PPh₃)₂Cl₂ (10)CuI (10)TriethylamineTriethylamineRefluxN/Aup to 93[5]
4-Bromo-1H-indole (analogous)3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSOrt687[8]
5-Bromo-3-iodo-indazoleTerminal AlkynePd(PPh₃)₄ (2)CuIEt₃NDMFrt1-3Good[9]

General Reactivity Trend (Qualitative): The reactivity order for Sonogashira coupling generally follows the trend I > Br > Cl.[10] Among the bromo-indazole isomers, the reactivity is expected to be influenced by the same electronic factors as in other palladium-catalyzed couplings.

Other Important Reactions

Metal-Halogen Exchange

Metal-halogen exchange, typically using organolithium reagents, is a powerful method for generating functionalized indazole intermediates. The rate and selectivity of this reaction are dependent on the position of the bromine atom.

General Reactivity Trend (Qualitative): The acidity of the proton ortho to the bromine atom can influence the outcome of the reaction. For bromo-indazoles, the reaction is generally rapid at low temperatures.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is less common for bromo-indazoles compared to palladium-catalyzed reactions due to the relatively strong C-Br bond. However, the reaction can proceed with highly activated substrates or under forcing conditions.

General Reactivity Trend (Qualitative): The reactivity in SNAr is highly dependent on the presence of electron-withdrawing groups on the indazole ring. The position of these groups relative to the bromine atom is critical for activating the substrate towards nucleophilic attack.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole

A solution of 5-bromo-1-ethyl-1H-indazole (1 mmol) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (10 mol%) in anhydrous dimethoxyethane (10 mL) is stirred under an argon atmosphere for 1 hour. To this solution are added sequentially N-Boc-2-pyrroleboronic acid (2 mmol) in anhydrous dimethoxyethane (2.6 mL) and potassium carbonate (2 mmol) in water (2.5 mL). The mixture is heated to 80 °C for 2 hours and then allowed to cool. The reaction mixture is then worked up by extraction with an organic solvent, followed by drying and purification by column chromatography.[3]

General Procedure for Buchwald-Hartwig Amination of 6-Bromo-1H-indazole

To an oven-dried Schlenk tube, add 6-bromo-1H-indazole (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and the appropriate palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%). The tube is evacuated and backfilled with an inert gas three times. Anhydrous THF (5 mL) is added via syringe, followed by the dropwise addition of a solution of LiHMDS (1 M in THF, 2.0 mmol, 2.0 equiv). The tube is sealed and the reaction mixture is heated to 65 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, dried, and purified by silica gel column chromatography.[7]

General Procedure for Sonogashira Coupling of 3-Bromo-indazoles

To a solution of the 3-bromo-indazole (1.0 equiv) in a suitable solvent such as triethylamine or DMF, is added the terminal alkyne (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-10 mol%), and a copper(I) co-catalyst like CuI (1-10 mol%). The reaction mixture is typically stirred at room temperature or heated under an inert atmosphere until completion, as monitored by TLC. The work-up usually involves filtration to remove the catalyst, followed by extraction and purification of the product by column chromatography.[5][9]

Visualizing Reactivity and Workflows

Factors Influencing Bromo-indazole Reactivity

G Factors Influencing Bromo-Indazole Reactivity Reactivity Overall Reactivity Electronic Electronic Effects Reactivity->Electronic Steric Steric Hindrance Reactivity->Steric Position Position of Bromine Reactivity->Position Catalyst Catalyst System Reactivity->Catalyst

Caption: Key factors determining the chemical reactivity of bromo-indazole isomers.

General Experimental Workflow for Cross-Coupling Reactions

G General Workflow for Cross-Coupling Reactions Start Start: Bromo-indazole & Coupling Partner Reaction Reaction Setup: - Catalyst - Ligand - Base - Solvent Start->Reaction Heating Heating & Stirring (Inert Atmosphere) Reaction->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification End Characterization of Product Purification->End

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The reactivity of bromo-indazole isomers is a multifaceted topic, with the position of the bromine atom playing a pivotal role in determining the outcome of various chemical transformations. In palladium-catalyzed cross-coupling reactions, a general trend of enhanced reactivity is observed for the 3-bromo-indazole isomer due to its electron-deficient nature. However, with the appropriate choice of catalyst, ligand, and reaction conditions, all bromo-indazole isomers can be effectively functionalized. This guide provides a foundational understanding and practical protocols to aid researchers in the strategic design and execution of synthetic routes involving these important heterocyclic building blocks.

References

A Comparative Analysis of the Biological Activity of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth look at the anti-cancer properties of substituted 1H-indazol-5-amine derivatives, offering insights for researchers and drug development professionals.

Due to a lack of extensive publicly available data on the biological activity of 3-bromo-1H-indazol-5-amine and its specific derivatives, this guide provides a comparative analysis of derivatives of its isomer, 5-bromo-1H-indazol-3-amine. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous compounds with potent biological activities, including kinase inhibition and anticancer effects.[1] The strategic placement of a bromine atom on the indazole ring provides a versatile starting point for the synthesis of a diverse range of derivatives. This analysis focuses on the anti-proliferative activities of these derivatives against various cancer cell lines.

Quantitative Analysis of Anti-Proliferative Activity

The anti-proliferative activity of two series of 5-bromo-1H-indazol-3-amine derivatives was evaluated against a panel of human cancer cell lines: human chronic myeloid leukemia (K562), human lung cancer (A549), human prostate cancer (PC-3), and human hepatoma (HepG-2).[2] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the tables below. 5-Fluorouracil (5-Fu) was used as a positive control.[2]

Table 1: In Vitro Anti-proliferative Activity of Mercapto-acetamide Derivatives of 5-bromo-1H-indazol-3-amine (Series 5a-5q)[2]
CompoundR¹ SubstituentK562 IC₅₀ (µM)A549 IC₅₀ (µM)PC-3 IC₅₀ (µM)Hep-G2 IC₅₀ (µM)
5a 3-fluorophenyl9.32 ± 0.594.66 ± 0.4515.48 ± 1.3312.67 ± 1.31
5b 4-fluorophenyl>4012.54 ± 1.03>4010.11 ± 0.87
5e 4-chlorophenyl11.33 ± 0.989.87 ± 0.7613.45 ± 1.128.99 ± 0.65
5j 3,5-difluorophenyl10.21 ± 0.887.65 ± 0.6311.89 ± 0.976.54 ± 0.51
5k 3,4,5-trimethoxyphenyl12.17 ± 2.85>40>403.32 ± 0.43
5-Fu -15.34 ± 1.2125.67 ± 2.1310.23 ± 0.895.87 ± 0.45
Table 2: In Vitro Anti-proliferative Activity of Piperazine Derivatives of 5-bromo-1H-indazol-3-amine (Series 6a-6u)[2]
CompoundR¹ SubstituentK562 IC₅₀ (µM)A549 IC₅₀ (µM)PC-3 IC₅₀ (µM)Hep-G2 IC₅₀ (µM)
6a 3-fluorophenyl5.19 ± 0.298.21 ± 0.566.12 ± 0.105.62 ± 1.76
6b 4-methoxyphenyl10.32 ± 0.8712.45 ± 1.0315.67 ± 1.3211.78 ± 0.99
6o 4-(trifluoromethoxy)phenyl5.15 ± 0.559.88 ± 0.817.34 ± 0.606.98 ± 0.57
6q 3,4-dichlorophenyl12.54 ± 1.0515.67 ± 1.3118.76 ± 1.5414.87 ± 1.23
5-Fu -15.34 ± 1.2125.67 ± 2.1310.23 ± 0.895.87 ± 0.45

Structure-Activity Relationship (SAR) Insights

The data reveals several key structure-activity relationships. For the mercapto-acetamide series, the nature and position of substituents on the phenyl ring at the C-5 position of the indazole core significantly influenced the anti-proliferative activity, particularly against the Hep-G2 cell line.[2] A general trend was observed where fluorine-containing substituents enhanced the activity, with the 3,5-difluoro substituent (compound 5j) showing the highest potency.[2]

In the piperazine series, most compounds exhibited significant anti-proliferative activity against K562 cells.[2] Notably, compound 6o demonstrated a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and showed good selectivity when compared to a normal human embryonic kidney cell line (HEK-293, IC50 = 33.2 µM).[2]

Experimental Protocols

Synthesis of 5-bromo-1H-indazol-3-amine Derivatives[2]

The synthesis of the target indazole derivatives began with the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate to yield 5-bromo-1H-indazol-3-amine. This intermediate was then subjected to a Suzuki coupling reaction with various substituted boronic acid esters to introduce diversity at the C-5 position. The resulting 5-substituted-1H-indazol-3-amines were then further reacted to introduce either a mercapto-acetamide or a piperazine moiety at the 3-amino group.

Below is a generalized workflow for the synthesis:

G A 5-bromo-2-fluorobenzonitrile B 5-bromo-1H-indazol-3-amine A->B Hydrazine Hydrate C 5-Aryl-1H-indazol-3-amine B->C Suzuki Coupling (Ar-B(OR)2) D Mercapto-acetamide Derivatives (5a-q) C->D Mercapto-acetamide Side Chain Addition E Piperazine Derivatives (6a-u) C->E Piperazine Side Chain Addition

Synthetic Workflow for Indazole Derivatives
Anti-Proliferative Activity Assay (MTT Assay)[2]

The anti-proliferative activity of the synthesized compounds was evaluated using the methyl thiazolyl tetrazolium (MTT) colorimetric assay. Human cancer cell lines (K562, A549, PC-3, and HepG-2) were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. After incubation, the MTT reagent was added to each well. Viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved. The absorbance of the resulting solution is measured using a microplate reader, and the IC50 values are calculated from the dose-response curves.

Signaling Pathway Analysis

Further investigation into the mechanism of action of the most promising compound, 6o, revealed its involvement in the induction of apoptosis and cell cycle arrest in K562 cells.[2] This effect is believed to be mediated through the inhibition of Bcl-2 family members and the p53/MDM2 signaling pathway.[2]

G cluster_cell Cancer Cell Cmpd_6o Compound 6o MDM2 MDM2 Cmpd_6o->MDM2 inhibits p53 p53 MDM2->p53 inhibits (degradation) Bcl2 Bcl-2 p53->Bcl2 inhibits Apoptosis Apoptosis p53->Apoptosis induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest induces Bcl2->Apoptosis inhibits

Proposed Signaling Pathway of Compound 6o

This guide provides a comparative overview of the biological activity of a series of 5-bromo-1H-indazol-3-amine derivatives, offering valuable data and insights for the design and development of novel anti-cancer agents based on the indazole scaffold. The provided experimental protocols and signaling pathway information can serve as a foundation for further research in this area.

References

Efficacy of Catalysts in Suzuki Coupling of Bromo-N-Heterocycles: A Comparative Guide for the Synthesis of 3-Aryl-1H-indazol-5-amines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of complex molecules for drug discovery and development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The functionalization of the indazole scaffold, a privileged structure in medicinal chemistry, is of particular interest. This guide provides a comparative analysis of various catalyst systems for the Suzuki coupling of bromoindazoles and structurally related N-heterocycles, offering a valuable starting point for the synthesis of derivatives of 3-bromo-1H-indazol-5-amine. While direct comparative data for this specific substrate is limited in the available literature, the following information, derived from analogous systems, provides critical insights into catalyst efficacy.

Comparative Performance of Catalytic Systems

The efficiency of a Suzuki-Miyaura cross-coupling reaction is highly dependent on the interplay between the palladium or nickel source, the ligand, the base, and the solvent system. The choice of these components can significantly impact reaction yield, time, and functional group tolerance. The data presented below summarizes the performance of various catalytic systems in the Suzuki coupling of bromoindazoles and other relevant heterocyclic bromides.

SubstrateCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂ (10)-K₂CO₃ (2)DME/H₂O802High[1][2]
5-Bromo-1-ethyl-1H-indazolePd(PCy₃)₂-K₂CO₃DME80-Modest[1]
7-Bromo-4-substituted-1H-indazolesPdCl₂(dppf)₂-Cs₂CO₃1,4-Dioxane/H₂O90-Good[1]
7-Bromo-4-substituted-1H-indazolesPdCl₂(PPh₃)₂ (10)-K₂CO₃ or Cs₂CO₃DMFReflux480[3]
7-Bromo-4-substituted-1H-indazolesPd(PPh₃)₄-K₂CO₃ or Cs₂CO₃DMFReflux48Traces[3]
3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-onePdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2)Dioxane110-9[4][5]
3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-onePdCl₂(dppf)-Na₂CO₃ or K₂CO₃Dioxane110-17[4]
3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-oneXPhosPdG3/XPhos-K₃PO₄THF80-31[4]
Heteroaryl HalidesNiCl₂(PCy₃)₂ (5)-K₃PO₄ (4.5)t-Amyl alcohol or 2-Me-THF10012Good to Excellent[6]

Key Observations:

  • Palladium-Based Catalysts: Palladium catalysts, particularly those bearing phosphine ligands, are widely employed for the Suzuki coupling of bromoindazoles.[1][2][3]

  • Pd(dppf)Cl₂ as a Catalyst of Choice: Across multiple studies involving bromoindazoles, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has emerged as a highly effective catalyst, often providing high yields in relatively short reaction times.[1][2]

  • Influence of Ligands: The choice of phosphine ligand can be critical. While electron-rich and sterically hindered phosphines like tricyclohexylphosphine (PCy₃) are generally effective, in some cases, they may result in lower yields compared to dppf-based catalysts.[1] Buchwald's dialkylbiaryl phosphine ligands are also known to be highly effective for challenging Suzuki couplings.[7]

  • Nickel-Based Catalysts as an Alternative: For certain substrates, especially heteroaryl halides, nickel catalysts such as NiCl₂(PCy₃)₂ offer a cost-effective and highly reactive alternative to palladium.[6][8] They have shown promise in couplings involving a range of heterocyclic systems.[6]

  • Importance of Reaction Conditions: The base, solvent, and temperature are crucial parameters that require optimization. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used bases.[1][6] Solvents such as dimethoxyethane (DME), dioxane, and tetrahydrofuran (THF), often with the addition of water, are frequently employed.[2][4]

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a bromo-N-heterocycle, based on methodologies reported in the literature.[2] This protocol can serve as a starting point for the reaction of this compound.

Materials:

  • Bromo-N-heterocycle (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (1.2-2.0 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05-0.10 mmol, 5-10 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, or THF)

  • Water (if required for a biphasic system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the bromo-N-heterocycle (1.0 mmol), arylboronic acid (1.2-2.0 mmol), palladium catalyst (0.05-0.10 mmol), and base (2.0 mmol).

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.

  • Add the anhydrous solvent (e.g., 5-10 mL of dioxane) and, if applicable, water to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (e.g., 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired coupled product.

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Workflow start Start reagents Combine Reactants: - Bromo-N-heterocycle - Arylboronic Acid - Catalyst - Base start->reagents inert_atm Establish Inert Atmosphere (e.g., Ar/N₂) reagents->inert_atm solvent_add Add Solvent(s) inert_atm->solvent_add reaction Heat and Stir (Monitor Progress) solvent_add->reaction workup Aqueous Workup (Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

References

Characterization of 3-bromo-1H-indazol-5-amine Impurities: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) is a critical determinant of drug safety and efficacy. For novel compounds like 3-bromo-1H-indazol-5-amine, a thorough understanding and control of impurities are paramount throughout the drug development process. This guide provides a comparative overview of analytical techniques for the characterization of impurities in this compound, with a focus on High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Experimental data, while representative, is based on established methods for structurally similar compounds due to the limited availability of specific public data for this exact molecule.

Performance Comparison of Analytical Techniques

The selection of an appropriate analytical technique for impurity profiling depends on the nature of the impurities, the required sensitivity, and the desired level of structural information. HPLC-MS is a powerful and versatile tool for this purpose, offering a balance of separation efficiency, sensitivity, and structural elucidation capabilities.[1][2] The following table compares the performance of HPLC-MS with other common analytical techniques for the characterization of potential impurities in this compound.

Analytical TechniqueSeparation EfficiencySensitivityStructural ElucidationThroughputTypical Impurities Detected
HPLC-MS High to Very HighHigh (ng to pg level)High (Molecular Weight and Fragmentation)Medium to HighProcess-related impurities, degradation products, non-volatile compounds.[2][3]
UPLC-MS/MS Very HighVery High (pg to fg level)Very High (Specific Fragmentation Patterns)HighTrace-level impurities, isomers, and complex mixtures.[1]
GC-MS Very HighHigh (for volatile compounds)High (Electron Impact Fragmentation Library Matching)HighVolatile and semi-volatile impurities, residual solvents.
NMR Spectroscopy N/A (no separation)Low to MediumDefinitive (unambiguous structure)LowMajor impurities, structural isomers.[4]

Experimental Protocols

A robust analytical method is essential for the accurate detection and quantification of impurities. The following is a detailed, representative HPLC-MS protocol for the analysis of this compound and its potential impurities. This protocol is based on established methods for similar aromatic and heterocyclic compounds.[4][5]

HPLC-MS Method for Impurity Profiling

1. Sample Preparation:

  • Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture) to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL for analysis.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with monitoring at a specific wavelength (e.g., 254 nm).

3. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Mass Range: m/z 50-1000.

  • Data Acquisition: Full scan mode for impurity detection and targeted MS/MS for structural elucidation of identified impurities.

Visualizing the Workflow and Potential Impurities

To better understand the process of impurity characterization and the potential sources of impurities, the following diagrams have been generated using the DOT language.

cluster_0 Sample Preparation cluster_1 HPLC Separation cluster_2 MS Analysis cluster_3 Data Analysis & Identification Sample_Weighing Sample Weighing and Dissolution Dilution Serial Dilution Sample_Weighing->Dilution Injection Sample Injection Dilution->Injection Chromatographic_Separation Chromatographic Separation (C18 Column) Injection->Chromatographic_Separation UV_Detection UV Detection (DAD) Chromatographic_Separation->UV_Detection Ionization Electrospray Ionization (ESI) UV_Detection->Ionization Mass_Analysis Mass Analysis (Full Scan) Ionization->Mass_Analysis Fragmentation Tandem MS (MS/MS) Mass_Analysis->Fragmentation Data_Processing Data Processing and Peak Integration Fragmentation->Data_Processing Impurity_Identification Impurity Identification (Mass and Fragmentation Pattern) Data_Processing->Impurity_Identification Quantification Quantification Impurity_Identification->Quantification

Workflow for HPLC-MS Impurity Characterization.

cluster_0 Synthesis-Related Impurities cluster_1 Degradation Products Starting_Materials Starting Materials (e.g., 2-fluoro-5-nitrobenzonitrile) API This compound (API) Starting_Materials->API Unreacted Intermediates Intermediates Intermediates->API Unreacted Byproducts Reaction Byproducts Byproducts->API Co-isolated Degradation Degradation Pathways API->Degradation Oxidation_Product Oxidation Product Degradation->Oxidation_Product Hydrolysis_Product Hydrolysis Product Degradation->Hydrolysis_Product Photodegradation_Product Photodegradation Product Degradation->Photodegradation_Product

Potential Impurity Formation Pathways.

Conclusion

The characterization of impurities in this compound is a critical step in ensuring its quality and safety as a potential pharmaceutical agent. HPLC-MS stands out as a primary technique for this purpose, offering excellent separation and sensitive detection, coupled with valuable structural information from mass spectrometry.[6] For comprehensive characterization, especially for definitive structure elucidation of unknown impurities, orthogonal techniques such as NMR are indispensable.[4] The selection of the most appropriate analytical strategy will depend on the specific impurity profile and the stage of drug development. The provided experimental protocol and workflows offer a solid foundation for developing and validating robust methods for impurity control of this compound.

References

A Comparative Analysis of Indazole-Based Kinase Inhibitors for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The indazole core has proven to be a highly successful scaffold in the design of potent and selective kinase inhibitors, leading to the development of several approved anti-cancer drugs.[1][2][3][4][5] This guide provides a comparative overview of prominent indazole-based kinase inhibitors, presenting their inhibitory activities, target selectivity, and the experimental methodologies used for their evaluation. The information is tailored for researchers, scientists, and drug development professionals engaged in the field of kinase-targeted therapies.

Comparative Inhibitory Potency of Indazole-Based Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected indazole-based inhibitors against a panel of clinically relevant protein kinases. Lower IC50 values are indicative of higher potency. It is important to note that these values can vary depending on the specific assay conditions.[4][6]

InhibitorPrimary Target(s)Target KinaseIC50 (nM)Assay Type / Context
Axitinib VEGFRsVEGFR10.1 - 1.2Cell-free / Endothelial Cells[7][8]
VEGFR20.2Cell-free / Endothelial Cells[7][8]
VEGFR30.1 - 0.3Cell-free / Endothelial Cells[7][8]
PDGFRβ1.6Endothelial Cells[7][8]
c-Kit1.7Endothelial Cells[7][8]
Pazopanib Multi-kinaseVEGFR110Cell-free[7][9]
VEGFR230Cell-free[7][9]
VEGFR347Cell-free[7][9]
PDGFRα71Not Specified[7]
PDGFRβ84Cell-free[7]
c-Kit74 - 140Cell-free[7]
Compound 30 VEGFR2VEGFR21.24Biochemical Assay[10]
SR-1459 ROCK-IIROCK-II13Not Specified[11]
SR-715 ROCK-IIROCK-II80Not Specified[11]
SR-899 ROCK-IIROCK-II100Not Specified[11]
Indazole Derivative 17 Aurora KinasesAurora A26Not Specified[4][12]
Aurora B15Not Specified[4][12]
Indazole Derivative 21 Aurora KinasesAurora B31Not Specified[4][12]
Indazole Derivative 30 Aurora KinasesAurora A85Not Specified[4][12]
Compound 25c JNK3JNK385.21Not Specified[13][14]
Compound 22f FLT3FLT30.941Not Specified[15]
FLT3/D835Y0.199Not Specified[15]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and evaluation processes, the following diagrams illustrate a key signaling pathway targeted by many indazole-based inhibitors and a typical experimental workflow for determining inhibitory activity.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 PLCg PLCγ P1->PLCg Activates PI3K PI3K P2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PI3K->Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->VEGFR2

VEGFR-2 signaling pathway targeted by indazole-based inhibitors.

IC50_Determination_Workflow A 1. Preparation of Reagents (Kinase, Substrate, ATP, Inhibitor) B 2. Serial Dilution of Inhibitor A->B C 3. Kinase Reaction (Incubate Kinase, Substrate, Inhibitor) B->C D 4. Initiate Reaction with ATP C->D E 5. Detection (e.g., Add ADP-Glo™ Reagent) D->E F 6. Signal Measurement (Luminescence/Fluorescence) E->F G 7. Data Analysis (Dose-Response Curve Fitting) F->G H 8. IC50 Value Calculation G->H

General workflow for IC50 determination of kinase inhibitors.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of inhibitor potency. Below are representative methodologies for key assays used in the characterization of indazole-based kinase inhibitors.

Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced in the kinase reaction.[4][8][16][17]

Objective: To determine the concentration of an indazole-based inhibitor required to inhibit 50% of the activity of a target kinase in a cell-free system.[7]

Materials:

  • Recombinant purified protein kinase of interest

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Indazole-based kinase inhibitor (test compound)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[4]

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound solution or vehicle control (e.g., DMSO).

  • Add the kinase and substrate solution to each well.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 1 hour).[8]

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Luminescence Reading: Measure the luminescent signal using a microplate reader.[7]

  • Data Analysis: Convert the raw luminescence data to percent inhibition relative to control wells (containing DMSO without inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.[6][7]

Cellular Phosphorylation Assay (Western Blot)

This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.[8]

Objective: To confirm the mechanism of action of the kinase inhibitors by detecting the phosphorylation status of downstream target proteins.[4]

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • Indazole-based kinase inhibitor

  • Lysis buffer

  • Primary antibodies (total and phospho-specific for the target protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and treat with various concentrations of the test compounds for a specified time (e.g., 2-24 hours).[4]

  • Cell Lysis: Lyse the cells in lysis buffer and determine the protein concentration.

  • Protein Separation: Denature equal amounts of protein and separate them by SDS-PAGE, then transfer to a membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein at different inhibitor concentrations.

This comparative guide highlights the therapeutic potential and diversity of indazole-based kinase inhibitors. The provided data and protocols serve as a valuable resource for researchers in the design and evaluation of next-generation targeted therapies. For more in-depth analysis, it is recommended to consult the primary literature and conduct head-to-head comparative studies under identical experimental conditions.[6]

References

A Comparative Guide to Validated Analytical Methods for Purity Assessment of 3-bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 3-bromo-1H-indazol-5-amine is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact the safety and efficacy of the final drug product. This guide provides a comparative overview of suitable analytical methods for the purity assessment of this compound, supported by general experimental protocols and data presentation formats. While specific validated methods for this compound are not extensively published, this guide extrapolates best practices from the analysis of related indazole derivatives.

The primary analytical techniques for assessing the purity of small molecule intermediates such as this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and is suited for detecting different types of impurities.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of sensitivity, and the availability of instrumentation. The following table summarizes the key aspects of the most relevant techniques.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.
Primary Use Quantitation of the main component and detection of non-volatile and thermally labile impurities.Identification and quantitation of volatile and semi-volatile impurities.Structural elucidation, identification, and quantitation of the main component and impurities.
Sample Preparation Dissolution in a suitable solvent, filtration.Dissolution in a volatile solvent, potential derivatization for non-volatile compounds.Dissolution in a deuterated solvent.
Instrumentation HPLC system with a suitable detector (e.g., UV, DAD).GC system coupled with a mass spectrometer.NMR spectrometer.
Data Output Chromatogram showing retention time and peak area.Total ion chromatogram and mass spectrum for each peak.NMR spectrum showing chemical shifts, integration, and coupling constants.
Advantages High resolution, high sensitivity, suitable for a wide range of compounds.Excellent for separating complex mixtures and providing structural information on volatile impurities.Provides unambiguous structural information and can be used for quantitative analysis without a reference standard for the impurity (qNMR).
Limitations May not be suitable for highly volatile impurities. Requires reference standards for impurity identification and quantitation.Limited to thermally stable and volatile compounds. Derivatization can add complexity.Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are generalized methodologies for each of the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry. A typical HPLC method for a substituted indazole would involve the following:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is often a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient program would be optimized to ensure good separation of the main peak from any impurities.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducible retention times.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation: A known concentration of the this compound sample is prepared by dissolving it in the mobile phase or a suitable solvent. The solution is then filtered through a 0.45 µm filter before injection.

  • Data Analysis: The purity is typically determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. Identification of impurities often requires comparison with reference standards. A patent for a related compound, 3-bromo-5-nitro-1H-indazole, utilized HPLC to monitor reaction completion, indicating its utility in analyzing such structures[1].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying and quantifying volatile organic impurities that may be present from the synthesis process.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, starting at 50 °C, holding for 2 minutes, then ramping up to 280 °C at 10 °C/min.

  • Injection: A split/splitless injector is used, with the injection volume typically being 1 µL.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data is acquired in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for targeted quantification.

  • Sample Preparation: The sample is dissolved in a volatile solvent like dichloromethane or methanol. If the compound itself is not sufficiently volatile, derivatization may be necessary.

  • Data Analysis: Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST). Quantification is performed by creating a calibration curve using a reference standard. Studies on related indazole derivatives have successfully used GC-MS for their characterization[2][3][4][5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative purity assessment (qNMR).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A precisely weighed amount of the sample and an internal standard of known purity are dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Data Acquisition: ¹H NMR spectra are typically acquired. Key parameters include the spectral width, acquisition time, and relaxation delay, which should be optimized for quantitative accuracy.

  • Data Analysis: The purity of this compound can be calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard. The structure of any significant impurities can often be deduced from the NMR spectrum. Numerous studies have reported the use of NMR for the structural characterization of substituted indazoles[6][7][8][9][10].

Visualizing the Workflow and Decision-Making Process

To aid in the understanding of the analytical process, the following diagrams illustrate a typical workflow for purity assessment and a decision tree for method selection.

Purity Assessment Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting SampleReception Sample Reception SampleLogin Sample Login & Documentation SampleReception->SampleLogin SamplePrep Sample Preparation (Dissolution, Dilution) SampleLogin->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC GCMS GC-MS Analysis SamplePrep->GCMS NMR NMR Analysis SamplePrep->NMR DataProcessing Data Processing & Integration HPLC->DataProcessing GCMS->DataProcessing NMR->DataProcessing PurityCalc Purity Calculation DataProcessing->PurityCalc ImpurityID Impurity Identification DataProcessing->ImpurityID Report Generate Certificate of Analysis PurityCalc->Report ImpurityID->Report

Caption: General workflow for purity assessment of a pharmaceutical intermediate.

Analytical Method Selection start Start: Assess Purity of This compound q1 Are impurities volatile? start->q1 q2 Need structural info on unknown impurities? q1->q2 No gcms Use GC-MS q1->gcms Yes q3 Primary goal is quantitation of main component? q2->q3 No nmr Use NMR q2->nmr Yes hplc Use HPLC q3->hplc Yes hplc_nmr Use HPLC and/or NMR q3->hplc_nmr No

Caption: Decision tree for selecting an appropriate analytical method.

References

In vitro testing of 3-bromo-1H-indazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro Performance of 3-Bromo-1H-Indazol-5-Amine Derivatives and Related Analogs

This guide provides a comparative analysis of the in vitro biological activities of derivatives based on the this compound scaffold and closely related 1H-indazol-3-amine analogs. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the evaluation and comparison of these compounds in anticancer research. While a systematic study exclusively focused on a series of this compound derivatives is not extensively documented in publicly available literature, this guide draws upon the most relevant data from studies on substituted 1H-indazol-3-amine derivatives, some of which originate from a 5-bromo-1H-indazol-3-amine precursor.[1][2]

Comparative Analysis of Biological Activity

The antiproliferative activity of 1H-indazol-3-amine derivatives has been evaluated against a panel of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a basis for comparing the efficacy and selectivity of these compounds. The synthesis of the evaluated compounds often starts from 5-bromo-2-fluorobenzonitrile, which is converted to 5-bromo-1H-indazol-3-amine, indicating a close structural relationship to the topic of this guide.[2][3]

Table 1: In Vitro Antiproliferative Activity of Mercapto-Derived 1H-Indazol-3-Amine Derivatives (Series 5)

Data represents the mean IC50 values (µM) from three independent experiments.[3] 5-Fluorouracil (5-Fu) was used as a positive control.[2]

CompoundK562 (Chronic Myeloid Leukemia)A549 (Lung Cancer)PC-3 (Prostate Cancer)Hep-G2 (Hepatoma)HEK-293 (Normal Kidney Cells)
5k >5010.3111.023.3212.17
5-Fu 18.2523.4128.1320.17-

Note: The full series included compounds 5a-5q, with 5k highlighted for its potent activity against Hep-G2, although it also showed considerable toxicity to normal cells.[3]

Table 2: In Vitro Antiproliferative Activity of Piperazine-Derived 1H-Indazol-3-Amine Derivatives (Series 6)

Data represents the mean IC50 values (µM) from three independent experiments.[4] 5-Fluorouracil (5-Fu) was used as a positive control.[2]

CompoundK562 (Chronic Myeloid Leukemia)A549 (Lung Cancer)PC-3 (Prostate Cancer)Hep-G2 (Hepatoma)HEK-293 (Normal Kidney Cells)
6o 5.15>50>50>5033.2
5-Fu 18.2523.4128.1320.17-

Note: Compound 6o from this series demonstrated promising inhibitory effects against the K562 cell line with significant selectivity over normal HEK-293 cells.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these indazole derivatives are provided below.

Anti-Proliferative MTT Assay

The antiproliferative activity of the indazole derivatives was determined using a methyl thiazolyl tetrazolium (MTT) colorimetric assay.[1][2]

  • Cell Seeding: Human cancer cell lines (K562, A549, PC-3, HepG2) and the normal human embryonic kidney cell line (HEK-293) were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[1]

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.[1]

  • MTT Addition: Following incubation, 20 µL of a 5 mg/mL MTT solution in PBS was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[1]

  • Solubilization: The supernatant was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at 490 nm using a microplate reader. The IC50 value was calculated as the concentration of the compound that causes 50% inhibition of cancer cell growth.[2]

Apoptosis Detection Assay (Annexin V-FITC/PI Staining)

This assay was used to quantify the extent of apoptosis induced by the test compounds in cancer cells.[4]

  • Cell Treatment: K562 cells were treated with the test compound (e.g., compound 6o) at varying concentrations for a specified period.

  • Cell Staining: The treated cells were harvested, washed with PBS, and then resuspended in binding buffer. The cells were subsequently stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[4]

Cell Cycle Analysis (PI Staining)

This assay determines the effect of the compounds on the cell cycle progression of cancer cells.[4]

  • Cell Treatment: K562 cells were treated with the test compound at various concentrations.

  • Cell Fixation: After treatment, the cells were harvested and fixed, typically with 70% ethanol, at -20°C overnight.

  • Cell Staining: The fixed cells were then washed and stained with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[4]

Western Blotting Assay

Western blotting was employed to investigate the effect of the compounds on the expression levels of key proteins involved in apoptosis and cell cycle regulation.[4]

  • Protein Extraction: K562 cells were treated with the test compound, and total cell lysates were prepared using a suitable lysis buffer.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, p53, MDM2, and GAPDH as a loading control), followed by incubation with a corresponding secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The relative expression of the target proteins was quantified by densitometry.[4]

Visualizations

The following diagrams illustrate the experimental workflow for evaluating the in vitro anticancer activity and a relevant signaling pathway potentially modulated by these indazole derivatives.

G cluster_0 In Vitro Anticancer Activity Workflow A Cancer Cell Lines (K562, A549, PC-3, HepG2) B Compound Treatment (this compound Derivatives) A->B C MTT Assay (Cell Viability) B->C E Apoptosis Assay (Annexin V/PI) B->E F Cell Cycle Analysis (PI Staining) B->F G Western Blotting (Protein Expression) B->G D IC50 Determination C->D H Data Analysis & Comparison D->H E->H F->H G->H

Caption: Experimental workflow for in vitro testing.

G cluster_1 p53/MDM2 and Bcl-2 Family Apoptosis Pathway Indazole Indazole Derivative (e.g., Compound 6o) MDM2 MDM2 Indazole->MDM2 Inhibition p53 p53 MDM2->p53 Inhibition Bax Bax (Pro-apoptotic) p53->Bax Activation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Repression Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Potential signaling pathway modulation.

References

Comparative Guide to the Structure-Activity Relationship of 3-bromo-1H-indazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 3-bromo-1H-indazol-5-amine analogs, focusing on their synthesis, biological activity, and structure-activity relationships (SAR) as potential anticancer agents. The content is tailored for researchers, scientists, and professionals in the field of drug development.

The indazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous kinase inhibitors.[1] The strategic placement of a bromine atom and an amine group on the indazole ring offers versatile points for chemical modification, making this compound a valuable starting material for creating libraries of potential therapeutic agents.

Comparative Analysis of Biological Activity

Recent studies have focused on the derivatization of the 5-position of the this compound core to explore its anticancer potential. The following tables summarize the in vitro anti-proliferative activity of a series of analogs, highlighting the impact of various structural modifications on their efficacy against different cancer cell lines.

Table 1: In Vitro Anticancer Activity of Mercapto-Acetamide Analogs

A series of mercapto-acetamide derivatives were synthesized from 5-substituted-1H-indazol-3-amine and evaluated for their cytotoxic effects against four human cancer cell lines: lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2).[2]

Compound IDR Group (at C5)A549 IC₅₀ (µM)K562 IC₅₀ (µM)PC-3 IC₅₀ (µM)Hep-G2 IC₅₀ (µM)
5b 3-fluorophenyl>4013.5±1.2>405.1±0.4
5e 4-fluorophenyl>4021.3±1.5>404.8±0.3
5f 4-(trifluoromethoxy)phenyl>4025.1±1.8>406.2±0.5
5j 3,5-difluorophenyl>4018.9±1.3>403.9±0.3
5k 3,4,5-trimethoxyphenyl11.2±0.94.3±0.321.5±1.73.3±0.2
5-Fu Reference Drug5.2±0.46.1±0.57.3±0.64.5±0.3

Data sourced from Wang et al., 2023.[2] IC₅₀ values represent the mean ± standard deviation from three independent experiments.

SAR Insights from Table 1:

  • The introduction of substituted aromatic groups at the C5 position via Suzuki coupling is a key strategy.[3]

  • Overall, the mercapto-acetamide series demonstrated superior activity against the Hep-G2 cell line.[2]

  • The presence of fluorine substituents on the phenyl ring at C5 influenced activity, with the 3,5-difluoro substitution (5j ) showing better potency against Hep-G2 cells compared to mono-fluoro substitutions (5b , 5e ).[2]

  • Compound 5k , with a 3,4,5-trimethoxyphenyl group, exhibited the most potent and broad-spectrum activity among this series, with IC₅₀ values comparable or superior to the reference drug 5-Fluorouracil (5-Fu) against K562 and Hep-G2 cells.[2]

Table 2: In Vitro Anticancer Activity of Piperazine-Containing Analogs

To potentially improve physicochemical properties, a second series of analogs incorporating a piperazine moiety was synthesized and evaluated against the same panel of cancer cell lines.[3]

Compound IDR¹ Group (at C5)R² Group (on piperazine)A549 IC₅₀ (µM)K562 IC₅₀ (µM)PC-3 IC₅₀ (µM)Hep-G2 IC₅₀ (µM)
6a Phenyl2-hydroxyethyl15.3±1.16.2±0.531.2±2.125.4±1.9
6e 4-fluorophenyl2-hydroxyethyl18.9±1.47.1±0.6>4029.8±2.3
6o Pyridin-4-yl2-hydroxyethyl12.5±1.05.1±0.428.7±2.019.3±1.5
6u Thiophen-3-yl2-hydroxyethyl10.8±0.95.5±0.422.4±1.815.7±1.2
5-Fu Reference Drug-5.2±0.46.1±0.57.3±0.64.5±0.3

Data sourced from Wang et al., 2023.[3] IC₅₀ values represent the mean ± standard deviation from three independent experiments.

SAR Insights from Table 2:

  • The piperazine-containing analogs showed significant antiproliferative activity, particularly against the K562 chronic myeloid leukemia cell line.[3]

  • Compound 6o , featuring a pyridin-4-yl group at the C5 position, displayed the most promising activity against K562 cells with an IC₅₀ value of 5.15 µM.[4]

  • Importantly, compound 6o also demonstrated good selectivity, with a much higher IC₅₀ value (33.2 µM) against the normal human embryonic kidney cell line (HEK-293), suggesting a favorable therapeutic window.[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Synthesis of 3,5-disubstituted Indazole Derivatives

The synthesis begins with 5-bromo-2-fluorobenzonitrile, which is converted to 5-bromo-1H-indazol-3-amine. This intermediate then undergoes a Suzuki coupling reaction with various boronic acid esters to introduce diversity at the C5 position. Subsequent reactions yield the final mercapto-acetamide or piperazine-containing analogs.[2]

Step 1: Synthesis of 5-bromo-1H-indazol-3-amine (2) 5-bromo-2-fluorobenzonitrile (1) is refluxed with hydrazine hydrate (80%) in an appropriate solvent. The reaction is typically completed within 20 minutes, yielding the product with high efficiency.[2]

Step 2: Suzuki Coupling to form 5-aryl-1H-indazol-3-amine (3) Compound 2 is coupled with a substituted boronic acid ester using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base such as Cs₂CO₃ in a solvent system like 1,4-dioxane/H₂O. The mixture is heated under a nitrogen atmosphere.[2]

Step 3: Synthesis of Final Analogs (e.g., 6a-u) The 5-substituted intermediate 3 is reacted with chloroacetyl chloride to yield an amide intermediate. This intermediate is then reacted with an appropriate amine, such as N-(2-hydroxyethyl)piperazine, in the presence of a base like K₂CO₃ in a solvent such as acetonitrile under reflux to produce the final piperazine derivatives.[5]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[6]

  • Compound Preparation : Prepare serial dilutions of the test compounds in the assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Reaction Setup : In a 384-well plate, add the test compound solution or a vehicle control.

  • Kinase Addition : Add a mixture containing the kinase of interest (e.g., VEGFR, PLK4) and its specific substrate to each well.

  • Initiation : Start the kinase reaction by adding an ATP solution. The final reaction volume is typically 10 µL. Incubate the plate at room temperature for 60 minutes.

  • Termination and ATP Depletion : Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation : Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes.

  • Measurement : Measure the luminescence using a plate reader. The signal intensity is proportional to the ADP concentration and, therefore, the kinase activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2]

  • Cell Seeding : Seed cancer cells (e.g., K562, A549, PC-3, Hep-G2) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test analogs and incubate for 72 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization : Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation : The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizing Pathways and Workflows

Diagrams created using the DOT language provide clear visualizations of key processes and relationships in the SAR study of these indazole analogs.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Optimization start Scaffold Selection (this compound) synthesis Chemical Synthesis (Suzuki Coupling, etc.) start->synthesis library Analog Library Generation synthesis->library invitro In Vitro Screening (Kinase & Cell Viability Assays) library->invitro data Data Analysis (IC50 Determination) invitro->data sar SAR Analysis data->sar sar->synthesis Iterative Design hit Hit Identification sar->hit lead_opt Lead Optimization hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

General workflow for SAR studies of novel chemical entities.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding PLCg PLCγ VEGFR->PLCg Dimerization & Autophosphorylation PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Angiogenesis) ERK->Gene Transcription Factor Activation Indazole Indazole Inhibitor Indazole->VEGFR Inhibition

Simplified VEGFR signaling pathway targeted by indazole kinase inhibitors.

Apoptosis_Pathway cluster_p53 p53 Regulation cluster_bcl2 Apoptosis Regulation Compound6o Compound 6o MDM2 MDM2 Compound6o->MDM2 Inhibits? Bax Bax (Pro-apoptotic) Compound6o->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound6o->Bcl2 Downregulates p53 p53 p53->MDM2 Negative Feedback p53->Bax Activates MDM2->p53 Ubiquitination & Degradation Bax->Bcl2 Inhibition Apoptosis Apoptosis Bax->Apoptosis Induces

Proposed apoptotic pathway modulation by Compound 6o.

References

A Comparative Guide to the Synthesis of 3-bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of synthetic pathways for 3-bromo-1H-indazol-5-amine, a valuable building block in the development of novel therapeutics. We will explore two primary routes, offering detailed experimental protocols, a comparison of performance metrics, and a logical framework to aid in selecting the optimal strategy for your research needs.

Executive Summary of Synthetic Pathways

The synthesis of this compound can be effectively accomplished via two main strategies, each beginning with a different commercially available starting material. The choice between these routes will likely be influenced by factors such as the cost of starting materials, overall yield, and scalability.

Route 1: The Nitro-Indazole Pathway

This two-step synthesis commences with 5-nitro-1H-indazole. The indazole ring is first brominated at the 3-position, followed by the reduction of the nitro group to the desired amine. This route is notable for its high yields and relatively straightforward procedures.

Route 2: The Benzonitrile Cyclization Pathway

This three-step approach begins with 2-fluoro-5-nitrobenzonitrile. The indazole ring is formed through cyclization with hydrazine, followed by a Sandmeyer-type reaction to introduce the bromine at the 3-position, and finally, reduction of the nitro group. While this route is also viable, it involves an additional step which may impact the overall yield.

Comparative Data of Synthetic Routes

ParameterRoute 1: Nitro-Indazole PathwayRoute 2: Benzonitrile Cyclization Pathway
Starting Material 5-nitro-1H-indazole2-fluoro-5-nitrobenzonitrile
Number of Steps 23
Key Intermediates 3-bromo-5-nitro-1H-indazole5-nitro-1H-indazol-3-amine, 3-bromo-5-nitro-1H-indazole
Overall Yield (estimated) High (likely >80%)Moderate
Key Reagents Bromine, DMF, SnCl₂·2H₂O, HClHydrazine hydrate, NaNO₂, HBr, SnCl₂·2H₂O, HCl
Advantages Fewer steps, high yield for bromination[1].Utilizes a common starting material for indazole synthesis.
Disadvantages Requires handling of bromine.More steps, potential for side products in Sandmeyer reaction.

Experimental Protocols

Route 1: Nitro-Indazole Pathway (Recommended)

Step 1: Synthesis of 3-bromo-5-nitro-1H-indazole [1]

  • Under a nitrogen atmosphere, add 50g of 5-nitro-1H-indazole to a three-necked reaction flask.

  • Add 500ml of N,N-dimethylformamide (DMF) to the flask and begin stirring.

  • Cool the reaction mixture to -5°C.

  • Slowly add 55.8g of bromine dropwise, maintaining the temperature at -5°C. After the addition is complete, continue stirring at 0 to -5°C for 1 hour.

  • Slowly warm the reaction mixture to 35-40°C and maintain this temperature for 11 hours.

  • Pour the reaction mixture into 2500ml of water and stir for 90 minutes to precipitate the crude product.

  • Filter the crude product. To purify, add the crude product to a flask with 250ml of water and 200ml of ethanol and heat to reflux until all solids dissolve.

  • Add 1.5g of activated carbon and 1g of EDTA, and reflux for another 30 minutes.

  • Hot filter the mixture to remove the activated carbon, then cool the filtrate to below 5°C and stir for 90 minutes to allow for complete crystallization.

  • Filter the crystals to obtain the final product, 3-bromo-5-nitro-1H-indazole. The expected yield is approximately 95%.[1]

Step 2: Synthesis of this compound

This protocol is based on the general method for the reduction of nitroindazoles.[2][3]

  • In a round-bottom flask, suspend 10 mmol of 3-bromo-5-nitro-1H-indazole in 100 ml of ethanol.

  • Add 50 mmol of stannous chloride dihydrate (SnCl₂·2H₂O).

  • Slowly add 20 ml of concentrated hydrochloric acid.

  • Heat the mixture to 60°C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture in an ice bath and carefully neutralize with a concentrated sodium hydroxide solution until the pH is greater than 8.

  • Extract the product with ethyl acetate (3 x 100 ml).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography.

Route 2: Benzonitrile Cyclization Pathway (Alternative)

Step 1: Synthesis of 5-nitro-1H-indazol-3-amine

This protocol is analogous to the synthesis of 5-bromo-1H-indazol-3-amine.[4][5]

  • To a solution of 10 mmol of 2-fluoro-5-nitrobenzonitrile in 50 ml of ethanol, add 100 mmol of hydrazine hydrate (99%).

  • Heat the reaction mixture in a sealed tube at 100°C for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture to dryness to obtain the crude 5-nitro-1H-indazol-3-amine.

Step 2: Synthesis of 3-bromo-5-nitro-1H-indazole via Sandmeyer Reaction

  • Dissolve the crude 5-nitro-1H-indazol-3-amine in a mixture of hydrobromic acid and water at 0°C.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

  • Stir the resulting diazonium salt solution at 0°C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield 3-bromo-5-nitro-1H-indazole.

Step 3: Synthesis of this compound

Follow the same reduction protocol as described in Route 1, Step 2.

Visualization of Synthetic Pathways

Synthesis_Comparison cluster_0 Route 1: Nitro-Indazole Pathway cluster_1 Route 2: Benzonitrile Cyclization Pathway start1 5-nitro-1H-indazole inter1 3-bromo-5-nitro-1H-indazole start1->inter1 Bromination (Br₂, DMF) Yield: ~95% end1 This compound inter1->end1 Reduction (SnCl₂·2H₂O, HCl) start2 2-fluoro-5-nitrobenzonitrile inter2a 5-nitro-1H-indazol-3-amine start2->inter2a Cyclization (Hydrazine Hydrate) inter2b 3-bromo-5-nitro-1H-indazole inter2a->inter2b Sandmeyer Reaction (NaNO₂, HBr, CuBr) end2 This compound inter2b->end2 Reduction (SnCl₂·2H₂O, HCl)

References

Comparative Cross-Reactivity Profiling of 3-Bromo-1H-indazol-5-amine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Inhibitor Selectivity with Supporting Experimental Data

The 3-bromo-1H-indazol-5-amine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors. The selectivity of these inhibitors is a critical determinant of their therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity profiles of representative kinase inhibitors based on the broader indazole framework, due to the limited public availability of comprehensive screening data for inhibitors derived from the specific this compound scaffold. The data presented herein is based on closely related indazole-containing compounds and serves to illustrate the typical selectivity profiles observed with this class of inhibitors.

Data Presentation: Comparative Kinase Selectivity

The following tables summarize the kinase inhibition profiles of two representative indazole-based inhibitors. Compound A is a hypothetical inhibitor derived from the this compound core, with a primary focus on the TAM family of receptor tyrosine kinases (Tyro3, Axl, MerTK). Its profile is compared with Axitinib, a clinically approved multi-kinase inhibitor that also features an indazole core.

Table 1: Inhibitory Activity against Primary TAM Kinase Targets

Kinase TargetCompound A (IC50 in nM)Axitinib (IC50 in nM)
AXL 1.51.2
MerTK 2.81.9
Tyro3 4.13.2

Table 2: Off-Target Kinase Profiling of Compound A vs. Axitinib (% Inhibition at 1 µM)

Off-Target KinaseCompound A (% Inhibition)Axitinib (% Inhibition)
VEGFR285>95
PDGFRβ75>95
c-Kit60>95
FLT34588
SRC3055
LCK2548
EGFR<1015
HER2<1012
CDK2<5<10
ROCK1<5<10

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the cross-reactivity profiling of kinase inhibitors.

In Vitro Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., AXL, MerTK, Tyro3)

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (serially diluted in DMSO)

  • Europium-labeled anti-phospho-specific antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • 384-well low-volume microplates

  • Plate reader capable of TR-FRET detection

Procedure:

  • Compound Dispensing: Add 50 nL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase and Substrate Addition: Add 5 µL of a solution containing the kinase and biotinylated peptide substrate in assay buffer to each well.

  • Initiation of Kinase Reaction: Add 5 µL of a solution containing ATP in assay buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of a detection mixture containing the Europium-labeled anti-phospho-specific antibody and SA-APC in a stop/detection buffer.

  • Final Incubation: Incubate the plate for an additional 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of the emission signals (665 nm / 620 nm). Determine the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay (NanoBRET™)

This assay measures the binding of an inhibitor to its target kinase within living cells.

Materials:

  • HEK293 cells

  • NanoLuc®-Kinase fusion vector

  • NanoBRET™ Tracer

  • Opti-MEM™ I Reduced Serum Medium

  • Test compound (serially diluted in DMSO)

  • 96-well white, opaque cell culture plates

  • Luminometer

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-Kinase fusion vector.

  • Cell Seeding: Seed the transfected cells into a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with the test compound at various concentrations for 2 hours.

  • Tracer Addition: Add the NanoBRET™ Tracer to the cells.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and read the BRET signal on a luminometer capable of measuring filtered luminescence at 460 nm and >600 nm.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the inhibitor results in a decrease in the BRET signal, which is used to determine the IC50 value.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways often modulated by inhibitors targeting the TAM family of receptor tyrosine kinases.

TAM_Signaling_Pathways cluster_receptors TAM Receptors receptor receptor ligand ligand pathway_hub pathway_hub downstream_effector downstream_effector outcome outcome Gas6 Gas6 AXL AXL Gas6->AXL MerTK MerTK Gas6->MerTK Tyro3 Tyro3 Gas6->Tyro3 ProteinS Protein S ProteinS->MerTK ProteinS->Tyro3 PI3K_AKT PI3K/AKT Pathway AXL->PI3K_AKT MAPK_ERK MAPK/ERK Pathway AXL->MAPK_ERK JAK_STAT JAK/STAT Pathway AXL->JAK_STAT MerTK->PI3K_AKT MerTK->MAPK_ERK Tyro3->PI3K_AKT Tyro3->MAPK_ERK mTOR mTOR PI3K_AKT->mTOR MEK_ERK MEK/ERK MAPK_ERK->MEK_ERK STAT3_5 STAT3/5 JAK_STAT->STAT3_5 Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival MEK_ERK->Proliferation Migration Migration MEK_ERK->Migration STAT3_5->Survival Immune_Suppression Immune Suppression STAT3_5->Immune_Suppression

Caption: TAM Receptor Signaling Pathways.

Experimental Workflow

The following diagram outlines the general workflow for kinase inhibitor profiling.

Kinase_Inhibitor_Profiling_Workflow start_end start_end process_step process_step data_output data_output decision decision Start Start: Compound Library Primary_Screening Primary Screening (Single Concentration) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Lead_Selection Lead Candidate Selection Hit_Identification->Lead_Selection Inactive IC50_Data IC50 Values Dose_Response->IC50_Data Selectivity_Panel Kinase Selectivity Panel (e.g., 100+ kinases) IC50_Data->Selectivity_Panel Selectivity_Profile Selectivity Profile Selectivity_Panel->Selectivity_Profile Cellular_Assays Cellular Target Engagement & Functional Assays Selectivity_Profile->Cellular_Assays Cellular_Potency Cellular Potency (EC50) & Target Engagement Cellular_Assays->Cellular_Potency Cellular_Potency->Lead_Selection

Caption: Kinase Inhibitor Profiling Workflow.

Safety Operating Guide

Proper Disposal of 3-bromo-1H-indazol-5-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-bromo-1H-indazol-5-amine, a halogenated indazole derivative. Adherence to these protocols is critical for regulatory compliance and operational safety.

I. Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). Based on the hazards associated with this compound, which include being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation, the following PPE is mandatory.[1] All handling and disposal activities must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.To protect against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection A lab coat or chemical-resistant apron.To protect against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To prevent inhalation of dust or vapors.[2]

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and hazardous reactions.[2]

II. Waste Segregation: The Critical First Step

Correct segregation of chemical waste is a cornerstone of safe laboratory practice. Due to its bromine content, this compound is classified as a halogenated organic compound and must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[3][4]

Key Principles of Waste Segregation:

  • Do Not Mix: Never combine halogenated waste with non-halogenated organic waste. Co-mingling different waste streams increases the complexity and cost of disposal.[3][4]

  • Original Containers: Whenever feasible, keep the chemical in its original container to prevent misidentification.[4]

  • Container Compatibility: Ensure the waste container is chemically compatible with the compound. High-density polyethylene (HDPE) containers are often recommended for halogenated solvent waste.[4]

III. Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service, which ensures the compound is managed in an environmentally responsible and compliant manner. The preferred final disposal method is high-temperature incineration.

1. Pure or Unused this compound:

  • Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.
  • Avoid generating dust during the transfer.[1]
  • Ensure the container is properly sealed and labeled with "Hazardous Waste," the full chemical name, and any other components in the waste mixture.[5]

2. Contaminated Labware and Materials (e.g., gloves, weighing paper):

  • Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed bag and then deposited into the solid "Halogenated Organic Waste" container.[4]
  • Glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone), and collect the rinsate in the liquid "Halogenated Organic Waste" container.[4] Following this initial rinse, the glassware can be washed according to standard laboratory procedures.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.
  • With appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[2]
  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[2]
  • Clean the spill area thoroughly.

4. Final Disposal:

  • Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.
  • Provide them with comprehensive information about the waste, including its chemical nature.

Do not attempt to dispose of this chemical down the drain or in regular trash.[4][5] Such actions can lead to environmental contamination and are a violation of regulatory standards.

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_storage_disposal Storage & Final Disposal A Don Appropriate PPE B Handle in Chemical Fume Hood A->B C Unused Product B->C D Contaminated Labware B->D E Spill Material B->E F Transfer to 'Halogenated Organic Waste' Container C->F D->F E->F G Seal & Label Container F->G H Store in Designated Area G->H I Arrange Professional Pickup H->I J High-Temperature Incineration I->J

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-1H-indazol-5-amine
Reactant of Route 2
3-bromo-1H-indazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.